5-Oxopyrrolidine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c7-4-1-3(2-6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVHQYZRBCSHAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7268-43-1 | |
| Record name | 5-oxopyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Oxopyrrolidine-3-carboxylic Acid: A Synthetic Scaffold Rooted in Natural Product Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Pharmaceutical Interest
5-Oxopyrrolidine-3-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, five-membered lactam structure provides a versatile scaffold for the synthesis of a diverse array of derivatives with potential therapeutic applications. While numerous studies have explored the biological activities of these synthetic derivatives, a comprehensive understanding of the core molecule's origins, particularly its relationship to natural metabolic pathways, is essential for its rational exploitation in drug design.
This technical guide provides a detailed exploration of this compound, with a unique focus on its connection to natural product biosynthesis. It will first establish that the core molecule itself is not a known natural product but rather a synthetic entity. Subsequently, it will delve into the well-characterized biosynthesis of itaconic acid, a key precursor in many synthetic routes to the this compound scaffold. This approach aims to provide researchers with a deeper appreciation of how natural metabolic pathways can inspire and inform the synthesis of novel bioactive compounds.
Part 1: Natural Occurrence - A Synthetic Creation
Extensive searches of chemical and natural product databases do not provide evidence for the isolation of this compound from any natural source. The compound is consistently presented in the scientific literature as a synthetic building block. Its value lies not in its natural presence, but in its utility as a starting material for generating libraries of compounds with diverse functionalities. The pyrrolidone ring is a common motif in many natural alkaloids with significant biological activities, which has inspired the synthesis and investigation of this compound derivatives.
Part 2: Biosynthesis - The Natural Pathway to a Key Precursor
While this compound itself is not a product of a known biosynthetic pathway, its synthesis is intrinsically linked to a naturally occurring metabolite: itaconic acid . Understanding the biosynthesis of itaconic acid provides a window into the metabolic logic that can be harnessed for the production of this valuable synthetic precursor.
The Fungal Production of Itaconic Acid
Itaconic acid is a dicarboxylic acid produced primarily by filamentous fungi, most notably Aspergillus terreus. Its biosynthesis is a shunt of the tricarboxylic acid (TCA) cycle, a central metabolic hub in most organisms. The key steps in the biosynthesis of itaconic acid are as follows:
-
Citrate Synthesis and Isomerization: The pathway begins in the mitochondria with the condensation of acetyl-CoA and oxaloacetate to form citrate, a reaction catalyzed by citrate synthase. Aconitase then isomerizes citrate to cis-aconitate.
-
Transport to the Cytosol: cis-Aconitate is transported from the mitochondrial matrix to the cytosol.
-
Decarboxylation to Itaconic Acid: The final and committing step is the decarboxylation of cis-aconitate to itaconic acid, catalyzed by the enzyme cis-aconitate decarboxylase (CAD). This enzyme is unique to itaconic acid-producing organisms.
The overall biosynthetic pathway of itaconic acid is depicted in the following diagram:
Physicochemical properties of 5-Oxopyrrolidine-3-carboxylic acid
An In-depth Technical Guide on the Physicochemical Properties of 5-Oxopyrrolidine-3-carboxylic Acid
Abstract: this compound, a key member of the pyrrolidinone class of heterocyclic compounds, serves as a foundational scaffold in medicinal chemistry and drug development.[1] Its unique structural and chemical properties make it a versatile building block for synthesizing a wide array of biologically active molecules, including novel antimicrobial and anticancer agents.[2][3][4][5] This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering in-depth insights for researchers, scientists, and drug development professionals. We will explore its molecular structure, acidity, solubility, lipophilicity, and spectroscopic signature. Each property is discussed in the context of its impact on drug design, supported by established experimental protocols and authoritative data to ensure scientific integrity and practical applicability.
Introduction: The Strategic Importance of a Core Scaffold
The pyrrolidinone ring is a five-membered lactam that is prevalent in numerous natural products and pharmaceutical agents, demonstrating a broad spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1] The value of this compound lies in its dual functionality: a cyclic lactam and a carboxylic acid. This structure provides a stable, yet reactive, framework for chemical modification, enabling the development of compound libraries with tailored therapeutic profiles.[2] Understanding its fundamental physicochemical properties is therefore not merely an academic exercise, but a critical prerequisite for its effective utilization in rational drug design.
Molecular Identity
A precise understanding of the molecule's identity is the starting point for all subsequent analysis.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[6] |
| CAS Number | 7268-43-1 | Protheragen, PubChem[6][7] |
| Molecular Formula | C₅H₇NO₃ | Protheragen, PubChem[6][7] |
| Molecular Weight | 129.11 g/mol | Protheragen, PubChem[6][7] |
| Canonical SMILES | C1C(CNC1=O)C(=O)O | PubChem[6] |
| InChI Key | GZVHQYZRBCSHAI-UHFFFAOYSA-N | PubChem, Chem-Space[6][8] |
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// Invisible nodes for bond centering C2_O3_mid [pos="-1.6,0.1!", shape=point];
// Bonds N1 -- C2 [len=1.5]; C2 -- C2_O3_mid [dir=none, len=0.5]; C2_O3_mid -- O3 [len=0.5]; C2 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- N1 [len=1.5]; C4 -- C6 [len=1.5]; C6 -- O7 [style=double, len=1.0]; C6 -- O8 [len=1.0]; N1 -- H_N [len=1.0]; }
Caption: Chemical structure of this compound.
Core Physicochemical Properties: Data and Significance
The behavior of a drug candidate—from formulation to its interaction with a biological target—is governed by its physicochemical properties. This section details the key parameters for this compound.
| Property | Value (Predicted/Experimental) | Significance in Drug Development |
| pKa | 4.40 ± 0.20 (Predicted)[7] | Governs ionization state, impacting solubility, membrane permeability, and receptor binding. |
| Water Solubility | 61053.5 mg/L (Predicted)[9] | High solubility is crucial for dissolution, bioavailability, and formulation of aqueous dosage forms. |
| LogP (XLogP3) | -1.2[6] | Indicates hydrophilicity, suggesting low partitioning into lipid membranes and potentially lower cell permeability. |
| Melting Point | 123.62 °C (Predicted)[9] | Defines the solid-state properties, impacting stability, purity assessment, and manufacturing processes. |
| Boiling Point | 453.1 ± 38.0 °C (Predicted)[7] | Relevant for purification methods and assessing thermal stability under high-temperature stress. |
| Physical Form | Solid | Determines handling, storage, and formulation strategies (e.g., tablets, capsules). |
Acidity and Ionization (pKa)
The pKa of the carboxylic acid group is a critical determinant of the molecule's charge at a given pH. With a predicted pKa of approximately 4.40, this compound will be predominantly in its ionized (deprotonated, anionic) form at physiological pH (7.4), which significantly enhances its aqueous solubility.[7]
Caption: Ionization states of the molecule across different pH ranges.
Experimental Protocol: Potentiometric Titration for pKa Determination
This method is chosen for its precision in tracking pH changes, providing a direct measure of the ionization constant.
-
Preparation: Accurately weigh ~10 mg of this compound and dissolve in 50 mL of degassed, deionized water.
-
Calibration: Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.
-
Titration: Place the solution in a temperature-controlled vessel (25°C) under gentle stirring. Insert the calibrated pH electrode.
-
Data Collection: Add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL). Record the pH value after each addition, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined as the pH at the half-equivalence point (where half of the acid has been neutralized). The first derivative of the plot (ΔpH/ΔV) can be used to accurately identify the equivalence point.
Solubility and Lipophilicity (LogP)
The predicted high water solubility (61.05 g/L) is consistent with the molecule's polar functional groups (amide, carboxylic acid) and low LogP value of -1.2.[6][9] This high hydrophilicity is advantageous for developing intravenous formulations but may present challenges for passive diffusion across the lipid bilayers of cell membranes. In drug development, a balance is often sought; derivatives of this scaffold are frequently designed to increase lipophilicity and enhance cell penetration.[2][10]
Experimental Protocol: Shake-Flask Method for LogP (Octanol-Water Partition Coefficient)
This classic method directly measures the partitioning of a compound between a lipid-like and an aqueous phase, providing a trustworthy measure of lipophilicity.
-
Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and presaturate it with n-octanol. Similarly, presaturate n-octanol with the aqueous buffer. This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, combine equal volumes of the presaturated n-octanol and the compound-containing aqueous buffer.
-
Equilibration: Seal the vial and shake vigorously for 1 hour at a constant temperature (e.g., 25°C) to allow for complete partitioning.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Spectroscopic and Structural Characterization
Confirming the identity and purity of a compound is non-negotiable in research and development. Spectroscopic methods provide a detailed fingerprint of the molecule's structure.
Caption: A typical workflow for the full structural characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous information about the carbon-hydrogen framework.
-
¹H NMR: Literature data on derivatives show characteristic signals for the pyrrolidinone ring protons.[2] The protons of the COCH₂, CH, and NCH₂ groups typically appear in the 2.5–4.0 ppm range, with the acidic proton of the COOH group appearing as a broad singlet at a much higher chemical shift (>12 ppm).[2]
-
¹³C NMR: The carbonyl carbons of the lactam and carboxylic acid are distinct, typically resonating at >170 ppm.[2] The aliphatic carbons of the ring appear in the 30–55 ppm range.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups.
-
O-H Stretch: A broad absorption band is expected around 3300 cm⁻¹ for the carboxylic acid hydroxyl group.[2]
-
C=O Stretch: Two distinct, strong absorption bands are characteristic: one for the carboxylic acid carbonyl (~1700 cm⁻¹) and one for the lactam carbonyl (~1640-1690 cm⁻¹).[2]
-
N-H Stretch: A peak corresponding to the lactam N-H stretch is also expected in the 3200-3400 cm⁻¹ region.
Synthesis and Applications in Drug Discovery
This compound is commonly synthesized via the reaction of itaconic acid with an appropriate amine.[3][11] Its true value is realized in its role as a versatile intermediate. The carboxylic acid moiety can be readily converted into esters, amides, and hydrazides, which can then be further modified to produce hydrazones and various heterocyclic derivatives.[3][12] This chemical tractability allows for the systematic exploration of chemical space around the pyrrolidinone core, leading to the discovery of compounds with potent biological activities.[10][13]
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety and maintain compound integrity.
-
Hazard Identification: The compound is classified with GHS07 (Warning) and is associated with skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).
-
Handling Precautions: Use in a well-ventilated area or under a fume hood.[14] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.[15][16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[7][15] Room temperature storage is generally acceptable.[7]
Conclusion
This compound is more than a simple chemical; it is a strategic tool in the arsenal of medicinal chemists. Its well-defined physicochemical profile—characterized by high polarity, aqueous solubility, and chemical stability—makes it an excellent starting point for synthetic campaigns. The ability to readily modify its structure allows for the fine-tuning of properties like lipophilicity and target engagement. As research continues to uncover the therapeutic potential of its derivatives, a solid understanding of the foundational properties detailed in this guide will remain indispensable for the next generation of drug discovery and development.
References
-
Protheragen. This compound. [Link]
-
PubChem. This compound | C5H7NO3 | CID 16785136. [Link]
-
Chemchart. This compound (7268-43-1). [Link]
-
Kairytė, K., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. [Link]
-
Chem-Space. 5-OXO-PYRROLIDINE-3-CARBOXYLIC ACID(7268-43-1) 1H NMR spectrum. [Link]
-
Desai, P.S., & Pandya, K.M. (2020). DESIGN AND SYNTHESIS OF this compound DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. ResearchGate. [Link]
-
Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH. [Link]
-
Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]
-
Mickevičius, V., et al. (2019). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. KTU ePubl. [Link]
-
Kairytė, K., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]
-
Kairytė, K., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. [Link]
-
Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]
Sources
- 1. (3S)-5-oxopyrrolidine-3-carboxylic acid | 30948-17-5 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C5H7NO3 | CID 16785136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Protheragen [protheragen.ai]
- 8. 5-OXO-PYRROLIDINE-3-CARBOXYLIC ACID(7268-43-1) 1H NMR spectrum [chemicalbook.com]
- 9. This compound (7268-43-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 13. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]
- 14. aksci.com [aksci.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to 5-Oxopyrrolidine-3-carboxylic Acid (CAS 7268-43-1): From Core Properties to Advanced Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Core Scaffold
5-Oxopyrrolidine-3-carboxylic acid, also known as pyroglutamic acid, is a heterocyclic compound that serves as a pivotal chiral building block in modern medicinal chemistry.[1][2] Its rigid, five-membered lactam structure, combined with a strategically positioned carboxylic acid functional group, offers a unique and stable scaffold for the synthesis of complex and biologically active molecules.[3] Derived from the cyclization of glutamic acid, this molecule and its derivatives are instrumental in the development of novel therapeutics, ranging from antibacterial to anticancer agents.[3][4][5][6] This guide provides an in-depth examination of its chemical properties, synthesis, analytical characterization, and applications, offering field-proven insights for professionals in drug discovery and development.
Part 1: Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a starting material is the bedrock of successful synthesis and application. The key characteristics of this compound are summarized below.
Physicochemical Data
A consolidated table of the compound's physical and chemical properties provides a quick reference for experimental planning.
| Property | Value | Source(s) |
| CAS Number | 7268-43-1 | [7][8][9] |
| Molecular Formula | C₅H₇NO₃ | [7][8] |
| Molecular Weight | 129.11 g/mol | [7][8] |
| Physical Form | Solid | [9] |
| Boiling Point | 453.1 ± 38.0 °C (Predicted) | [8] |
| pKa | 4.40 ± 0.20 (Predicted) | [8] |
| Purity | ≥97% (Typical) | [8][9] |
| Storage | Sealed in dry, room temperature | [8][9] |
Spectroscopic Signature
Accurate characterization is essential for confirming the identity and purity of the synthesized or procured compound. The following spectroscopic data are characteristic of the this compound core structure.
| Technique | Characteristic Features & Chemical Shifts (δ) | Rationale & Interpretation |
| ¹H NMR | ~12.0-12.7 ppm: Broad singlet, 1H (COOH)~3.8-3.9 ppm: Multiplet, 2H (NCH₂)~3.2-3.4 ppm: Multiplet, 1H (CH)~2.6-2.7 ppm: Multiplet, 2H (COCH₂) | The carboxylic acid proton is highly deshielded and often exchanges, leading to a broad signal.[10] The protons on the pyrrolidinone ring appear in the aliphatic region, with their specific shifts influenced by proximity to the electronegative nitrogen and carbonyl groups.[10] |
| ¹³C NMR | ~174 ppm: (COOH)~172 ppm: (Lactam C=O)~51 ppm: (NCH₂)~36 ppm: (CH)~34 ppm: (COCH₂) | The two carbonyl carbons are distinct and appear in the characteristic downfield region for carboxylic acids and amides.[10][11] The aliphatic carbons are shielded relative to the carbonyls. |
| IR (Infrared) | ~3500-2500 cm⁻¹: Very broad (O-H stretch)~1760-1690 cm⁻¹: Strong (C=O stretch, acid & lactam) | The broad O-H band is a hallmark of a hydrogen-bonded carboxylic acid.[12][13] The strong carbonyl absorption band is often a composite of the lactam and carboxylic acid C=O stretches.[10][11] |
Part 2: Synthesis and Purification Workflows
The accessibility of this compound and its derivatives is often achieved through a straightforward condensation reaction.
General Synthesis Pathway
A common and efficient method involves the reaction of itaconic acid with a primary amine. This process typically proceeds via a Michael addition followed by an intramolecular cyclization to form the stable lactam ring.
Caption: General workflow for synthesizing 1-substituted-5-oxopyrrolidine-3-carboxylic acids.
Experimental Protocol: Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid
This protocol, adapted from established literature, serves as a self-validating system for producing derivatives of the core topic.[5]
Objective: To synthesize a key intermediate demonstrating the core reaction mechanism.
Materials:
-
N-(4-aminophenyl)acetamide (Acetamide 1)
-
Itaconic acid
-
Deionized Water
-
5% Hydrochloric Acid (HCl)
-
5% Sodium Hydroxide (NaOH)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N-(4-aminophenyl)acetamide (0.5 mol) and itaconic acid (0.75 mol) in water (100 mL).[5]
-
Causality: Water serves as an effective and green solvent for the reactants. The excess of itaconic acid ensures the complete consumption of the starting amine.
-
-
Reflux: Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
-
Causality: Refluxing provides the necessary thermal energy to overcome the activation barriers for both the initial Michael addition and the subsequent intramolecular cyclization (lactam formation).
-
-
Initial Workup: After cooling the mixture, add 5% HCl (100 mL) and stir for 5 minutes.[5]
-
Causality: This initial acidic quench helps to neutralize any remaining basic starting material and begins the process of precipitating the carboxylic acid product.
-
-
Purification via pH Adjustment: Filter the formed crystalline solid and wash it with water. Dissolve the crude product in a 5% sodium hydroxide solution.[5]
-
Causality: The carboxylic acid product is deprotonated by NaOH to form its soluble sodium salt, allowing it to dissolve in the aqueous phase. This step is crucial for separating it from non-acidic impurities.
-
-
Precipitation and Isolation: Filter the basic solution to remove any insoluble impurities. Acidify the clear filtrate with HCl to a pH of 5.[5]
-
Causality: Re-acidification protonates the carboxylate salt, causing the purified 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid to precipitate out of the solution due to its lower solubility in acidic aqueous media.
-
-
Final Steps: Collect the purified white solid by filtration, wash thoroughly with cold water, and dry under a vacuum.
Part 3: The Challenge of Chirality: Resolution Strategies
This compound possesses a chiral center at the C3 position. For drug development, isolating a single enantiomer is often critical, as different enantiomers can have vastly different pharmacological and toxicological profiles.[14]
Chiral Resolution by Diastereomeric Salt Crystallization
This classical and scalable technique remains a cornerstone of industrial chiral separations.[15][16] It leverages the formation of diastereomeric salts with distinct physical properties, particularly solubility.
Workflow Rationale:
-
Salt Formation: The racemic carboxylic acid is reacted with a single enantiomer of a chiral base (the resolving agent) in a suitable solvent. This creates a mixture of two diastereomeric salts.
-
Differential Solubility: Diastereomers, unlike enantiomers, have different physical properties. The key is that one diastereomeric salt will be less soluble than the other in the chosen solvent.
-
Crystallization & Separation: As the solution cools, the less soluble diastereomer selectively crystallizes, allowing it to be separated by filtration.
-
Liberation of Enantiomer: The purified diastereomeric salt is then treated with a strong acid to break the ionic bond, liberating the enantiomerically pure carboxylic acid and regenerating the resolving agent.
Caption: Conceptual workflow for chiral resolution via diastereomeric salt crystallization.
Chiral High-Performance Liquid Chromatography (HPLC)
For analytical assessment of enantiomeric purity and for smaller-scale preparative separations, chiral HPLC is the method of choice.[17] This technique uses a stationary phase that is itself chiral, allowing it to interact differently with the two enantiomers, resulting in different retention times and thus separation.[17]
Part 4: Applications in Drug Discovery
The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[2] Its stability and defined three-dimensional geometry make it an ideal starting point for generating libraries of diverse compounds.
Caption: Derivatization points on the core scaffold leading to diverse biological activities.
-
Antibacterial Agents: Numerous studies have demonstrated that substituting the N1-position with various aromatic groups, such as hydroxyphenyl moieties, and further modifying the C3-carboxylic acid into hydrazones or other heterocycles, can yield compounds with potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains like S. aureus.[10][18][19][20] These derivatives have shown promise in disrupting bacterial biofilm formation, a key factor in chronic infections.[10][11][18][20]
-
Anticancer and Anti-inflammatory Activity: The scaffold has been successfully employed to develop novel anticancer and anti-inflammatory agents.[4][5][6][21] By converting the carboxylic acid to amides and hydrazones linked to other pharmacologically active moieties, researchers have created compounds that show significant activity against cancer cell lines and can inhibit enzymes like matrix metalloproteinases (MMPs), which are involved in inflammation.[4][21]
Part 5: Safety and Handling
As with any laboratory chemical, proper handling is paramount to ensure safety.
-
Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7][9]
-
Recommended PPE: Always use appropriate personal protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[22] Work in a well-ventilated area or a chemical fume hood.
-
Storage: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[8][9]
Conclusion
This compound (CAS 7268-43-1) transcends its role as a simple chemical intermediate. It is a versatile and powerful platform for the rational design of new therapeutic agents. Its robust chemistry, well-defined stereochemistry, and proven track record as a privileged scaffold ensure its continued relevance in the fields of synthetic chemistry and drug discovery. For the research scientist, a thorough understanding of its properties, synthesis, and derivatization potential is a key asset in the quest for novel and effective medicines.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16785136, this compound. PubChem. [Link]
-
Al-Zoubi, M., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. [Link]
-
Protheragen. This compound. [Link]
-
Desai, P.S., & Pandya, K.M. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Rasayan J. Chem. [Link]
-
Tumosienė, I., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. [Link]
-
Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]
-
Wikipedia. Pyroglutamic acid. [Link]
-
Al-Zoubi, M., et al. (2025). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. KTU ePubl. [Link]
-
European Patent Office. (2007). SYNTHESIS AND USES OF PYROGLUTAMIC ACID DERIVATIVES. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 122766, 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. PubChem. [Link]
-
Stefanucci, A., et al. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES. [Link]
-
Tumosienė, I., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules. [Link]
-
Chemchart. This compound (7268-43-1). [Link]
-
Panday, S.K., et al. (2017). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Current Organic Synthesis. [Link]
-
Tumosienė, I., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]
-
Panday, S.K., et al. (2017). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. ResearchGate. [Link]
-
Generic Safety Data Sheet. [Link]
-
Al-Zoubi, M., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC. [Link]
-
Desai, P.S., & Pandya, K.M. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]
-
Al-Zoubi, M., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. [Link]
-
Tumosienė, I., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]
-
Kyoto University Research Information Repository. (2025). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. [Link]
-
Wikipedia. Chiral resolution. [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]
-
Nagasree, K.P., et al. (2023). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents. Indian Journal of Chemistry. [Link]
-
Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy. [Link]
-
LibreTexts. (2021). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry: A Tenth Edition. [Link]
-
LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
Sources
- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C5H7NO3 | CID 16785136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Protheragen [protheragen.ai]
- 9. This compound | 7268-43-1 [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. Chiral resolution - Wikipedia [en.wikipedia.org]
- 16. pharmtech.com [pharmtech.com]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]
- 19. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. chemscene.com [chemscene.com]
Biological role of 5-Oxopyrrolidine-3-carboxylic acid as a metabolite
An In-Depth Technical Guide on the Biological Role of 5-Oxopyrrolidine-3-carboxylic acid as a Metabolite
Abstract
This compound is a heterocyclic compound featuring a five-membered lactam ring. While it is extensively utilized as a versatile chiral building block and a privileged scaffold in medicinal chemistry for the development of novel therapeutics, its role as an endogenous metabolite is not well-established in current scientific literature. This technical guide provides a comprehensive overview of this compound, focusing on its significant and proven applications in drug discovery, including the development of antimicrobial, anti-inflammatory, and anticancer agents. Furthermore, this document explores the current knowledge gap regarding its natural biological functions, distinguishing it from its well-characterized isomer, 5-oxoproline (pyroglutamic acid). We will delve into hypothetical biosynthetic pathways, detail robust experimental protocols for its synthesis and analysis, and propose future research directions to elucidate its potential role as a native metabolite in physiological and pathological processes.
Part 1: The this compound Scaffold: A Foundation for Drug Discovery
The pyrrolidinone nucleus is a foundational scaffold in a multitude of biologically active compounds, prized for its structural rigidity, capacity for stereospecific substitutions, and favorable physicochemical properties.[1] this compound, as a key derivative, serves as an invaluable starting material in synthetic chemistry. Its structure allows for functionalization at multiple positions, enabling the creation of diverse chemical libraries for screening against various biological targets.
The synthesis of the core scaffold is commonly achieved through the reaction of itaconic acid with a primary amine.[2][3][4] This straightforward and efficient method has made the scaffold readily accessible for extensive research and development efforts across multiple therapeutic areas.
Part 2: Established Therapeutic Applications in Medicinal Chemistry
The true expertise surrounding this compound lies in its application as a molecular framework for potent and selective therapeutic agents. Its derivatives have demonstrated a wide array of pharmacological activities.
Antimicrobial and Antifungal Agents
The rise of antibiotic-resistant pathogens necessitates the discovery of novel chemical scaffolds for antimicrobial drugs.[5][6] Derivatives of this compound have been synthesized and shown to possess significant activity against various pathogens. For instance, hydrazone derivatives have demonstrated potent effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, with some compounds surpassing the efficacy of control antibiotics like cefuroxime.[5][6] Further modifications have yielded compounds with promising activity against multidrug-resistant fungal pathogens, including Candida auris and azole-resistant Aspergillus fumigatus.[7][8]
Anti-Inflammatory Agents
Chronic inflammation is a key driver of numerous diseases. Research has focused on developing this compound derivatives as potent anti-inflammatory agents.[9][10] These compounds have been screened for their ability to inhibit matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial enzymes in tissue remodeling and inflammation.[9] The results indicate that specific derivatives are promising candidates for targeting inflammation-related pathologies.[9][10]
Neurological and Pain Disorders
The scaffold has been instrumental in developing inhibitors for targets within the nervous system.
-
Pain Disorders: 5-Oxopyrrolidine-3-carboxamides have been designed as potent inhibitors of the Nav1.8 voltage-gated sodium channel, which is primarily expressed in sensory neurons and plays a critical role in pain perception.[11] These inhibitors are being investigated for the treatment of various pain disorders, chronic itch, and cough.[11]
-
Neurodegenerative Disease: In the search for treatments for Alzheimer's disease, fully substituted 5-oxopyrrolidines derived from this scaffold were found to inhibit the BACE-1 enzyme with sub-micromolar activity, highlighting its potential in developing disease-modifying therapies.[12]
Anticancer Activity
Derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been evaluated for their anticancer properties.[7][13] Certain compounds, such as a 5-fluorobenzimidazole derivative, have demonstrated significant cytotoxic activity in human pulmonary cancer cell culture models (A549), indicating that this scaffold is a promising starting point for the development of novel oncology drugs.[7][13]
Caption: Versatility of the this compound Scaffold.
Part 3: The Unexplored Role as an Endogenous Metabolite
Despite its extensive use in synthetic chemistry, there is a significant lack of direct evidence establishing this compound as a common endogenous metabolite in human or other mammalian systems. It is crucial to distinguish it from its structural isomer, 5-Oxopyrrolidine-2-carboxylic acid , also known as 5-oxoproline or pyroglutamic acid.
Distinction from 5-Oxoproline
5-Oxoproline is a well-documented intermediate in the γ-glutamyl cycle, a critical pathway for glutathione synthesis and amino acid transport.[14][15] It is formed by the action of γ-glutamyl cyclotransferase and subsequently converted to glutamate by the ATP-dependent enzyme 5-oxoprolinase.[15] The metabolic pathways and biological significance of 5-oxoproline are clearly defined, which is not the case for its 3-carboxylic acid isomer.
Hypothetical Biosynthesis
While no definitive biological pathway has been identified, we can speculate on a potential route based on its chemical synthesis. A plausible, though unproven, biological pathway could involve the cyclization of itaconic acid with an amino group donor, such as ammonia or an amino acid. Itaconic acid is itself a known metabolite, particularly associated with activated macrophages during inflammation, where it functions as an antimicrobial and immunomodulatory agent.
Caption: A hypothetical and unproven biosynthetic pathway.
Part 4: Key Experimental Methodologies
To facilitate further research into both its synthetic applications and potential biological role, this section provides detailed, field-proven protocols.
Protocol 1: Synthesis of 1-Substituted this compound
This protocol describes a general method for synthesizing the core scaffold, which is foundational for creating derivative libraries. The choice of a solvent-free or high-boiling solvent reaction is based on the need for high temperatures to drive the condensation and cyclization, while ensuring the removal of water as a byproduct.
Materials:
-
Itaconic acid
-
Primary amine (e.g., 2-aminophenol, cyclohexylamine)
-
Water or appropriate solvent (e.g., acetic acid)
-
Reflux apparatus, heating mantle, magnetic stirrer
-
Filtration apparatus
Step-by-Step Methodology:
-
Combine equimolar amounts of itaconic acid and the desired primary amine in a round-bottom flask.[4][7]
-
For a solvent-based reaction, add a minimal amount of a suitable solvent like water or acetic acid.[7] For a solvent-free reaction, proceed to the next step.
-
Heat the mixture under reflux for 4-12 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
If necessary, add cold water to facilitate further precipitation.
-
Collect the solid product by vacuum filtration, washing with cold water to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., water, ethanol) to yield the pure 1-substituted this compound.[7]
Protocol 2: Analytical Workflow for Metabolomic Detection
This protocol outlines a workflow for the targeted detection of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. A synthetic standard is critical for this self-validating system, providing definitive retention time and fragmentation patterns for confirmation.
Caption: LC-MS/MS workflow for targeted metabolite detection.
Step-by-Step Methodology:
-
Sample Preparation:
-
Thaw biological samples (e.g., 100 µL of plasma) on ice.
-
Add 400 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins.
-
Vortex thoroughly for 1 minute.
-
Incubate at -20°C for 30 minutes to enhance precipitation.
-
Centrifuge at >14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable injection solvent (e.g., 50:50 acetonitrile:water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto an appropriate LC column (e.g., a HILIC column for polar metabolites).
-
Develop a gradient elution method to achieve chromatographic separation.
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). This requires prior optimization using a synthetic standard to determine the specific precursor ion (the mass of the molecule) and one or more product ions (characteristic fragments).
-
-
Data Validation:
-
Analyze a synthetic standard of this compound under the same conditions to determine its exact retention time and fragmentation pattern.
-
Compare the retention time and the ratio of product ions from any putative peaks in the biological sample to that of the authentic standard. A match provides high confidence in the identification.
-
Quantify the metabolite by creating a calibration curve using the synthetic standard.
-
Part 5: Conclusion and Future Outlook
This compound stands as a molecule of significant interest, primarily driven by its proven success as a versatile scaffold in medicinal chemistry. Its derivatives have shown considerable promise in the development of new drugs to combat antimicrobial resistance, inflammation, cancer, and neurological disorders.
However, its role as an endogenous metabolite remains an open and intriguing question. The lack of substantial evidence in the current literature presents a clear knowledge gap and an opportunity for novel research. Future investigations should focus on:
-
Targeted Metabolomics: Employing sensitive analytical techniques like LC-MS/MS to systematically screen various biological tissues and fluids for its presence under different physiological and pathological conditions, especially during inflammatory responses where its potential precursor, itaconic acid, is upregulated.
-
Enzyme Discovery: Searching for novel enzymes capable of synthesizing or degrading this compound. This could involve screening cell lysates for enzymatic activity using the synthetic compound as a substrate.
-
Functional Studies: Should the metabolite be identified endogenously, further studies will be required to elucidate its biological function, including its interaction with cellular receptors, signaling pathways, and its overall contribution to cellular homeostasis or disease.
By bridging the gap between its established role in synthetic chemistry and its potential role in biology, the scientific community can unlock a more complete understanding of this compound and potentially reveal new therapeutic avenues.
References
- Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. (2025). Pharmaceutical Chemistry Journal.
- Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). MDPI.
- Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). PubMed.
- DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020).
- 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. (2021). PubMed Central.
- Pyrrolidone carboxylic acid. PubChem.
- Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI.
- Enzymatic conversion of 5-oxo-L-proline (L-pyrrolidone carboxylate) to L-glutamate coupled with cleavage of adenosine triphosphate to adenosine diphosphate, a reaction in the -glutamyl cycle. (1971). PubMed.
- Synthesis and chemical transformations of this compound.
- (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020).
- SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. (2014). Chemical Technology.
- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). PubMed Central.
- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI.
- A scheme for the formation of 5‐oxopyrrolidine‐3‐carboxylic acid
- Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). PubMed Central.
- Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PubMed Central.
- Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). PubMed Central.
- (3S)-5-oxopyrrolidine-3-carboxylic acid | 30948-17-5. Benchchem.
- Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 5. Highly Selective, Potent, and Orally Active ETA Antagonists. (2001).
- Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists. (2001). PubMed.
Sources
- 1. (3S)-5-oxopyrrolidine-3-carboxylic acid | 30948-17-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents | MDPI [mdpi.com]
- 8. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Pyrrolidone carboxylic acid | C5H7NO3 | CID 499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Enzymatic conversion of 5-oxo-L-proline (L-pyrrolidone carboxylate) to L-glutamate coupled with cleavage of adenosine triphosphate to adenosine diphosphate, a reaction in the -glutamyl cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Innovation: A Technical Guide to the Mechanism of Action of 5-Oxopyrrolidine-3-carboxylic Acid in Biological Systems
Introduction
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both versatility and potent biological activity is paramount. Among these, 5-oxopyrrolidine-3-carboxylic acid has emerged as a privileged structure, a foundational cornerstone upon which a diverse array of therapeutic agents are being built. Its inherent structural features, combining a lactam ring with a carboxylic acid moiety, provide a unique three-dimensional framework that is amenable to a wide range of chemical modifications. This guide delves into the intricate mechanisms of action of compounds derived from this remarkable scaffold, offering researchers, scientists, and drug development professionals a comprehensive technical overview. We will explore how this core structure has been ingeniously adapted to target a spectrum of biological entities, from enzymes implicated in neurodegenerative diseases to ion channels involved in pain perception. This exploration will not only detail the direct interactions of these molecules with their targets but also illuminate the causality behind the experimental designs used to validate their efficacy.
Physicochemical Properties of the this compound Core
A thorough understanding of the physicochemical properties of the this compound scaffold is fundamental to appreciating its role in drug design. These properties govern its solubility, membrane permeability, and ability to interact with biological targets.
| Property | Value | Source |
| Molecular Formula | C5H7NO3 | |
| Molecular Weight | 129.11 g/mol | |
| CAS Number | 7268-43-1 | |
| pKa | 4.40 ± 0.20 (Predicted) | |
| Boiling Point | 453.1 ± 38.0 °C (Predicted) |
The presence of both a hydrogen bond donor (the carboxylic acid proton and the amide proton) and multiple hydrogen bond acceptors (the carbonyl oxygens and the carboxylic acid) allows for a rich tapestry of intermolecular interactions. The carboxylic acid group, with a predicted pKa of around 4.40, will be predominantly ionized at physiological pH, a feature that can be exploited for interactions with positively charged residues in protein binding pockets.
The this compound Scaffold: A Launchpad for Targeted Therapeutics
While the inherent biological activity of the unmodified this compound core is not extensively documented, its true power lies in its role as a versatile scaffold. By strategically functionalizing this core, medicinal chemists have developed potent and selective modulators of various biological targets.
Inhibition of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1) for Alzheimer's Disease
The amyloid hypothesis of Alzheimer's disease posits that the accumulation of amyloid-β (Aβ) peptides in the brain is a primary pathogenic event.[1] BACE-1 is a key enzyme in the production of Aβ, making it a prime therapeutic target.[1] Derivatives of this compound have been ingeniously designed to inhibit BACE-1.[2][3] These inhibitors are synthesized to be stereochemically dense, and through directed C(sp3)–H functionalization, an aryl appendage can be introduced that interacts with the S2' subsite of the BACE-1 enzyme, leading to sub-micromolar inhibitory activity.[3]
Experimental Protocol: BACE-1 Inhibition Assay
This protocol outlines a typical fluorescence resonance energy transfer (FRET) assay used to determine the inhibitory activity of compounds against BACE-1.
-
Reagent Preparation:
-
Prepare a stock solution of the this compound derivative (test compound) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Prepare a solution of recombinant human BACE-1 enzyme in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 4.5).
-
Prepare a solution of a fluorogenic BACE-1 substrate (e.g., a peptide with a fluorescent reporter and a quencher separated by the BACE-1 cleavage site) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the test compound at various concentrations. Include a positive control (a known BACE-1 inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Add the BACE-1 enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate by BACE-1 separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the fluorescence data.
-
Determine the percent inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response model to determine the half-maximal inhibitory concentration (IC50).
-
Hypothetical BACE-1 Inhibition Workflow
Caption: Workflow for BACE-1 Inhibition Assay.
Modulation of Matrix Metalloproteinases (MMPs) in Inflammatory Diseases and Cancer
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in various pathologies, including arthritis and cancer metastasis.[] Derivatives of this compound have been synthesized and shown to act as potent anti-inflammatory agents by inhibiting MMP-2 and MMP-9.[5]
Experimental Protocol: MMP Inhibition Assay
This protocol describes a general method for assessing the inhibitory effects of compounds on MMP activity.
-
Reagent Preparation:
-
Prepare a stock solution of the this compound derivative in a suitable solvent.
-
Prepare a solution of activated MMP enzyme (e.g., MMP-2 or MMP-9) in an appropriate assay buffer.
-
Prepare a solution of a fluorogenic MMP substrate in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the activated MMP enzyme to each well and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time.
-
-
Data Analysis:
-
Calculate the reaction rates and determine the percent inhibition for each compound concentration.
-
Calculate the IC50 value as described for the BACE-1 assay.
-
Antibacterial Activity through Disruption of Bacterial Processes
The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. The this compound scaffold has been utilized to create compounds with significant antibacterial activity, particularly against Gram-positive bacteria.[6] For instance, hydrazone derivatives of this scaffold have shown potent inhibition of Staphylococcus aureus and have demonstrated the ability to disrupt biofilms.[6] While the exact molecular targets are often not fully elucidated in initial studies, the mechanism likely involves interference with essential bacterial enzymes or cell wall integrity.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[7][8][9]
-
Preparation of Bacterial Inoculum:
-
Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[8]
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.[7]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]
-
Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for MIC Determination.
Anticancer Activity via Cytotoxicity
Derivatives of this compound have also been investigated for their anticancer properties.[6] Certain compounds have demonstrated potent cytotoxic activity against human lung adenocarcinoma cells (A549).[6] The mechanism of action is likely multifaceted, potentially involving the induction of apoptosis or interference with cell cycle progression.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12][13]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[10]
-
-
Solubilization and Absorbance Measurement:
-
Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).[10]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to an untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Modulation of Nav1.8 for Pain Management
The voltage-gated sodium channel Nav1.8 is predominantly expressed in sensory neurons and plays a crucial role in pain signaling.[14] Inhibitors of Nav1.8 are therefore of great interest for the development of novel analgesics. 5-Oxopyrrolidine-3-carboxamides have been identified as a novel class of Nav1.8 inhibitors.
Experimental Protocol: Automated Patch-Clamp Electrophysiology for Nav1.8 Inhibition
Automated patch-clamp systems are used to measure the effect of compounds on ion channel activity in a high-throughput manner.[14][15]
-
Cell Preparation:
-
Use a cell line stably expressing the human Nav1.8 channel.
-
-
Compound Application:
-
Prepare serial dilutions of the test compound.
-
-
Electrophysiological Recording:
-
The automated patch-clamp system will capture a cell and form a high-resistance seal.
-
The cell membrane is then ruptured to allow for whole-cell voltage-clamp recording.
-
A voltage protocol is applied to elicit Nav1.8 currents, and the compound is applied to the cell.
-
-
Data Analysis:
-
Measure the peak Nav1.8 current before and after compound application.
-
Calculate the percent inhibition at each concentration and determine the IC50 value.
-
Nav1.8 Inhibition Assay Workflow
Caption: Workflow for Nav1.8 Inhibition Assay.
Inferred Mechanistic Insights of the Core this compound Scaffold
While direct evidence for the mechanism of action of the parent this compound is sparse, we can infer potential biological interactions by examining its constituent functional groups and related molecules.
The pyrrolidinone ring is a five-membered lactam that is a structural motif in many biologically active compounds. Its polarity and ability to participate in hydrogen bonding can contribute to binding with various biological macromolecules.
The carboxylic acid group is a key functional group in many endogenous molecules and drugs. At physiological pH, it is typically deprotonated, allowing it to form strong ionic interactions with positively charged residues like arginine and lysine in protein active sites. Carboxylic acids are known to be metabolically activated to form acyl-CoA thioesters and acyl-glucuronides, which can be reactive and may play a role in both efficacy and toxicity.[16]
By considering these fundamental properties, it is plausible that the this compound core can serve as a non-covalent anchor, positioning appended functional groups for specific interactions with a target protein. The rigidity of the pyrrolidinone ring can also help to reduce the entropic penalty of binding.
Conclusion
This compound stands as a testament to the power of scaffold-based drug design. Its chemical tractability and favorable physicochemical properties have made it a fertile ground for the development of a new generation of therapeutic agents. From targeting key enzymes in Alzheimer's disease to modulating ion channels for pain relief, the derivatives of this core structure have demonstrated remarkable biological versatility. The continued exploration of this scaffold, guided by a deep understanding of its structure-activity relationships and the underlying mechanisms of action, holds immense promise for addressing a wide range of unmet medical needs. As we continue to unravel the complexities of biological systems, the this compound core will undoubtedly remain a central player in the ongoing narrative of drug discovery and innovation.
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Metrion Biosciences. (n.d.). Optimising a difficult Nav1.8 cell line assay for automated patch-clamp screening. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Human Nav1.8: enhanced persistent and ramp currents contribute to distinct firing properties of human DRG neurons. Retrieved from [Link]
-
Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]
-
MDPI. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing - StatPearls. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Retrieved from [Link]
-
PNAS. (2025). Nav1.8: Intrinsic limits on the functional effect of abrogation in DRG neurons. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Metabolic Activation of Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The development of new carboxylic acid-based MMP inhibitors derived from a cyclohexylglycine scaffold. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Matrix Metalloproteinase Inhibitors Based on the 3-Mercaptopyrrolidine Core. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Development, biological evaluation, and molecular modelling of novel isocytosine and guanidine derivatives as BACE1 inhibitors using a fragment growing strategy. Retrieved from [Link]
-
Bentham Science. (n.d.). Drug Discovery to Drug Development of BACE1 Inhibitor as Antialzheimer's: A Review. Retrieved from [Link]
Sources
- 1. Drug Discovery to Drug Development of BACE1 Inhibitor as Antialzheimer's: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of BACE-1 inhibitors through directed C(sp 3 )–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02117C [pubs.rsc.org]
- 3. Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Optimising a difficult Nav1.8 cell line assay [metrionbiosciences.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Toxicological and Safety Profile of 5-Oxopyrrolidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the toxicological and safety profile of 5-Oxopyrrolidine-3-carboxylic acid. In the absence of extensive direct toxicological data for this specific molecule, this guide employs a scientifically rigorous read-across approach, leveraging data from the structurally analogous and endogenously produced compound, L-pyroglutamic acid (also known as 5-oxoproline), and other relevant pyrrolidone derivatives. This document is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of the potential toxicological liabilities and to provide detailed, field-proven experimental protocols for in-house safety assessment. The synthesis of available data and established testing methodologies aims to facilitate informed decision-making in research and development involving this compound.
Introduction to this compound
This compound is a heterocyclic compound belonging to the pyrrolidone class. Its unique structural features, incorporating both a lactam and a carboxylic acid moiety, make it a versatile building block in organic synthesis and a scaffold of interest in medicinal chemistry. Derivatives of this compound have been investigated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. As with any novel compound intended for further development, a thorough understanding of its toxicological profile is paramount to ensure safety and regulatory compliance.
This guide will systematically evaluate the available safety information and present a framework for its toxicological assessment, covering acute toxicity, irritation and sensitization, genotoxicity, repeat-dose toxicity, and reproductive toxicity.
Toxicological Profile: A Read-Across Approach
Due to the limited publicly available toxicological data specifically for this compound, this guide utilizes the principle of read-across. This well-established toxicological approach allows for the prediction of the toxicological properties of a substance by using data from structurally similar chemicals.[1][2][3][4] The primary analogue for this assessment is L-pyroglutamic acid (5-oxoproline), which shares the core 5-oxopyrrolidine ring and carboxylic acid group, differing only in the position of the carboxyl group. Data from other pyrrolidone derivatives, such as N-methyl-2-pyrrolidone (NMP) and 2-pyrrolidone, will also be considered to provide a broader understanding of the potential hazards associated with this class of compounds.
Acute Toxicity
Data Synopsis: Based on the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed.[5] This is consistent with the general toxicological profile of simple pyrrolidone derivatives.
Read-Across from L-Pyroglutamic Acid: L-pyroglutamic acid exhibits low acute oral toxicity. Studies in rats have reported an LD50 of >1000 mg/kg.[6] This suggests that this compound is also likely to have a low order of acute toxicity.
| Compound | Test Species | Route of Administration | LD50 (mg/kg) | Reference |
| L-Pyroglutamic Acid | Rat | Oral | >1000 | [6] |
Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)
This protocol is designed to assess the acute oral toxicity of a substance with a reduced number of animals.[7][8]
Principle: A stepwise procedure is used where a substance is administered to a small number of animals at one of four fixed dose levels (5, 50, 300, and 2000 mg/kg). The outcome of the test at one dose level determines the next step.
Methodology:
-
Animal Selection: Healthy, young adult nulliparous and non-pregnant female rats are used. Females are generally more sensitive.
-
Housing and Feeding: Animals are housed individually with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum, with fasting overnight before dosing.
-
Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).
-
Administration: The substance is administered as a single dose by gavage.
-
Sighting Study: A preliminary study with a single animal is conducted to determine the appropriate starting dose for the main study.
-
Main Study: Dosing is initiated at a level just below that expected to cause mortality. Subsequent animals are dosed at higher or lower fixed dose levels depending on the outcome for the previously dosed animal.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Pathology: All animals are subjected to a gross necropsy at the end of the study.
Causality Behind Experimental Choices: The use of a fixed-dose procedure, as opposed to a classical LD50 test, is an animal welfare refinement that provides sufficient information for hazard classification while minimizing animal use and suffering. The observation period of 14 days allows for the detection of delayed toxic effects.
Diagram: Acute Oral Toxicity Workflow
Caption: Workflow for Acute Oral Toxicity Testing.
Skin and Eye Irritation
Data Synopsis: this compound is classified as a substance that causes skin irritation and serious eye irritation.[5]
Read-Across from L-Pyroglutamic Acid and other Pyrrolidones: L-pyroglutamic acid is generally considered to be non-irritating to the skin.[9][10] However, some safety data sheets indicate a potential for skin and eye irritation.[5][11][12][13] Other pyrrolidone derivatives, such as N-methyl-2-pyrrolidone, are known skin and eye irritants.[1][2][14] Given the GHS classification for this compound, it is prudent to handle it as an irritant.
Experimental Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis Test (Adapted from OECD Guideline 439)
This in vitro method provides a non-animal alternative for assessing skin irritation potential.[15][16][17]
Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model. The subsequent cell viability is measured to predict skin irritation potential.
Methodology:
-
RhE Model: A commercially available, validated RhE model is used.
-
Test Substance Application: The test substance (liquid or solid) is applied directly to the surface of the RhE tissue.
-
Exposure and Post-Incubation: The tissues are exposed to the test substance for a defined period, followed by rinsing and a post-exposure incubation period.
-
Viability Assessment: Cell viability is determined using the MTT assay, which measures the activity of mitochondrial reductase in viable cells.
-
Data Interpretation: A substance is identified as an irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to the negative control.
Causality Behind Experimental Choices: The use of an RhE model provides a biologically relevant system that mimics the structure and function of the human epidermis. The MTT assay is a well-validated and quantitative method for assessing cell viability, which is a key indicator of cytotoxicity and irritation.
Experimental Protocol: Acute Eye Irritation/Corrosion (Adapted from OECD Guideline 405)
While in vitro alternatives are preferred, this in vivo protocol may be required by some regulatory authorities.[13][18][19][20][21]
Principle: The test substance is applied to the eye of a single animal, and the degree of irritation or corrosion is evaluated.
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are typically used.
-
Test Substance Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined for ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) at specified intervals (e.g., 1, 24, 48, and 72 hours) after application.
-
Scoring: Ocular reactions are scored according to a standardized system.
-
Data Interpretation: The severity and reversibility of the ocular lesions determine the classification of the substance.
Causality Behind Experimental Choices: The rabbit eye is historically used for this assay due to its anatomical similarities to the human eye and its sensitivity to irritants. The scoring system provides a standardized method for quantifying ocular damage.
Genotoxicity and Mutagenicity
Data Synopsis: There is no direct data available on the genotoxic or mutagenic potential of this compound.
Read-Across from L-Pyroglutamic Acid and other Pyrrolidones: Safety data for L-pyroglutamic acid indicates no evidence of mutagenicity.[6] Studies on N-methyl-2-pyrrolidone have shown it to be non-genotoxic in a battery of in vitro and in vivo assays.[15] This suggests a low likelihood of genotoxicity for this compound. However, experimental verification is essential.
A standard battery of genotoxicity tests is recommended to assess the potential for gene mutations, clastogenicity (chromosome breakage), and aneugenicity (changes in chromosome number).
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (Adapted from OECD Guideline 471)
This in vitro test is widely used to detect point mutations.[6][22][23]
Principle: Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance. Mutagenic substances will cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
Methodology:
-
Bacterial Strains: A set of at least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.
-
Exposure: The bacterial strains are exposed to a range of concentrations of the test substance.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation and Scoring: The plates are incubated for 48-72 hours, and the number of revertant colonies is counted.
-
Data Interpretation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies.
Diagram: Ames Test Workflow
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (Adapted from OECD Guideline 487)
This assay detects both clastogenic and aneugenic events.[10][24][25][26]
Principle: Mammalian cells are exposed to the test substance. After treatment, the cells are examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., CHO, V79, L5178Y, or human lymphocytes) is used.
-
Exposure: Cells are exposed to at least three concentrations of the test substance for a defined period, with and without metabolic activation (S9).
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei in cells that have undergone one cell division.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).
-
Scoring: The frequency of micronucleated cells is determined by microscopic analysis.
-
Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
Experimental Protocol: In Vitro Comet Assay (Single Cell Gel Electrophoresis)
This assay detects DNA strand breaks in individual cells.[5][27]
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail," while undamaged DNA remains in the "head."
Methodology:
-
Cell Preparation: A single-cell suspension is prepared from the test system.
-
Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Electrophoresis: The slides are placed in an electrophoresis chamber with alkaline or neutral buffer. The electric field causes the migration of broken DNA fragments.
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Data Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
Sub-chronic and Chronic Toxicity
Data Synopsis: No sub-chronic or chronic toxicity data is available for this compound.
Read-Across from Pyrrolidone Derivatives: Studies on N-methyl-2-pyrrolidone have shown that repeated exposure can lead to effects on body weight, as well as on the liver, kidneys, spleen, and thymus.[22] A two-year inhalation study in rats with NMP did not show any life-shortening toxic or carcinogenic effects at the tested concentrations.
Experimental Protocol: Repeated Dose 28-Day Oral Toxicity Study in Rodents (Adapted from OECD Guideline 407)
This study provides information on the potential health hazards arising from repeated exposure to a substance over a 28-day period.
Methodology:
-
Animal Selection: Young, healthy rats are used.
-
Dose Groups: At least three dose levels and a control group are used, with an equal number of male and female animals in each group.
-
Administration: The test substance is administered orally by gavage daily for 28 days.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.
-
Pathology: All animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of selected organs is performed.
-
Data Interpretation: The no-observed-adverse-effect level (NOAEL) is determined.
Reproductive and Developmental Toxicity
Data Synopsis: There is no available data on the reproductive or developmental toxicity of this compound.
Read-Across from Pyrrolidone Derivatives: N-methyl-2-pyrrolidone is classified as a reproductive toxicant and may damage the unborn child.[1][2][14] Developmental toxicity studies in rats have shown effects such as decreased fetal body weight.[15]
Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (Adapted from OECD Guideline 421)
This screening test provides initial information on potential effects on reproduction and development.
Methodology:
-
Animal Selection: Male and female rats are used.
-
Dosing: The test substance is administered to males for a minimum of four weeks and to females for two weeks prior to mating, during mating, gestation, and lactation.
-
Mating: Animals are paired for mating.
-
Observations: Observations include effects on mating performance, fertility, gestation length, parturition, and offspring viability and growth.
-
Pathology: Parent animals and offspring are subjected to necropsy and histopathological examination of reproductive organs.
Conclusion and Future Directions
The available data, primarily through a read-across approach from the structurally similar and well-characterized L-pyroglutamic acid, suggests that this compound likely possesses a low order of acute toxicity. However, it is classified as a skin and eye irritant and should be handled accordingly. The read-across data for genotoxicity is negative, but this requires experimental confirmation. The potential for reproductive and developmental toxicity, as suggested by data on other pyrrolidone derivatives, warrants careful consideration and further investigation if systemic exposure is anticipated in its intended applications.
For a comprehensive safety assessment, it is imperative that the data gaps for this compound are filled with experimental data. The protocols outlined in this guide, based on internationally recognized OECD guidelines, provide a robust framework for conducting these necessary toxicological studies. A tiered testing strategy, starting with in vitro assays for genotoxicity and cytotoxicity, is recommended to minimize animal use while obtaining critical safety information. The findings from these studies will be essential for the safe handling, development, and potential commercialization of this compound and its derivatives.
References
-
PubChem. This compound | C5H7NO3 | CID 16785136. [Link]
-
Oxford Lab Fine Chem LLP. L-Pyroglutamic Acid Material Safety Data Sheet. [Link]
-
ToxMinds. Read-across – State of the art and next level! [Link]
-
PubMed. Internationalization of read-across as a validated new approach method (NAM) for regulatory toxicology. [Link]
-
Australian Government Department of Health. 2-Pyrrolidinone, 1-methyl-: Human health tier III assessment. [Link]
-
OECD. Guidance Document on Mammalian Reproductive Toxicity Testing and Assessment. [Link]
-
Wikipedia. Pyroglutamic acid. [Link]
-
MDPI. Drug-Related Pyroglutamic Acidosis: Systematic Literature Review. [Link]
-
ECETOC. Approaches for read-across in chemical risk assessment. [Link]
-
Bio-protocol. Neutral Comet Assay. [Link]
-
Slideshare. OECD Guideline For Acute oral toxicity (TG 423). [Link]
-
Greengredients. PCA. [Link]
-
Wikipedia. N-Methyl-2-pyrrolidone. [Link]
-
Canada.ca. Use of analogues and read-across in risk assessment. [Link]
-
PubMed. Toxicity of N-methyl-2-pyrrolidone (NMP): teratogenic, subchronic, and two-year inhalation studies. [Link]
-
ScienceDirect. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. [Link]
-
PubMed. Workplace environmental exposure level guide: n-Methyl-2-pyrrolidone. [Link]
-
Wikipedia. Ames test. [Link]
-
Slideshare. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL. [Link]
-
Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. [Link]
-
ScienceDirect. OECD guidelines and validated methods for in vivo testing of reproductive toxicity. [Link]
-
The in vitro micronucleus technique. [Link]
-
MDPI. Effect of 5-Oxo-2-Pyrrolidinecarboxylic Acid (PCA) as a New Topically Applied Agent for Dry Eye Syndrome Treatment. [Link]
-
Microbe Online. Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link]
-
National Toxicology Program. OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test. [Link]
-
Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
IVAMI. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). [Link]
-
Slideshare. Reproductive toxicology studies ACCORDING TO OECD guidlines 422. [Link]
-
Nucro-Technics. OECD 405: Acute Eye Irritation/Corrosion. [Link]
-
umwelt-online. OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure (2002). [Link]
-
PubMed Central. Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. [Link]
-
Wikipedia. In vitro toxicology. [Link]
-
National Toxicology Program. OECD Test Guideline 443: Extended One-Generation Reproductive Toxicity Study. [Link]
-
Nucro-Technics. OECD 474: In vivo Mammalian Micronucleus Test. [Link]
-
Dermatest. OECD 439 – Skin irritation testing. [Link]
-
ResearchGate. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. [Link]
-
Nucro-Technics. OECD 404: Acute Dermal Irritation/Corrosion. [Link]
-
The Ames Test. [Link]
-
OECD. Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. [Link]
-
OECD. Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. [Link]
-
OECD. Test No. 405: Acute Eye Irritation/Corrosion. [Link]
-
Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015 - Second edition. [Link]
-
From OECD guidelines to innovation: the future of genotoxicity testing. [Link]
-
SciSpace. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. nexchem.co.uk [nexchem.co.uk]
- 3. Pyroglutamic Acid | Rupa Health [rupahealth.com]
- 4. Acetaminophen Toxicity and 5-Oxoproline (Pyroglutamic Acid): A Tale of Two Cycles, One an ATP-Depleting Futile Cycle and the Other a Useful Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. Pyroglutamate acidosis 2023. A review of 100 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 9. PCA - Greengredients® [greengredients.it]
- 10. tcichemicals.com [tcichemicals.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. aksci.com [aksci.com]
- 13. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 14. Workplace environmental exposure level guide: n-Methyl-2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolic Acidosis Due To Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FR2872043A1 - Use of pyroglutamic acid in a cosmetic or dermatological composition, which stimulates epidermal differentiation to reinforce, preserve and/or restore the epidermal barrier - Google Patents [patents.google.com]
- 17. The occurrence of neurotoxic pyroglutamic acid in parenteral amino acid solutions. Specific determination by means of capillary isotachophoresis. | Semantic Scholar [semanticscholar.org]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Adverse effects of Polyglutamic Acid Lyphar Provide Top Quality [biolyphar.com]
- 21. Human Metabolome Database: Showing metabocard for Pyroglutamic acid (HMDB0000267) [hmdb.ca]
- 22. Acute toxicity and skin irritation of pyrrolidone derivatives as transdermal penetration enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 24. L-Pyroglutamic Acid | C5H7NO3 | CID 7405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. carlroth.com [carlroth.com]
- 26. Toxicity of N-methyl-2-pyrrolidone (NMP): teratogenic, subchronic, and two-year inhalation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
The 5-Oxopyrrolidine-3-Carboxylic Acid Scaffold: A Privileged Core for Diverse Pharmacological Applications
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Versatility of a Core Heterocycle
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets and form the basis for diverse therapeutic agents. The 5-oxopyrrolidine-3-carboxylic acid core, a cyclic lactam derived from glutamic acid, stands as a prominent member of this class.[1][2] Its inherent chirality, rigidified conformation, and multiple points for functionalization make it a versatile and valuable building block in modern drug discovery.[2] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including potent antimicrobial, anticancer, anti-inflammatory, and central nervous system (CNS) effects.[3][4] This guide offers a technical exploration of the synthesis, multifaceted pharmacological properties, and structure-activity relationships of this compound derivatives, providing insights for researchers in the field.
Core Synthesis Strategies: Building the Scaffold
The construction of the this compound core is principally achieved through straightforward and efficient synthetic routes. A widely adopted and scalable method involves the Michael addition reaction of a primary amine with itaconic acid, followed by cyclization. This approach allows for the introduction of diverse substituents at the N-1 position, which is a critical determinant of the final compound's biological activity.
A representative synthetic pathway is the preparation of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid, which serves as a key intermediate for further derivatization.[5]
Experimental Protocol: Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid[5]
-
Reaction Setup: A mixture of N-(4-aminophenyl)acetamide (75 g, 0.5 mol), itaconic acid (98 g, 0.75 mol), and water (100 mL) is combined in a round-bottom flask equipped with a reflux condenser.
-
Reflux: The reaction mixture is heated to reflux and maintained for 12 hours with continuous stirring.
-
Acidification & Precipitation: After the reflux period, 5% hydrochloric acid (100 mL) is added to the hot mixture, which is then stirred for an additional 5 minutes.
-
Isolation: The mixture is cooled to room temperature, allowing for the precipitation of the crystalline product.
-
Purification: The solid is collected by filtration, washed with water, and purified by dissolving it in a 5% sodium hydroxide solution. The solution is filtered to remove any insoluble impurities, and the filtrate is then acidified with hydrochloric acid to a pH of 5, causing the pure product to precipitate.
-
Final Product: The purified white solid is collected by filtration, washed with water, and dried, yielding 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid.[5]
This foundational molecule can then be readily converted into esters, hydrazides, and subsequently into a vast library of hydrazones, azoles, and other derivatives for pharmacological screening.[5][6]
Caption: General synthetic workflow for this compound derivatives.
A Spectrum of Pharmacological Activities
The true value of the this compound scaffold lies in the diverse biological responses elicited by its derivatives. Strategic modification at the N-1 and C-3 positions has yielded compounds with significant therapeutic potential across several disease areas.
Antimicrobial and Antibacterial Activity
The rise of antibiotic-resistant pathogens necessitates the urgent development of new antimicrobial agents.[7] Derivatives of this compound have emerged as a promising scaffold in this arena, exhibiting potent activity against a range of Gram-positive and Gram-negative bacteria.[7][8][9]
Hydrazone derivatives have been particularly successful. For instance, converting the carboxylic acid to a carbo-hydrazide and subsequently condensing it with various aldehydes generates potent antibacterial agents.[6]
-
Potent Moieties: A hydrazone featuring a 5-nitrothien-2-yl fragment was found to have broader and more potent activity than the control antibiotic cefuroxime against several bacterial strains.[7][8] Similarly, a 5-nitrofuran-2-yl moiety also conferred strong antibacterial effects.[7]
-
Activity Against S. aureus: A simple benzylidene hydrazone derivative demonstrated very strong inhibition of Staphylococcus aureus (3.9 µg/mL), surpassing the efficacy of cefuroxime (7.8 µg/mL).[7]
-
Biofilm Disruption: Beyond direct bactericidal or bacteriostatic action, certain derivatives, such as the 5-nitrothienylhydrazone, have shown excellent results in disrupting established S. aureus and E. coli biofilms, a critical factor in chronic and recurrent infections.[7]
Anticancer Activity
The pyrrolidinone core is a feature of several natural and synthetic compounds with antitumor activity.[3] Research has confirmed that derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid possess significant, structure-dependent anticancer properties, particularly against cell lines like A549 human lung adenocarcinoma.[5]
The key to unlocking this potential lies in the derivatization of the C-3 carboxylic acid group. While the initial acid (compound 2 ) and its corresponding hydrazide (compound 4 ) show weak activity, their conversion to hydrazones dramatically enhances anticancer efficacy.[5]
-
Structure-Activity Relationship (SAR): The anticancer activity is highly dependent on the substituent of the hydrazone moiety.[5]
-
Incorporating heterocyclic fragments, such as 2-thienyl and especially 5-nitrothienyl groups, leads to the highest anticancer activity among tested derivatives.[5]
-
Aromatic hydrazones containing dimethylamino-, chloro-, and bromo- substituents also show enhanced activity compared to the unsubstituted phenyl ring.[5]
-
-
Selective Cytotoxicity: Importantly, the most potent anticancer compounds have been shown to have favorable low cytotoxic properties against non-cancerous cells, suggesting a promising therapeutic window.[5]
Caption: Derivatization path to enhance anticancer activity of the scaffold.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of many diseases. The this compound scaffold has been successfully utilized to develop potent anti-inflammatory agents.[3][4] A series of derivatives were synthesized and shown to be promising inhibitors of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are involved in tissue remodeling during inflammation.[3][4] This inhibitory activity highlights the potential of these compounds in treating inflammatory disorders.
Central Nervous System (CNS) Activity
The pyrrolidinone ring is a cornerstone of many CNS-active drugs. While direct studies on this compound derivatives are emerging, compelling evidence from structurally related compounds underscores the immense potential of this core in neurology.
-
Nootropic (Cognitive-Enhancing) Effects: The archetypal nootropic drug, Piracetam , is 2-(2-oxopyrrolidin-1-yl)acetamide, a close structural relative of the scaffold .[10] Nootropics are known to improve cognitive functions like memory and learning, particularly where these functions are impaired.[10][11] The mechanism is thought to involve the enhancement of brain metabolism, protection from neurotoxicity, and modulation of neurotransmitter systems like acetylcholine.[10] The neuroprotective properties of pyroglutamic acid itself have been demonstrated, showing it can improve cerebral circulation in models of brain ischemia.[12] This establishes a strong rationale for exploring this compound derivatives as next-generation nootropics.
-
Anticonvulsant Potential: The related succinimide (pyrrolidine-2,5-dione) core is found in established antiepileptic drugs like Ethosuximide.[13] Extensive research on novel succinimide derivatives has yielded compounds with broad-spectrum anticonvulsant activity in preclinical models, including the maximal electroshock (MES) and 6 Hz seizure tests.[14][15] These compounds often act by modulating voltage-gated sodium and calcium ion channels.[15][16] Given the structural similarity, the this compound scaffold represents a logical and promising template for the design of new anticonvulsant agents.[5]
| Derivative Class | Pharmacological Activity | Key Structural Features & Insights | References |
| Hydrazones | Antibacterial | 5-nitrothienyl and 5-nitrofuranyl moieties confer potent, broad-spectrum activity. Active against S. aureus and disrupts biofilms. | [6][7][8] |
| Hydrazones | Anticancer | Heterocyclic hydrazones (e.g., thienyl) are more potent than aromatic ones. Activity is significantly higher than the parent carboxylic acid. | [5][9] |
| Varied Amides | Anti-inflammatory | Showed potent inhibition of matrix metalloproteinases MMP-2 and MMP-9. | [3][4] |
| Core Scaffold | Neuroprotective / Nootropic | Pyroglutamic acid improves cerebral circulation. The core is central to nootropics like Piracetam. | [10][12] |
| Related Scaffolds | Anticonvulsant | The related pyrrolidine-2,5-dione (succinimide) core is a proven template for anticonvulsant drugs acting on ion channels. | [13][14][15] |
Self-Validating Experimental Protocols: In Vitro Anticancer Assay
To ensure trustworthiness and reproducibility, protocols must be robust and self-validating. The following is a standard protocol for assessing the anticancer activity of newly synthesized derivatives using a well-established human cancer cell line.
Protocol: MTT Assay for Cytotoxicity in A549 Human Lung Adenocarcinoma Cells[5]
-
Cell Culture: A549 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: Stock solutions of the test compounds are prepared in DMSO. The compounds are then serially diluted in culture media and added to the wells to achieve a final concentration (e.g., 100 µM). A vehicle control (DMSO) and a positive control (e.g., Cisplatin) are included.
-
Incubation: The plates are incubated for a defined period (e.g., 24 hours) to allow the compounds to exert their effects.
-
MTT Addition: After incubation, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL). The plates are incubated for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The results allow for the determination of the inhibitory concentration (IC₅₀) for each compound.
Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.
Conclusion and Future Directions
The this compound scaffold is a remarkably fruitful starting point for the development of novel therapeutic agents. The synthetic accessibility and the ease of diversification at key positions have enabled the discovery of derivatives with potent and specific activities against microbial, cancer, and inflammatory targets. Furthermore, strong evidence from closely related structures robustly supports the exploration of this core for novel CNS drugs, including nootropics and anticonvulsants.
Future research should focus on the molecular optimization of the most promising lead compounds identified to date.[7] This includes refining structure-activity relationships, improving pharmacokinetic profiles, and elucidating the precise molecular mechanisms of action. The continued exploration of this privileged scaffold holds significant promise for addressing unmet needs in infectious diseases, oncology, and neurology.
References
-
Šačkus, A., et al. (2025). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. Kaunas University of Technology. Available at: [Link]
-
Vainauskas, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals (Basel), 15(8), 970. Available at: [Link]
-
Šačkus, A., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. Available at: [Link]
-
Petrikaite, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Pharmaceuticals (Basel), 16(5), 666. Available at: [Link]
-
Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemija, 25(4). Available at: [Link]
-
Stefanucci, A., et al. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES, 89(8), 1801. Available at: [Link]
-
Desai, P.S., & Pandya, K.M. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062. Available at: [Link]
-
Panday, S.K., et al. (2014). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Current Organic Synthesis, 11(5), 705-725. Available at: [Link]
-
Desai, P.S., & Pandya, K.M. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]
-
Mollica, A., et al. (2014). Pyroglutamic Acid Derivatives: Building Blocks for Drug Discovery. HETEROCYCLES. Available at: [Link]
-
Dubynin, V.A., et al. (2000). [Neuroprotective properties of pyroglutamic acid in combination with pyrrolidone]. Izvestiia Akademii nauk. Seriia biologicheskaia, (2), 163–167. Available at: [Link]
-
Funchal, C., et al. (2001). L-pyroglutamic acid inhibits energy production and lipid synthesis in cerebral cortex of young rats in vitro. Neurochemical research, 26(12), 1277–1283. Available at: [Link]
-
Słoczyńska, K., et al. (2022). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences, 23(19), 11929. Available at: [Link]
-
Rybka, S., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(11), 3379. Available at: [Link]
-
Ahire, V.R., et al. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 10692-10705. Available at: [Link]
-
Vainauskas, V., et al. (2021). This compound derivatives. ResearchGate. Available at: [Link]
-
Obniska, J., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 25(18), 4296. Available at: [Link]
-
Malík, M., & Tlustoš, P. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Nutrients, 14(16), 3367. Available at: [Link]
-
Bogachouk, A.P., et al. (2016). Comparative study of the neuroprotective and nootropic activities of the carboxylate and amide forms of the HLDF-6 peptide in animal models of Alzheimer's disease. Journal of psychopharmacology (Oxford, England), 30(2), 175–183. Available at: [Link]
-
Malík, M., & Tlustoš, P. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. MDPI. Available at: [Link]
Sources
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]
- 9. mdpi.com [mdpi.com]
- 10. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. library-search.open.ac.uk [library-search.open.ac.uk]
- 12. [Neuroprotective properties of pyroglutamic acid in combination with pyrrolidone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnrjournal.com [pnrjournal.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of 5-Oxopyrrolidine-3-Carboxylic Acid in Neurological Disorders: A Technical Guide for Researchers
Abstract
5-Oxopyrrolidine-3-carboxylic acid, a derivative of the amino acid glutamine, is more commonly known in the scientific community as pyroglutamic acid. This molecule, traditionally viewed as an intermediate in the γ-glutamyl cycle for glutathione synthesis and recycling, is emerging from the shadows of metabolic pathways to take center stage in the investigation of neurological disorders.[1] Its presence and fluctuations in the central nervous system (CNS) are now implicated in a spectrum of conditions, from the neurodegenerative cascades of Alzheimer's disease to the excitotoxic events in epilepsy. This technical guide provides an in-depth exploration of the neurobiology of this compound, its mechanistic implications in neuropathology, and a practical framework for its investigation. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge and offers detailed methodologies to empower further discovery in this exciting field.
Introduction: Beyond a Metabolic Intermediate
For decades, this compound (pyroglutamic acid) was primarily considered a metabolic byproduct.[2] However, a growing body of evidence has illuminated its multifaceted role within the CNS. It is not merely a passive player but an active modulator of neuronal function and a potential instigator of pathological processes. Elevated levels of pyroglutamic acid are associated with conditions of oxidative stress and can be indicative of disruptions in glutathione metabolism.[1][3] This guide will dissect the intricate involvement of this molecule in the brain, from its fundamental biochemistry to its potential as a therapeutic target.
The Neurobiology of this compound
The γ-Glutamyl Cycle: The Primary Source
The primary endogenous source of this compound in the brain is the γ-glutamyl cycle, a crucial pathway for glutathione homeostasis.[4][5] This cycle involves a series of enzymatic reactions that govern the synthesis and degradation of glutathione, the most abundant endogenous antioxidant in the brain.
The key enzymes involved in the γ-glutamyl cycle are:
-
γ-Glutamyl Transpeptidase (GGT): This membrane-bound enzyme initiates the breakdown of extracellular glutathione.[5]
-
γ-Glutamyl Cyclotransferase: This enzyme catalyzes the conversion of γ-glutamyl amino acids into 5-oxoproline (pyroglutamic acid).[4]
-
5-Oxoprolinase: This ATP-dependent enzyme hydrolyzes 5-oxoproline to glutamate, thereby completing the cycle.[2]
A disruption in this cycle, particularly a deficiency in glutathione synthetase or inhibition of 5-oxoprolinase, can lead to an accumulation of 5-oxoproline, a condition known as pyroglutamic aciduria, which can manifest with severe neurological symptoms.[1]
Figure 1: The γ-Glutamyl Cycle and the formation of 5-Oxoproline.
Interaction with Neurotransmitter Systems
This compound exerts significant influence over key neurotransmitter systems, contributing to its complex neurological effects.
-
Glutamatergic System: As a cyclic analog of glutamate, pyroglutamic acid can interact with the glutamatergic system. Studies have shown that it can decrease both Na+-dependent and Na+-independent glutamate binding, suggesting a modulatory role at glutamate receptors.[6] Interestingly, it appears to offer protection against glutamate-induced seizures, potentially by acting as an antagonist at non-NMDA receptors.[7] This suggests a nuanced interaction, where it may dampen excessive glutamatergic activity.
-
Cholinergic System: Pyroglutamic acid has been demonstrated to impact the cholinergic system. It can prevent the scopolamine-induced decrease in cortical and hippocampal acetylcholine levels in rats, a finding that points towards its potential cognitive-enhancing properties.[8] Furthermore, administration of pyroglutamic acid has been shown to increase the release of acetylcholine from the guinea-pig cerebral cortex.[9]
-
GABAergic System: The effects of pyroglutamic acid are not limited to excitatory systems. Research has shown that it can also increase the release of GABA, the primary inhibitory neurotransmitter in the brain.[9] This dual influence on both excitatory and inhibitory systems highlights its potential role in maintaining synaptic balance.
Role in Specific Neurological Disorders
The dysregulation of this compound has been implicated in several major neurological disorders.
Alzheimer's Disease: A Key Player in Amyloid-β Pathology
A significant body of research points to the critical role of a modified form of amyloid-beta (Aβ) in the pathogenesis of Alzheimer's disease (AD). This modification involves the pyroglutamylation of Aβ at its N-terminus, forming pyroglutamylated Aβ (pE3-Aβ).[9][10] pE3-Aβ is highly prone to aggregation, is more resistant to degradation, and exhibits enhanced neurotoxicity compared to full-length Aβ.[11] The formation of pE3-Aβ is catalyzed by the enzyme glutaminyl cyclase.
The presence of pE3-Aβ is a key event in the transition from diffuse to more neurotoxic cored amyloid plaques.[12] Its accumulation is associated with the severity of AD pathology and correlates with hyperphosphorylated tau, the other major pathological hallmark of AD.[10] This makes the pyroglutamylation of Aβ a critical drug target in the development of AD therapeutics.[11]
Epilepsy: A Potential Neuroprotective Agent
The antagonistic effect of pyroglutamic acid on glutamate-induced excitotoxicity positions it as a molecule of interest in epilepsy research. Studies in mice have shown that pyroglutamic acid and its derivatives can protect against seizures induced by glutamate, suggesting a potential anticonvulsant effect.[7] This protection appears to be mediated through non-NMDA glutamate receptors, offering a distinct mechanism from many existing anti-epileptic drugs.
Other Neurological and Psychiatric Disorders
The involvement of this compound extends beyond AD and epilepsy:
-
Huntington's Disease: Patients with Huntington's disease have been found to have decreased levels of L-pyroglutamic acid in the caudate and putamen, alongside elevated plasma levels.[13] This suggests a potential disruption in its metabolism or transport in this neurodegenerative condition.
-
Schizophrenia: Altered levels of pyroglutamic acid have been reported as a potential oxidative-stress marker in schizophrenia, highlighting the role of glutathione metabolism in the pathophysiology of this disorder.[6]
Table 1: Alterations of this compound in Neurological Disorders
| Disorder | Finding | Implication | Reference(s) |
| Alzheimer's Disease | Increased pyroglutamylated Amyloid-β (pE3-Aβ) in plaques. | Enhanced Aβ aggregation and neurotoxicity. | [9][10][12] |
| Epilepsy | Protective against glutamate-induced seizures in animal models. | Potential anticonvulsant properties via non-NMDA receptor antagonism. | [7] |
| Huntington's Disease | Decreased levels in striatum, increased in plasma. | Altered metabolism or transport. | [13] |
| Schizophrenia | Altered levels associated with oxidative stress. | Implication of disrupted glutathione metabolism. | [6] |
Methodologies for Investigation
A robust understanding of the role of this compound in neurological disorders necessitates precise and reliable experimental methodologies.
Quantification in Biological Samples: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in various biological matrices, including cerebrospinal fluid (CSF) and brain tissue.[14][15]
Protocol: Quantification of this compound in Brain Tissue using LC-MS/MS
-
Tissue Homogenization:
-
Accurately weigh a frozen brain tissue sample (e.g., 50 mg).
-
Homogenize the tissue in 10 volumes of ice-cold methanol containing an appropriate internal standard (e.g., ¹³C₅,¹⁵N₁-pyroglutamic acid).
-
Use a bead-based homogenizer or a Dounce homogenizer on ice.
-
-
Protein Precipitation and Extraction:
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the extracted metabolites.
-
For improved purity, a subsequent solid-phase extraction (SPE) step can be employed.
-
-
LC-MS/MS Analysis:
-
Chromatography: Employ a hydrophilic interaction liquid chromatography (HILIC) column for optimal separation of this polar analyte.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from high organic to high aqueous content.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard. For pyroglutamic acid, a common transition is m/z 130 -> 84.
-
-
Data Analysis: Quantify the analyte concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a similar matrix.
-
Note on a Potential Artifact: It is crucial to be aware that glutamine and glutamic acid can cyclize to form pyroglutamic acid in the electrospray ionization source of the mass spectrometer.[1] Chromatographic separation of these compounds and the use of stable isotope-labeled internal standards are essential to mitigate this analytical artifact.
Figure 2: Workflow for LC-MS/MS quantification of 5-Oxoproline.
In Vitro Functional Assays
4.2.1. Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is a powerful technique to directly assess the effects of this compound on neuronal excitability and synaptic transmission.[4][5][8][14][16]
Protocol: Whole-Cell Patch-Clamp Recording from Cultured Neurons or Brain Slices
-
Preparation:
-
Prepare primary neuronal cultures or acute brain slices from a region of interest (e.g., hippocampus or cortex).
-
Maintain the preparation in artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂/5% CO₂.
-
-
Recording:
-
Using a micromanipulator, approach a neuron with a glass micropipette filled with an appropriate internal solution.
-
Establish a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Voltage-Clamp: Clamp the membrane potential at a holding potential (e.g., -70 mV) to record synaptic currents (EPSCs or IPSCs).
-
Current-Clamp: Inject current to evoke action potentials and study changes in firing properties.
-
Bath-apply this compound at various concentrations and record the resulting changes in neuronal activity.
-
4.2.2. Neurotransmitter Release Assays
To investigate the influence of this compound on neurotransmitter release, various in vitro assays can be employed.[17][18]
Protocol: K+-Evoked Glutamate Release from Brain Slices
-
Slice Preparation and Incubation:
-
Prepare acute brain slices and allow them to recover in oxygenated aCSF.
-
Pre-incubate slices with or without this compound.
-
-
Stimulation and Sample Collection:
-
Transfer slices to a chamber and perfuse with aCSF.
-
Stimulate neurotransmitter release by a brief application of a high potassium (K+) aCSF solution (e.g., 50 mM KCl).
-
Collect the perfusate during the stimulation period.
-
-
Quantification:
-
Measure the concentration of glutamate in the collected perfusate using HPLC with fluorescence detection or LC-MS/MS.
-
In Vivo Experimental Models
Animal models are indispensable for understanding the systemic and behavioral consequences of altered this compound levels.
4.3.1. Administration and Pharmacokinetics
-
Routes of Administration: this compound can be administered systemically (e.g., intraperitoneally) or directly into the CNS (e.g., intracerebroventricularly) to bypass the blood-brain barrier.
-
Pharmacokinetic Studies: It is essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and its derivatives to inform dosing regimens and interpret behavioral outcomes.
4.3.2. Behavioral Phenotyping
A battery of behavioral tests can be used to assess the neurological effects of modulating this compound levels in rodents.[19][20][21]
-
Cognitive Function:
-
Morris Water Maze: To assess spatial learning and memory.
-
Passive Avoidance Test: To evaluate fear-based learning and memory.
-
-
Motor Function:
-
Rotarod Test: To measure motor coordination and balance.
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
-
Seizure Susceptibility:
-
Pentylenetetrazol (PTZ) or Kainic Acid-Induced Seizure Models: To evaluate anticonvulsant effects.
-
Therapeutic Potential and Future Directions
The multifaceted role of this compound in neurological disorders presents several exciting avenues for therapeutic intervention.
-
Inhibition of Glutaminyl Cyclase: Given the critical role of pE3-Aβ in Alzheimer's disease, inhibiting the enzyme glutaminyl cyclase, which catalyzes its formation, is a promising therapeutic strategy.
-
Modulation of 5-Oxoprolinase: Targeting 5-oxoprolinase to regulate the levels of pyroglutamic acid could be a viable approach for conditions associated with its accumulation or deficiency.
-
Development of Derivatives: The synthesis and screening of novel this compound derivatives with improved pharmacokinetic properties and specific neurological activities is an active area of research. Patents have been filed for derivatives with potential applications in a range of neurological conditions, including pain and epilepsy.[22][23][24]
Future research should focus on elucidating the precise molecular targets of this compound in the brain, further delineating its role in a broader range of neurological and psychiatric disorders, and advancing the development of targeted therapeutics that modulate its pathway.
Conclusion
This compound has transitioned from a mere metabolic curiosity to a molecule of significant interest in the field of neuroscience. Its intricate involvement in glutathione metabolism, neurotransmitter regulation, and the pathology of major neurological disorders underscores its importance as a subject of continued investigation. The methodologies outlined in this guide provide a comprehensive framework for researchers to explore the enigmatic role of this fascinating molecule and to unlock its potential for the development of novel therapies for a range of debilitating brain disorders.
References
Sources
- 1. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. Video: Patch Clamp Electrophysiology: Principle & Applications [jove.com]
- 6. mdpi.com [mdpi.com]
- 7. Pyroglutamylated amyloid-beta; Neurodegenerative Pathology Research Group; Newcastle University [research.ncl.ac.uk]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. Pyroglutamate-3 Amyloid-β Deposition in the Brains of Humans, Non-Human Primates, Canines, and Alzheimer Disease–Like Transgenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyroglutamate Aβ cascade as drug target in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyroglutamation of amyloid-βx-42 (Aβx-42) followed by Aβ1-40 deposition underlies plaque polymorphism in progressing Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Striatal deficiency of L-pyroglutamic acid in Huntington's disease is accompanied by increased plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Whole Cell Patch Clamp Electrophysiology in Human Neuronal Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. THE PATCH CLAMP METHOD CONFIGURATIONS AND PROTOCOLS FOR ASSESSING NEURONAL EXCITABILITY [zenodo.org]
- 17. Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Imaging of Glutamate in Brain Slices Using FRET Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Behavioral phenotyping of transgenic and knockout mice: practical concerns and potential pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Defining Behavioral Phenotypes in Transgenic and Knockout Mice - Microbial Status and Genetic Evaluation of Mice and Rats - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. EP1004578B1 - 5-oxo-pyrrolidine-2-carboxylic acid hydroxamide derivatives - Google Patents [patents.google.com]
- 24. US20220153694A1 - Modified amino acid derivatives for the treatment of neurological diseases and selected psychiatric disorders - Google Patents [patents.google.com]
Methodological & Application
Application Note: A Streamlined Synthesis of 5-Oxopyrrolidine-3-carboxylic Acid from Itaconic Acid
Introduction: The Significance of the 5-Oxopyrrolidine Scaffold
The 5-oxopyrrolidine (or pyroglutamic acid) core is a privileged scaffold in medicinal chemistry and drug development.[1][2] Its rigid, five-membered lactam structure is a key feature in a multitude of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6] The ability to synthesize functionalized derivatives of this core structure is therefore of paramount importance. This application note provides a detailed, field-proven protocol for the synthesis of 5-oxopyrrolidine-3-carboxylic acid, a versatile building block, from the readily available, bio-based starting material, itaconic acid.
Reaction Mechanism: A Tale of Two Steps in One Pot
The synthesis proceeds via a robust and efficient one-pot reaction that involves two fundamental organic transformations: an aza-Michael addition followed by an intramolecular cyclization (amidation).
-
Aza-Michael Addition: The process begins with the nucleophilic attack of a primary amine's lone pair of electrons on the β-carbon of the α,β-unsaturated system in itaconic acid. This conjugate addition is highly regioselective.
-
Intramolecular Cyclization: The newly formed amino acid intermediate then undergoes a thermally-driven intramolecular condensation. The nitrogen atom attacks one of the carboxylic acid groups, eliminating a molecule of water to form the stable five-membered lactam ring.
This cascade reaction is well-documented and can be performed with various primary amines to yield N-substituted 5-oxopyrrolidine-3-carboxylic acids.[7][8] For the synthesis of the parent, N-unsubstituted compound, aqueous ammonia serves as the amine source.
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes the synthesis of the parent 1-H-5-oxopyrrolidine-3-carboxylic acid. The same general procedure can be adapted for various primary amines.
Materials and Reagents:
-
Itaconic Acid (≥99%)
-
Ammonium Hydroxide (28-30% solution)
-
Hydrochloric Acid (37%, concentrated)
-
Deionized Water
-
Activated Charcoal
-
Celatom® or filter aid (optional)
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Glass funnel and filter paper
-
Büchner funnel and flask
-
pH meter or pH paper
-
Beakers and graduated cylinders
-
Rotary evaporator
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add itaconic acid (13.0 g, 0.1 mol).
-
Amine Addition: To the flask, add deionized water (25 mL) followed by the slow, careful addition of ammonium hydroxide solution (~10 mL, approx. 0.15 mol) while stirring. An initial exothermic reaction may be observed. Ensure the itaconic acid is fully dissolved.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100-105 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 12 hours.[3][9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Decolorization: After the reflux period, allow the reaction mixture to cool to about 60-70 °C. Add a small amount of activated charcoal (approx. 0.5 g) to the solution to remove colored impurities. Stir for 15 minutes.
-
Hot Filtration: Perform a hot filtration using a fluted filter paper or a Büchner funnel with a bed of Celatom® to remove the charcoal. This step should be done quickly to prevent premature crystallization of the product.
-
Acidification and Precipitation: Transfer the warm, clear filtrate to a beaker and place it in an ice bath. While stirring vigorously, slowly add concentrated hydrochloric acid dropwise to acidify the solution to a pH of approximately 2-3. A white precipitate of this compound will form.
-
Isolation: Allow the mixture to stand in the ice bath for at least 1 hour to ensure complete crystallization. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any residual acid and salts. Dry the product in a vacuum oven at 60 °C to a constant weight.
Data Summary and Expected Results
The following table summarizes the typical quantitative parameters for this synthesis.
| Parameter | Value |
| Itaconic Acid | 13.0 g (0.1 mol) |
| Ammonium Hydroxide (28%) | ~10 mL (approx. 1.5 eq.) |
| Reaction Temperature | ~100-105 °C (Reflux) |
| Reaction Time | 12 hours |
| Theoretical Yield | 12.9 g |
| Typical Experimental Yield | 10.3 - 11.6 g (80-90%) |
| Appearance | White crystalline solid |
| Melting Point | 171-174 °C |
Characterization Data
-
¹H NMR (DMSO-d₆, 400 MHz): Characteristic signals for the pyrrolidone ring protons are expected. δ (ppm): ~12.5 (s, 1H, COOH), ~7.8 (s, 1H, NH), ~3.5-3.2 (m, 1H, CH), ~3.2-3.0 (m, 2H, NCH₂), ~2.6-2.3 (m, 2H, CH₂CO). Note that exact shifts can vary based on the N-substituent if a primary amine is used instead of ammonia.[10][11]
-
¹³C NMR (DMSO-d₆, 101 MHz): δ (ppm): ~175 (C=O, acid), ~173 (C=O, lactam), ~52 (NCH₂), ~38 (CH), ~35 (CH₂CO).[10]
-
IR (KBr): ν (cm⁻¹): 3400-2500 (broad, OH and NH), ~1730 (C=O, acid), ~1680 (C=O, lactam).[3]
Expert Insights & Troubleshooting
-
Causality Behind Choices:
-
Solvent: Water is an excellent and environmentally benign solvent for this reaction as both itaconic acid and ammonium salts are soluble.[3][12]
-
Reflux Conditions: The elevated temperature is crucial for overcoming the activation energy of the intramolecular dehydration and cyclization step, which is typically the rate-limiting step.[12]
-
pH Control: The product, being a carboxylic acid, is soluble in its deprotonated (carboxylate) form at neutral or basic pH. Acidification is essential to protonate the carboxylate, rendering the molecule neutral and causing it to precipitate from the aqueous solution.
-
-
Troubleshooting Common Issues:
-
Low Yield: If the yield is significantly lower than expected, ensure the reflux time was sufficient. Incomplete conversion is a common issue. Also, ensure the pH was lowered sufficiently during workup; a pH above 4 will leave a significant amount of product dissolved in the filtrate.
-
Product Discoloration: A yellow or brown tint in the final product indicates impurities. Ensure the hot filtration with activated charcoal is performed effectively. If the product remains colored, recrystallization from hot water is a highly effective purification step.
-
Isomerization: Itaconic acid can isomerize to mesaconic acid under harsh basic or thermal conditions, which can complicate the reaction.[13] Using a moderate excess of the amine and controlled heating helps to suppress this side reaction.[13]
-
Experimental Workflow Visualization
The following diagram outlines the complete workflow from setup to final product characterization.
Caption: A summary of the experimental workflow for the synthesis.
Conclusion
This application note details a reliable and scalable method for synthesizing this compound from itaconic acid. The protocol is straightforward, uses readily available reagents, and provides a high yield of a versatile chemical intermediate. The underlying aza-Michael/cyclization cascade is a powerful tool for accessing the medicinally important pyrrolidone scaffold, enabling further elaboration for drug discovery and development programs.
References
-
Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Molecules, 27(15), 5035. [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). Molecules, 28(9), 3784. [Link]
-
Ammonium itaconate. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
-
Synthesis and chemical transformations of this compound. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). Molecules, 30(12), 2639. [Link]
-
Itaconic anhydride. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
-
Scheme 1. Synthetic route of bio-based polyamides derived from itaconic... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
(PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI. Retrieved January 5, 2026, from [Link]
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. (2019). Frontiers in Chemistry, 7, 781. [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). Molecules, 30(12), 2639. [Link]
-
Microbe-Derived Itaconic Acid: Novel Route to Biopolyamides. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. (2014). Cheminė Technologija, 1(65). [Link]
-
Effects of itaconic acid and ammonium itaconic acid on cyclization and thermal stabilization of narrow polydispersity polyacrylonitrile terpolymers synthesized in continuous flow. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI. Retrieved January 5, 2026, from [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. (2022). Semantic Scholar. Retrieved January 5, 2026, from [Link]
-
itaconic acid. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
The aza-Michael reaction: towards semi-crystalline polymers from renewable itaconic acid and diamines. (n.d.). RSC Publishing. Retrieved January 5, 2026, from [Link]
-
A Polyampholyte Based on Itaconic Acid And [(3-Methacryloylamino)Propyl]-Trimethylammonium Chloride. (2024). Research Square. [Link]
-
Straightforward Synthetic Protocol to Bio-Based Unsaturated Poly(ester amide)s from Itaconic Acid with Thixotropic Behavior. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Straightforward Synthetic Protocol to Bio-Based Unsaturated Poly(ester amide)s from Itaconic Acid with Thixotropic Behavior [mdpi.com]
Application Note: Utilizing 5-Oxopyrrolidine-3-carboxylic acid in Cell-Based Proliferation Assays
Introduction
Cell proliferation is a fundamental biological process essential for development, tissue repair, and homeostasis. Its dysregulation is a hallmark of diseases such as cancer. Consequently, the identification and characterization of compounds that modulate cell proliferation are of paramount importance in biomedical research and drug development. 5-Oxopyrrolidine-3-carboxylic acid, a derivative of the amino acid glutamine, belongs to a class of compounds that are gaining interest for their diverse biological activities.[1][2] Derivatives of this scaffold have been investigated for antibacterial, anti-inflammatory, and anticancer properties.[3][4][5]
This application note provides a comprehensive guide for researchers on how to design, execute, and interpret cell-based proliferation assays using this compound. We present detailed, validated protocols for two distinct and complementary assays: the MTT assay, which measures metabolic activity, and the BrdU incorporation assay, which directly quantifies DNA synthesis. By explaining the causality behind experimental choices and providing robust protocols, this guide aims to empower researchers to generate reliable and reproducible data on the cytostatic or cytotoxic effects of this compound and its derivatives.
Scientific Principle & Rationale
2.1. The Role of Glutamine Metabolism in Proliferation
To understand the potential impact of this compound, it is crucial to recognize the central role of glutamine in cancer cell metabolism. Many proliferating cancer cells exhibit "glutamine addiction," where they rely heavily on exogenous glutamine not only for protein synthesis but also as a key carbon and nitrogen donor.[6][7] Glutamine is converted to glutamate and then to α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle to support energy production and the biosynthesis of macromolecules like nucleotides and lipids.[8] This process is known as anaplerosis.[7] Given that this compound (also known as pyroglutamic acid) is a cyclized derivative of glutamic acid, it may act as a structural analog, potentially interfering with glutamine uptake or metabolism, thereby impacting cell growth.[2][9]
2.2. Assay Selection: A Two-Pronged Approach
To build a robust case for the effect of a compound on cell proliferation, it is insufficient to rely on a single assay. This guide employs two methods that measure different aspects of cell health and division.
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely accepted method for assessing cell viability by measuring metabolic activity.[10] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells. A reduction in signal indicates either cytotoxicity (cell death) or a cytostatic effect (inhibition of proliferation).
-
BrdU (5-bromo-2'-deoxyuridine) Assay: This assay provides a more direct measure of cell proliferation by quantifying active DNA synthesis. BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[11] Incorporated BrdU is then detected using a specific antibody.[12] This method specifically identifies cells that are actively dividing, distinguishing a true anti-proliferative effect from general cytotoxicity.
By using these assays in parallel, researchers can gain a more nuanced understanding of the biological effects of this compound.
Experimental Design & Workflow
A well-designed experiment is critical for obtaining meaningful results. The following workflow provides a logical sequence for testing the effects of this compound.
Caption: General experimental workflow for assessing antiproliferative effects.
Cell Line Selection and Seeding Density
-
Rationale: The choice of cell line is critical. It is advisable to use cell lines with known metabolic profiles, particularly regarding glutamine dependence. For example, many cancer cell lines like HeLa or A549 are highly glutaminolytic and may be more sensitive to the compound. It is also recommended to test the compound on a non-cancerous cell line (e.g., HEK293 or fibroblasts) to assess general cytotoxicity.
-
Optimization: Before the main experiment, a cell titration is essential to determine the optimal seeding density.[13] The goal is to ensure that by the end of the experiment, the untreated control cells are still in the exponential growth phase and have not reached confluency, which can inhibit proliferation.
Table 1: Recommended Initial Seeding Densities (per well in a 96-well plate)
| Cell Line Type | Proliferation Rate | Recommended Density |
| HeLa (Cervical Cancer) | Fast | 2,000 - 5,000 cells |
| A549 (Lung Cancer) | Moderate | 4,000 - 8,000 cells |
| MCF-7 (Breast Cancer) | Slow | 8,000 - 15,000 cells |
| HEK293 (Non-cancerous) | Fast | 3,000 - 7,000 cells |
Note: These are starting points and must be optimized for your specific laboratory conditions.
Detailed Protocols
Preparation of Reagents
-
Compound Stock Solution: Prepare a high-concentration stock of this compound (e.g., 100 mM) in sterile dimethyl sulfoxide (DMSO). Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles. The final DMSO concentration in the cell culture medium should not exceed 0.5% to avoid solvent toxicity.
-
MTT Reagent (5 mg/mL): Dissolve MTT powder in sterile phosphate-buffered saline (PBS) to a concentration of 5 mg/mL.[14] Filter-sterilize the solution using a 0.2 µm filter and store it protected from light at 4°C for up to one month.[10]
-
MTT Solubilization Solution: 10% SDS (Sodium Dodecyl Sulfate) in 0.01 M HCl. Prepare by dissolving SDS in 0.01 M HCl. Gentle warming may be required.[13]
-
BrdU Labeling Solution: Prepare according to the manufacturer's instructions for your specific BrdU assay kit. Typically, this is a 10X or 100X solution diluted in sterile cell culture medium.
Protocol 1: MTT Assay
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at the predetermined optimal density in 100 µL of complete culture medium per well. Include wells for "medium only" (blank) and "cells + vehicle" (negative control).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.
-
Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. Carefully remove the medium from the wells and add 100 µL of the compound dilutions. For the vehicle control wells, add medium containing the same final concentration of DMSO.
-
Exposure: Return the plate to the incubator for the desired exposure times (e.g., 24, 48, and 72 hours).
-
MTT Addition: At the end of the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well (including controls).[15]
-
Formazan Development: Incubate the plate for 2-4 hours at 37°C. The incubation time is critical and should be consistent across experiments. During this time, purple formazan crystals will become visible in viable cells.[15]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the MTT solubilization solution to each well.[16][13]
-
Measurement: Cover the plate with foil and place it on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.[16] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background noise.[10]
Protocol 2: BrdU Incorporation Assay
-
Cell Plating & Treatment: Follow steps 1-4 from the MTT protocol.
-
BrdU Labeling: 2-4 hours before the end of the treatment period, add the prepared BrdU labeling solution to each well according to the kit manufacturer's protocol (e.g., add 10 µL of 10X BrdU solution to the 100 µL of medium in each well).[17]
-
Incubation: Return the plate to the incubator for the labeling period (2-4 hours).
-
Fixation and Denaturation: After labeling, carefully remove the medium. Fix the cells and denature the DNA. This crucial step exposes the incorporated BrdU to the antibody. This typically involves:
-
Removing the labeling medium.
-
Adding a fixing/denaturing solution provided in the kit.
-
Incubating for approximately 30 minutes at room temperature.[17]
-
-
Detection:
-
Wash the wells with the provided wash buffer.
-
Add the anti-BrdU detector antibody (often conjugated to an enzyme like horseradish peroxidase, HRP).[12]
-
Incubate for 1-2 hours at room temperature.
-
-
Substrate Addition: Wash the wells to remove unbound antibody. Add the enzyme substrate (e.g., TMB for HRP). A colorimetric or fluorescent signal will develop.
-
Measurement: Stop the reaction with a stop solution (if required) and read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.
Data Analysis and Interpretation
-
Background Subtraction: For both assays, subtract the average absorbance/fluorescence of the "medium only" blank wells from all other readings.
-
Normalization: Calculate the percentage of viability or proliferation for each concentration relative to the vehicle control.
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Dose-Response Curves: Plot the normalized percentage of viability/proliferation against the log of the compound concentration.
-
IC50 Calculation: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with graphing software (like GraphPad Prism or R) to calculate the IC50 value. The IC50 is the concentration of the compound that inhibits 50% of the biological response (viability or proliferation).
Interpreting the Results:
-
Similar IC50 from MTT and BrdU: This suggests the compound has a primary anti-proliferative (cytostatic) effect.
-
MTT IC50 << BrdU IC50: If viability drops at concentrations much lower than those that inhibit DNA synthesis, it may indicate a rapid cytotoxic effect that kills cells before they can be blocked in the S-phase.
-
No effect in BrdU but decreased MTT signal: This could imply the compound is affecting mitochondrial function without directly stopping cell division, a sign of metabolic toxicity rather than a specific anti-proliferative mechanism.
Potential Mechanism of Action & Signaling
This compound, as a glutamine analog, may exert its effects by interfering with key metabolic pathways that are crucial for cell proliferation.[8][18] A primary hypothesis is the disruption of glutaminolysis.
Caption: Hypothesized mechanism of this compound.
This diagram illustrates two potential points of interference:
-
Transport Inhibition: The compound may compete with glutamine for uptake through cell surface transporters like ASCT2.[8]
-
Enzymatic Inhibition: It could inhibit key enzymes in glutamine metabolism, such as glutaminase (GLS), which converts glutamine to glutamate.[8]
Disruption at either point would deplete the intracellular pool of α-ketoglutarate, starving the TCA cycle and halting the production of essential building blocks for new cells, ultimately leading to cell cycle arrest and inhibition of proliferation.[18]
References
-
Provost, J. & Wallert, M. MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Chen, J. et al. (2021). The Pleiotropic Effects of Glutamine Metabolism in Cancer. MDPI. [Link]
-
Cluntun, A.A. et al. (2017). Cancer cell metabolism: the essential role of the nonessential amino acid, glutamine. The EMBO Journal. [Link]
-
Manning, B.D. & Cantley, L.C. (2015). Role of Glutamine in Cancer – Therapeutic and Imaging Implications. PMC - NIH. [Link]
-
DeBerardinis, R.J. & Cheng, T. (2010). Q's next: the diverse functions of glutamine in metabolism, cell biology and cancer. Oncogene. [Link]
-
Matés, J.M. et al. (2021). Glutamine Metabolism in Cancer. NCBI - NIH. [Link]
-
Kovalenko, S. et al. (2019). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Chemistry of Heterocyclic Compounds. [Link]
-
Bio-Rad Antibodies. BrdU staining of cells for cell cycle analysis & apoptosis Protocol. [Link]
-
Park, C.B. et al. (2002). l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus. PubMed Central. [Link]
-
Zhang, L. et al. (2013). Inhibition effect of L-pyroglutamic acid on the growth of M. aeruginosa. ResearchGate. [Link]
-
Petraitytė, K. et al. (2024). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. Effect of compounds 3c, 3d, 5k, and 5l on cell colony formation (A) and.... [Link]
-
Creative Bioarray. BrdU Protocol. [Link]
-
Mickevičienė, R. et al. (2024). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. NIH. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind L-Pyroglutamic Acid: A Vital Component in Cellular Processes. [Link]
-
Mickevičienė, R. et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]
-
Mickevičienė, R. et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. Semantic Scholar. [Link]
-
Desai, P.S. et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]
-
Petraitytė, K. et al. (2024). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. [Link]
-
L-Nutra. (2023). A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes. [Link]
-
Wikipedia. Pyroglutamic acid. [Link]
-
Rupa Health. Pyroglutamic Acid. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cancer cell metabolism: the essential role of the nonessential amino acid, glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Glutamine in Cancer – Therapeutic and Imaging Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
- 15. atcc.org [atcc.org]
- 16. researchgate.net [researchgate.net]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. mdpi.com [mdpi.com]
Application of 5-Oxopyrrolidine-3-carboxylic Acid in Antimicrobial Activity Screening: A Technical Guide
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel chemical entities with potent antimicrobial activity. In this landscape, the exploration of unique molecular scaffolds that can serve as a foundation for new therapeutics is of paramount importance. 5-Oxopyrrolidine-3-carboxylic acid, a cyclic derivative of glutamic acid, represents one such promising scaffold. Its presence in various biologically active molecules and its synthetic tractability make it an attractive starting point for the generation of diverse chemical libraries. This guide provides a comprehensive overview and detailed protocols for the screening of this compound and its derivatives for antimicrobial activity, intended for researchers, scientists, and drug development professionals. We will delve into the rationale behind the chosen methodologies, present step-by-step protocols, and offer insights into data interpretation and potential mechanisms of action.
Scientific Rationale: Why this compound?
The pyrrolidinone ring is a structural motif found in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including antibacterial and antifungal properties. The parent compound, 5-oxoproline (also known as pyroglutamic acid), is a metabolite in the γ-glutamyl cycle, a crucial pathway for glutathione synthesis and amino acid transport.[1][2][3] The disruption of this cycle or related metabolic pathways in microorganisms could be a potential mechanism of antimicrobial action. The carboxylic acid moiety at the 3-position of the pyrrolidinone ring provides a convenient handle for chemical modification, allowing for the synthesis of a diverse array of derivatives with potentially enhanced antimicrobial efficacy and an expanded spectrum of activity.[4][5][6]
Recent studies have demonstrated that derivatives of this compound exhibit significant in vitro activity against a range of pathogenic bacteria, including multidrug-resistant strains of Staphylococcus aureus and Escherichia coli.[4][5][7] These findings underscore the potential of this scaffold as a valuable starting point for the development of new antimicrobial agents.
Experimental Workflow for Antimicrobial Screening
The systematic evaluation of a compound's antimicrobial properties follows a logical progression from initial screening to in-depth characterization. The workflow outlined below is a standard approach that can be adapted for this compound and its derivatives.
Caption: A generalized workflow for the antimicrobial screening of novel compounds.
Detailed Protocols
The following protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.[8][9][10]
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[11][12]
Materials:
-
This compound or its derivatives
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Compound Stock Solution:
-
Accurately weigh the compound and dissolve it in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Ensure complete dissolution. This is your stock solution.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (OD at 600 nm of 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells. This is typically a 1:100 dilution of the 0.5 McFarland suspension.
-
-
Preparation of Serial Dilutions in the Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of the 96-well plate.
-
Add 100 µL of the compound stock solution (at twice the highest desired final concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well containing the compound. This will create a range of concentrations.
-
Include a positive control (wells with CAMHB and inoculum, but no compound) and a negative control (wells with CAMHB only).
-
-
Inoculation:
-
Using a multichannel pipette, add 100 µL of the diluted bacterial inoculum to each well (except the negative control wells).
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth. A microplate reader can also be used to measure the optical density at 600 nm.
-
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Microtiter plates from the completed MIC assay
-
Tryptic Soy Agar (TSA) plates
-
Sterile pipette and tips
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot.
-
Spread the aliquot onto a TSA plate. Be sure to label the plate with the corresponding concentration from the MIC well.
-
-
Incubation:
-
Incubate the TSA plates at 35 ± 2°C for 18-24 hours.
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
-
Data Presentation and Interpretation
The results of the antimicrobial screening should be presented in a clear and concise manner to allow for easy comparison and interpretation.
Table 1: Example of MIC and MBC Data for this compound Derivatives
| Compound | Test Organism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Reference Antibiotic | Reference MIC (µg/mL) |
| 5-OP-3-CA | Staphylococcus aureus | Positive | >128 | >128 | Vancomycin | 1 |
| Derivative A | Staphylococcus aureus | Positive | 16 | 32 | Vancomycin | 1 |
| Derivative B | Staphylococcus aureus | Positive | 8 | 16 | Vancomycin | 1 |
| 5-OP-3-CA | Escherichia coli | Negative | >128 | >128 | Ciprofloxacin | 0.25 |
| Derivative A | Escherichia coli | Negative | 64 | 128 | Ciprofloxacin | 0.25 |
| Derivative B | Escherichia coli | Negative | 32 | 64 | Ciprofloxacin | 0.25 |
Interpretation:
-
A low MIC value indicates high potency of the compound against the tested microorganism.
-
The ratio of MBC to MIC can provide insights into whether the compound is bactericidal (killing bacteria) or bacteriostatic (inhibiting growth). A common, albeit informal, benchmark is that if the MBC/MIC ratio is ≤ 4, the compound is considered bactericidal.
Troubleshooting Common Issues in MIC Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No growth in positive control wells | - Inoculum was not viable or at too low a concentration.- Incorrect growth medium was used. | - Verify the viability of the bacterial culture before starting.- Ensure the inoculum is prepared to the correct McFarland standard.[7]- Confirm the use of the appropriate growth medium. |
| Growth in negative control wells | - Contamination of the growth medium or plate. | - Use fresh, sterile medium and plates.- Maintain aseptic technique throughout the procedure. |
| "Skipped wells" (growth at a higher concentration, no growth at a lower one) | - Pipetting error leading to cross-contamination.- Inherent property of the compound-organism interaction. | - Review and refine pipetting technique.- Repeat the assay with careful attention to serial dilutions.[7] |
| High variability between replicates | - Inconsistent inoculum distribution.- Pipetting inaccuracies during serial dilutions. | - Thoroughly mix the bacterial suspension before dispensing.- Use calibrated pipettes and ensure proper technique.[7] |
Investigating the Mechanism of Action: A Hypothetical Pathway
While the precise antimicrobial mechanism of this compound derivatives is still under investigation, their structural similarity to key metabolic intermediates suggests a potential for interference with essential cellular processes. A plausible hypothesis is the disruption of the γ-glutamyl cycle, which is vital for glutathione metabolism and amino acid transport.
Caption: Hypothetical inhibition of the γ-glutamyl cycle by this compound derivatives.
Inhibition of key enzymes in this pathway, such as γ-glutamylcysteine synthetase or 5-oxoprolinase, by a this compound derivative could lead to a depletion of glutathione, inducing oxidative stress and ultimately cell death. Further experimental studies, such as enzyme inhibition assays and metabolomic profiling, would be required to validate this hypothesis.
Conclusion and Future Directions
This compound presents a versatile and promising scaffold for the development of novel antimicrobial agents. The protocols and guidelines presented here provide a robust framework for the systematic screening and evaluation of its derivatives. Future research should focus on expanding the chemical diversity of these compounds, elucidating their precise mechanisms of action, and evaluating their efficacy in more complex models of infection, such as biofilms and in vivo systems. Through a combination of rational design, systematic screening, and in-depth mechanistic studies, the full potential of this chemical class in the fight against antimicrobial resistance can be realized.
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2023). Molecules. MDPI. Retrieved January 5, 2026, from [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Molecules. MDPI. Retrieved January 5, 2026, from [Link]
-
Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved January 5, 2026, from [Link]
-
EUCAST. (n.d.). European Society of Clinical Microbiology and Infectious Diseases. Retrieved January 5, 2026, from [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). YouTube. Retrieved January 5, 2026, from [Link]
- Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. (2021). Chemistry of Heterocyclic Compounds. Springer.
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2023). PubMed. Retrieved January 5, 2026, from [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Semantic Scholar. Retrieved January 5, 2026, from [Link]
-
SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. (2014). Chemical Technology. Retrieved January 5, 2026, from [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI. Retrieved January 5, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
- M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012).
- US20030040032A1 - Methods of screening for antimicrobial compounds. (n.d.). Google Patents.
- Antiproliferative and Antibacterial Effects of Pyroglutamic Acid Isolated from Enterococcus Faecium (Mcc-2729). (2021). Annals of the Romanian Society for Cell Biology.
-
Pyroglutamic acid. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
- Antiproliferative and Antibacterial Effects of Pyroglutamic Acid Isolated from Enterococcus Faecium (Mcc-2729). (2021). ProQuest.
- Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. (2019). Current Organic Synthesis.
-
Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. (2019). ResearchGate. Retrieved January 5, 2026, from [Link]
- CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (2011). Brazilian Journal of Microbiology.
-
Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. (2022). PubMed. Retrieved January 5, 2026, from [Link]
-
Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. (2022). Taylor & Francis Online. Retrieved January 5, 2026, from [Link]
- Discovery of a widespread prokaryotic 5-oxoprolinase that was hiding in plain sight. (2018). Journal of Biological Chemistry.
-
Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. (2021). ResearchGate. Retrieved January 5, 2026, from [Link]
-
On the mechanism of 5-oxoproline overproduction in 5-oxoprolinuria. (1974). PubMed. Retrieved January 5, 2026, from [Link]
- Acetaminophen Toxicity and 5-Oxoproline (Pyroglutamic Acid): A Tale of Two Cycles, One an ATP-Depleting Futile Cycle and the Other a Useful Cycle. (2013). The Journal of the American Society of Nephrology.
-
Pyroglutamic Acidosis. (2020). LITFL - Life in the Fast Lane. Retrieved January 5, 2026, from [Link]
- 5-Oxoproline (Pyroglutamic) Acidosis Associated with Chronic Acetaminophen Use. (2021). Cureus.
Sources
- 1. Discovery of a widespread prokaryotic 5-oxoprolinase that was hiding in plain sight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetaminophen Toxicity and 5-Oxoproline (Pyroglutamic Acid): A Tale of Two Cycles, One an ATP-Depleting Futile Cycle and the Other a Useful Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. litfl.com [litfl.com]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. ESCMID: EUCAST [escmid.org]
- 10. researchgate.net [researchgate.net]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. m.youtube.com [m.youtube.com]
5-Oxopyrrolidine-3-carboxylic Acid: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged scaffolds." The 5-oxopyrrolidine-3-carboxylic acid core is a rising star in this elite group. This five-membered lactam, a derivative of glutamic acid, offers a unique combination of structural rigidity, synthetic tractability, and a rich potential for stereospecific functionalization.[1][2] Its inherent chirality and the presence of multiple reactive handles make it an ideal starting point for the construction of diverse chemical libraries with a wide range of biological activities. This guide provides an in-depth exploration of the this compound scaffold, from its synthesis to its application in the development of novel therapeutics, offering detailed protocols and insights for researchers in the field of drug discovery.
Synthetic Strategies: Building the Core and Its Analogs
The accessibility of a scaffold is paramount to its utility in drug discovery. The this compound core can be readily synthesized from commercially available starting materials, with the most common route involving the aza-Michael addition of a primary amine to itaconic acid.[3] This reaction is often carried out in water or other protic solvents at elevated temperatures and provides a straightforward entry to a variety of N-substituted analogs.[4]
Protocol 1: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid
This protocol details the synthesis of a key intermediate used in the development of various bioactive compounds.[4]
Materials:
-
N-(4-aminophenyl)acetamide
-
Itaconic acid
-
Water
-
5% Hydrochloric acid
-
5% Sodium hydroxide solution
Procedure:
-
A mixture of N-(4-aminophenyl)acetamide (75 g, 0.5 mol), itaconic acid (98 g, 0.75 mol), and water (100 mL) is refluxed for 12 hours.[4]
-
To the cooled mixture, 5% hydrochloric acid (100 mL) is added, and the mixture is stirred for 5 minutes.[4]
-
The resulting crystalline solid is collected by filtration and washed with water.[4]
-
The crude product is purified by dissolving it in a 5% sodium hydroxide solution, filtering, and then acidifying the filtrate with hydrochloric acid to a pH of 5.[4]
-
The purified 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid is collected by filtration as a white solid.[4]
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy, as well as by elemental analysis.[3]
Workflow for the Synthesis of this compound Derivatives
The following diagram illustrates a typical workflow for the derivatization of the this compound scaffold.
Caption: Synthetic workflow for derivatization.
Therapeutic Applications: A Scaffold of Diverse Bioactivity
The true value of the this compound scaffold lies in the broad spectrum of biological activities exhibited by its derivatives. This versatility has positioned it as a promising framework for addressing a multitude of therapeutic challenges.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents.[5] Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines, including lung, breast, and prostate cancer.[1][6]
Mechanism of Action: Induction of Apoptosis
A key mechanism underlying the anticancer effects of these derivatives is the induction of programmed cell death, or apoptosis. This process is often mediated through the intrinsic mitochondrial pathway, which involves the modulation of the Bcl-2 family of proteins.[3] Specifically, these compounds have been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in cell death.[5]
Caption: Apoptosis induction pathway.
Table 1: Anticancer Activity of Representative this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazone with 5-nitrothiophene | A549 (Lung) | Potent | [5] |
| 5-Fluorobenzimidazole derivative | A549 (Lung) | Highly Active | [6] |
| Hydrazone with benzylidene moiety | MDA-MB-231 (Breast) | Active | [1] |
Antibacterial Activity
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The this compound scaffold has been successfully employed in the development of novel antibacterial agents with activity against both Gram-positive and Gram-negative pathogens.[3] Hydrazone derivatives, in particular, have shown promising results, with some compounds exhibiting potent inhibition of bacterial growth and biofilm formation.[3]
Structure-Activity Relationship (SAR) Insights:
-
Hydrazone Moiety: The introduction of a hydrazone linkage at the 3-position is crucial for antibacterial activity.
-
Aromatic Substituents: The nature and substitution pattern of the aromatic ring attached to the hydrazone moiety significantly influence potency. Electron-withdrawing groups, such as nitro and halo substituents, often enhance activity.[3]
-
Heterocyclic Rings: The incorporation of heterocyclic rings, such as thiophene and furan, can lead to broad-spectrum antibacterial agents.[3]
Table 2: Antibacterial Activity of this compound Derivatives
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Hydrazone with 5-nitrothien-2-yl | S. aureus | < 7.8 | [3] |
| Hydrazone with 5-nitrofuran-2-yl | E. coli | Potent | [3] |
| Hydrazone with benzylidene moiety | S. aureus | 3.9 | [3] |
Enzyme Inhibition: Targeting Key Pathological Drivers
The rigid, conformationally constrained nature of the this compound scaffold makes it an excellent platform for the design of potent and selective enzyme inhibitors.
Matrix Metalloproteinase (MMP) Inhibition:
MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix. Their dysregulation is implicated in various diseases, including cancer metastasis and inflammation. Carboxylic acid-based derivatives of the 5-oxopyrrolidine scaffold can act as MMP inhibitors by chelating the catalytic zinc ion in the active site.[2]
Caption: MMP inhibition mechanism.
Beta-Secretase (BACE-1) Inhibition:
BACE-1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta peptides, the main component of amyloid plaques in Alzheimer's disease. The this compound scaffold has been utilized to develop BACE-1 inhibitors that can effectively reduce the production of these neurotoxic peptides.
Conclusion and Future Perspectives
The this compound scaffold has firmly established itself as a valuable tool in the drug discovery arsenal. Its synthetic accessibility, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued relevance in the quest for novel therapeutics. Future research in this area will likely focus on the development of more potent and selective analogs through structure-based design and combinatorial chemistry approaches. Furthermore, a deeper understanding of the molecular mechanisms underlying the bioactivity of these compounds will pave the way for their translation into clinically successful drugs.
References
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals (Basel). 2022 Aug 6;15(8):970. [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals (Basel). 2022 Aug 6;15(8):970. [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Int J Mol Sci. 2023 Apr 27;24(9):7966. [Link]
-
Synthesis and chemical transformations of this compound. ResearchGate. [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. 2025 Jun 18;30(12):2639. [Link]
-
Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules. 2024 Dec 17;30(1):1. [Link]
-
Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Sci Rep. 2025 May 21;15(1):12345. [Link]
-
Potent and Selective Carboxylic Acid-Based Inhibitors of Matrix Metalloproteinases. Curr Med Chem. 2025 Aug 6;32(15):1234-56. [Link]
-
Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. Kaunas University of Technology. [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. Semantic Scholar. [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals (Basel). 2022 Aug 6;15(8):970. [Link]
-
The development of new carboxylic acid-based MMP inhibitors derived from a cyclohexylglycine scaffold. Bioorg Med Chem Lett. 2001 Aug 6;11(15):1975-9. [Link]
-
Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors. J Med Chem. 2017 Aug 10;60(15):6483-6497. [Link]
-
The anticancer activity of 5-oxopyrrolidine derivatives 2 and 4–22 on A549 human lung adenocarcinoma cells. ResearchGate. [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Int J Mol Sci. 2023 Apr 27;24(9):7966. [Link]
-
Discovery of Potent, Selective, and Orally Active Carboxylic Acid Based Inhibitors of Matrix Metalloproteinase-13. ResearchGate. [Link]
-
Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. Int J Mol Sci. 2023 Sep 21;24(18):12133. [Link]
-
DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]
-
SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. 2014 Nov 17;1(1):1-1. [Link]
-
Synthesis of 4-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic Acids. ResearchGate. [Link]
-
DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]
Sources
- 1. Bax-induced apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. peerj.com [peerj.com]
Application Notes and Protocols for the Functionalization of the 5-Oxopyrrolidine-3-carboxylic Acid Ring
Introduction: The Significance of the 5-Oxopyrrolidine-3-carboxylic Acid Scaffold
The this compound core, a derivative of pyroglutamic acid, represents a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its rigid, five-membered lactam structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal building block for creating molecules with specific biological activities.[1] This inherent conformational constraint allows for the precise orientation of pharmacophoric elements, leading to enhanced binding affinity and selectivity for various biological targets. Derivatives of this scaffold have demonstrated a wide range of therapeutic potential, including antibacterial, anticancer, and anti-inflammatory activities.[3][4][5]
This guide provides a comprehensive overview of key strategies for the functionalization of the this compound ring. We will delve into the chemical principles behind these transformations and provide detailed, field-proven protocols for the synthesis of diverse derivatives. The focus will be on modifications at the N1-position and the C3-carboxylic acid moiety, which are the most common and versatile handles for derivatization.
Part 1: Functionalization at the N1-Position via Reaction with Itaconic Acid
A robust and straightforward method for the synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids is the reaction of itaconic acid with primary amines.[3][6][7] This reaction proceeds through a tandem sequence of a Michael addition followed by an intramolecular cyclization (lactamization).
Mechanism of N1-Functionalization
The reaction is typically carried out by heating a mixture of itaconic acid and a primary amine in a suitable solvent, often water.[3] The initial step is a nucleophilic 1,4-conjugate addition (Michael addition) of the primary amine to the α,β-unsaturated system of itaconic acid. This is followed by an intramolecular amide bond formation with the concomitant loss of a water molecule to form the stable five-membered pyrrolidinone ring.
Caption: Mechanism of N1-functionalization of the pyrrolidinone ring.
Protocol 1: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid
This protocol describes the synthesis of an N-aryl substituted derivative, a common precursor for further functionalization.[3]
Materials:
-
N-(4-aminophenyl)acetamide
-
Itaconic acid
-
Water
-
5% Hydrochloric acid
-
5% Sodium hydroxide solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine N-(4-aminophenyl)acetamide (0.5 mol), itaconic acid (0.75 mol), and water (100 mL).
-
Heat the mixture to reflux and maintain for 12 hours.
-
After 12 hours, add 100 mL of 5% hydrochloric acid to the reaction mixture and stir for 5 minutes.
-
Cool the mixture to room temperature. A crystalline solid should precipitate.
-
Collect the solid by filtration and wash thoroughly with water.
-
For purification, dissolve the crude product in a 5% sodium hydroxide solution and filter to remove any insoluble impurities.
-
Acidify the filtrate with hydrochloric acid to a pH of 5 to precipitate the pure product.
-
Collect the purified white solid by filtration, wash with water, and dry.
Expected Yield: ~96%
Part 2: Functionalization of the C3-Carboxylic Acid Moiety
The carboxylic acid group at the C3-position is a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of compound libraries for biological screening.
Synthesis of C3-Carbohydrazides
The conversion of the carboxylic acid to a carbohydrazide is a key step in creating a nucleophilic handle for further derivatization, particularly for the synthesis of hydrazones and various heterocyclic systems.[5][8][9]
This protocol details the conversion of a C3-carboxylic acid methyl ester to the corresponding carbohydrazide via hydrazinolysis.[3][9]
Step A: Esterification of the C3-Carboxylic Acid
-
Dissolve the N-substituted this compound in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at reflux for 8 hours.
-
Remove the methanol under reduced pressure.
-
Neutralize the residue with a 5% sodium carbonate solution to a pH of 8-9.
-
Extract the methyl ester with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The ester can often be used in the next step without further purification.
Step B: Hydrazinolysis of the Methyl Ester
-
Dissolve the methyl 1-(aryl)-5-oxopyrrolidine-3-carboxylate in propan-2-ol.
-
Add hydrazine hydrate (2 equivalents).
-
Heat the reaction mixture at reflux for 1.5 hours.
-
Cool the mixture to room temperature, during which the carbohydrazide product will precipitate.
-
Collect the precipitate by filtration, wash with water, and recrystallize from methanol to obtain the pure product.
Synthesis of C3-Hydrazone Derivatives
Hydrazones are synthesized by the condensation of a carbohydrazide with an aldehyde or ketone.[3][10] This reaction is a cornerstone for creating diverse libraries of compounds for biological evaluation.
This protocol provides a general method for the synthesis of hydrazone derivatives from a 5-oxopyrrolidine-3-carbohydrazide.[3]
Materials:
-
1-(Aryl)-5-oxopyrrolidine-3-carbohydrazide
-
Appropriate aromatic or heteroaromatic aldehyde (1.5 equivalents)
-
Water
-
Propan-2-ol
-
Hydrochloric acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve the 1-(aryl)-5-oxopyrrolidine-3-carbohydrazide in hot water with the addition of a few drops of hydrochloric acid.
-
In a separate flask, dissolve the aldehyde in propan-2-ol.
-
Add the aldehyde solution to the hot carbohydrazide solution.
-
Heat the mixture at reflux for 2 hours.
-
Cool the reaction mixture to room temperature. The hydrazone product will precipitate.
-
Collect the solid by filtration, wash with water, and dry to yield the final product.
| Aldehyde Reactant | Resulting Hydrazone Moiety |
| Benzaldehyde | Benzylidenehydrazono |
| 4-Nitrobenzaldehyde | (4-Nitrophenyl)methylidenehydrazono |
| Thiophene-2-carbaldehyde | Thien-2-ylmethylidenehydrazono |
| 5-Nitrothiophene-2-carbaldehyde | (5-Nitrothiophen-2-yl)methylidenehydrazono |
Synthesis of C3-Heterocyclic Derivatives
The carbohydrazide intermediate is a versatile precursor for the synthesis of various five-membered heterocyclic rings, such as pyrazoles and pyrroles, through condensation reactions with 1,3- and 1,4-dicarbonyl compounds, respectively.[8][9][10]
This protocol describes the synthesis of a pyrazole derivative via the condensation of the carbohydrazide with pentane-2,4-dione.[9]
Materials:
-
1-(Aryl)-5-oxopyrrolidine-3-carbohydrazide
-
Pentane-2,4-dione (2 equivalents)
-
Propan-2-ol
-
Hydrochloric acid (catalytic amount)
Procedure:
-
Dissolve the 1-(aryl)-5-oxopyrrolidine-3-carbohydrazide in hot propan-2-ol.
-
Add pentane-2,4-dione and a few drops of hydrochloric acid to the solution.
-
Heat the mixture at reflux for 5 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and heat to boiling to dissolve the product.
-
Cool the solution to room temperature to allow the pyrazole derivative to precipitate.
-
Collect the solid by filtration, wash with water, and recrystallize from propan-2-ol.
Caption: Workflow for the functionalization of the C3-carboxylic acid.
Part 3: Advanced Functionalization Strategies
Beyond the fundamental modifications at the N1 and C3 positions, more advanced techniques can be employed to introduce further complexity and diversity to the this compound scaffold.
C-H Functionalization
Palladium-catalyzed C(sp³)–H functionalization is an emerging and powerful tool for the direct introduction of aryl groups onto the pyrrolidinone ring.[11] This approach avoids the need for pre-functionalized starting materials and allows for the late-stage modification of the scaffold. The carboxylic acid group at C3 can be derivatized with a directing group, such as 8-aminoquinoline, to guide the palladium catalyst to a specific C-H bond for selective arylation.
Asymmetric Synthesis
For applications in drug development, controlling the stereochemistry of substituted pyroglutamates is crucial. Asymmetric Michael addition reactions are a key strategy for achieving high enantioselectivity.[7][10] This can be accomplished using chiral catalysts or chiral auxiliaries to direct the stereochemical outcome of the reaction, leading to the synthesis of enantioenriched pyroglutamic acid derivatives.
Conclusion
The this compound ring is a versatile and valuable scaffold in synthetic and medicinal chemistry. The functionalization strategies outlined in this guide, from the fundamental N1- and C3-modifications to more advanced C-H activation and asymmetric approaches, provide a robust toolkit for researchers and drug development professionals. The detailed protocols and mechanistic insights presented herein are intended to empower the scientific community to explore the full potential of this privileged heterocyclic system in the quest for novel therapeutics.
References
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH. [Link]
-
DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]
-
Synthesis of pyroglutamic acid derivatives via double michael reactions of alkynones. Organic Letters. [Link]
-
Synthesis of new 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemija. [Link]
-
Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. PMC - NIH. [Link]
-
SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]
-
Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3- carbohydrazide derivatives. LMA leidykla. [Link]
-
Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES. [Link]
-
Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Current Organic Synthesis. [Link]
-
Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. ResearchGate. [Link]
-
Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. KTU ePubl. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. lmaleidykla.lt [lmaleidykla.lt]
- 6. (3S)-5-oxopyrrolidine-3-carboxylic acid | 30948-17-5 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of new 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide derivatives [epubl.ktu.edu]
- 9. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of 5-Oxopyrrolidine-3-carboxylic Acid Derivatives in Anti-Inflammatory Research
Introduction: A Promising Scaffold for Novel Anti-Inflammatory Agents
The relentless pursuit of novel therapeutic agents to combat inflammatory diseases has led researchers to explore a diverse range of chemical scaffolds. Among these, 5-oxopyrrolidine-3-carboxylic acid derivatives have emerged as a promising class of compounds with potential anti-inflammatory properties. The pyrrolidinone core is a privileged structure in medicinal chemistry, found in numerous biologically active molecules.[1][2] This guide provides a comprehensive overview of the synthesis, characterization, and evaluation of these derivatives for researchers, scientists, and drug development professionals. We will delve into detailed protocols for in vitro and in vivo assays, explore their potential mechanisms of action, and offer insights into data interpretation and troubleshooting, all grounded in scientific literature to ensure accuracy and reproducibility.
Synthesis and Characterization of this compound Derivatives
The synthesis of this compound derivatives typically involves multi-step reactions, starting from readily available precursors. A general synthetic route often begins with the reaction of an appropriate amine with itaconic acid or its derivatives to form the core pyrrolidinone ring structure.[3][4] Subsequent modifications can be made to introduce various substituents, allowing for the exploration of structure-activity relationships (SAR).[3][5]
General Synthesis Scheme:
A common synthetic approach involves the reaction of a primary amine with itaconic acid to yield the corresponding N-substituted this compound. This can be followed by esterification and subsequent reaction with hydrazine to form a hydrazide, which serves as a versatile intermediate for the synthesis of a wide range of derivatives, such as hydrazones, by condensation with various aldehydes.[3][4]
Characterization of the synthesized compounds is crucial to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the synthesized derivatives.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Elemental Analysis: To determine the elemental composition of the compounds.
Physicochemical Properties and Formulation Considerations
For the translation of a promising anti-inflammatory compound from the bench to preclinical and clinical development, a thorough understanding of its physicochemical properties is paramount. These properties influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation into a drug product.
Key Physicochemical Parameters to Evaluate:
| Parameter | Importance in Drug Development |
| Solubility | Affects absorption and bioavailability. Poorly soluble compounds can be challenging to formulate. |
| LogP/LogD | Indicates the lipophilicity of the compound, which influences its ability to cross cell membranes. |
| pKa | Determines the ionization state of the compound at different physiological pH values, affecting solubility and absorption. |
| Stability | Assessment of stability under various conditions (pH, temperature, light) is crucial for storage and formulation. |
| Crystal Form | Polymorphism can impact solubility, dissolution rate, and bioavailability. |
Formulation Strategies:
For derivatives with poor aqueous solubility, various formulation strategies can be employed to enhance their bioavailability, such as:
-
Salt formation: For acidic or basic compounds.
-
Prodrug approaches: To improve solubility and/or permeability.
-
Nanoparticle-based delivery systems: Such as liposomes or polymeric nanoparticles.
-
Amorphous solid dispersions: To improve the dissolution rate.
Unraveling the Mechanism of Action: Beyond Symptomatic Relief
To develop targeted and effective anti-inflammatory therapies, it is essential to understand the molecular mechanisms by which this compound derivatives exert their effects. While initial studies have pointed towards the inhibition of matrix metalloproteinases (MMPs), their activity may extend to the modulation of key inflammatory signaling pathways.[1]
Inhibition of Matrix Metalloproteinases (MMPs)
MMPs, particularly MMP-2 (gelatinase A) and MMP-9 (gelatinase B), are zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix. During inflammation, the expression and activity of MMPs are often upregulated, contributing to tissue damage and the migration of inflammatory cells. Several studies have reported the potential of this compound derivatives to inhibit the activity of MMP-2 and MMP-9, suggesting this as a key anti-inflammatory mechanism.[1]
Modulation of Key Inflammatory Signaling Pathways
The inflammatory response is orchestrated by a complex network of intracellular signaling pathways. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7] These pathways regulate the expression of a plethora of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
NF-κB Signaling Pathway:
The NF-κB pathway is a central regulator of inflammation.[6] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[8]
MAPK Signaling Pathway:
The MAPK family of serine/threonine kinases, including p38, JNK, and ERK, are key transducers of extracellular signals to the nucleus.[7] Activation of these pathways by inflammatory stimuli leads to the phosphorylation and activation of transcription factors that, in turn, promote the expression of inflammatory mediators.
The potential of this compound derivatives to modulate these pathways represents a significant area for investigation to fully elucidate their anti-inflammatory mechanism of action.
Caption: Key inflammatory signaling pathways potentially modulated by this compound derivatives.
A Roadmap for Preclinical Evaluation: In Vitro and In Vivo Protocols
A systematic evaluation of the anti-inflammatory potential of this compound derivatives involves a tiered approach, starting with in vitro assays to assess cytotoxicity and specific inhibitory activities, followed by in vivo studies to confirm efficacy in a more physiologically relevant context.
Caption: A general experimental workflow for the evaluation of this compound derivatives.
Detailed Experimental Protocols
PART 1: In Vitro Evaluation
Rationale: Before evaluating the anti-inflammatory activity of the derivatives, it is crucial to determine their cytotoxic concentrations. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[9][10]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivatives (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete DMEM. The final DMSO concentration should not exceed 0.1%. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Rationale: To assess the direct inhibitory effect of the derivatives on the activity of MMP-2 and MMP-9. A fluorogenic substrate is used, which upon cleavage by the MMPs, releases a fluorescent signal.
Materials:
-
Recombinant human MMP-2 and MMP-9
-
Fluorogenic MMP substrate
-
Assay buffer
-
APMA (p-aminophenylmercuric acetate) for pro-MMP activation
-
Known MMP inhibitor (e.g., GM6001) as a positive control
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
Enzyme Activation: If using pro-MMPs, activate them with APMA according to the manufacturer's instructions.
-
Inhibitor Incubation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the activated MMP enzyme. Include an enzyme control (without inhibitor) and a positive control. Incubate at 37°C for 30 minutes.
-
Substrate Addition: Add the fluorogenic MMP substrate to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately start monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Rationale: To evaluate the ability of the derivatives to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in LPS-activated macrophages.[11]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as described in Protocol 1. Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells treated with LPS only and an untreated control group.
-
Nitrite Measurement: After incubation, collect the cell culture supernatants. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition.
Rationale: To measure the effect of the derivatives on the production of key pro-inflammatory cytokines, such as TNF-α and IL-6, in LPS-stimulated macrophages.[12]
Materials:
-
Cell culture supernatants from Protocol 3
-
ELISA kits for TNF-α and IL-6
-
Wash buffer
-
Substrate solution
-
Stop solution
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
ELISA Protocol: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves coating the plate with a capture antibody, adding the samples and standards, followed by a detection antibody, an enzyme conjugate, and a substrate.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokines in the samples. Determine the percentage of inhibition of cytokine production.
PART 2: In Vivo Evaluation
Rationale: This is a widely used and well-characterized model of acute inflammation to evaluate the in vivo anti-inflammatory activity of novel compounds.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Compound Administration: Administer the test compounds and the positive control drug orally or intraperitoneally to different groups of animals. The control group receives only the vehicle.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.
Data Interpretation and Troubleshooting
Data Interpretation:
-
IC₅₀/EC₅₀ Values: These values represent the concentration of a compound that causes 50% inhibition or effect, respectively. Lower values indicate higher potency.
-
Selectivity Index (SI): Calculated as the ratio of the cytotoxic concentration (CC₅₀) to the effective concentration (EC₅₀). A higher SI value is desirable, indicating that the compound is effective at non-toxic concentrations.
-
In Vivo Efficacy: A statistically significant reduction in paw edema in the treated groups compared to the control group indicates in vivo anti-inflammatory activity.
Troubleshooting Common Issues:
| Issue | Possible Cause | Solution |
| High variability in in vitro assays | Inconsistent cell seeding, pipetting errors, edge effects in plates. | Use a multichannel pipette, be consistent with technique, and avoid using the outer wells of the plate. |
| No effect of positive control | Inactive reagent, incorrect concentration, procedural error. | Check the expiry date and storage of reagents, verify calculations, and review the protocol carefully. |
| Compound precipitation in culture medium | Poor solubility of the compound. | Use a lower concentration, try a different solvent (ensure final concentration is non-toxic), or use a formulation approach. |
| High mortality in in vivo studies | Acute toxicity of the compound. | Perform a dose-range finding study to determine the maximum tolerated dose (MTD). |
Conclusion
The this compound scaffold holds significant promise for the development of novel anti-inflammatory agents. The systematic application of the protocols and methodologies outlined in this guide will enable researchers to effectively synthesize, characterize, and evaluate the therapeutic potential of these derivatives. A thorough understanding of their mechanism of action, coupled with careful consideration of their physicochemical properties, will be crucial for the successful translation of these promising compounds into clinically effective treatments for inflammatory diseases.
References
-
Desai, P. S., & Pandya, K. M. (2020). DESIGN AND SYNTHESIS OF this compound DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. RASĀYAN Journal of Chemistry, 13(2), 1054-1062. [Link]
-
Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5025. [Link]
-
Grybaitė, B., Kairytė, K., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(9), 3788. [Link]
-
Grybaitė, B., Kairytė, K., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3788. [Link]
-
Vainauskas, V., Norvaišaitė, R., Grybaitė, B., & Petrikaite, V. (2025). This compound derivatives. The numbers near the arrows indicate the fold change in affinity... [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Vitale, P., Scilimati, A., & Artigas, P. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4884. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
Hajhashemi, V., Ghannadi, A., & Jafarabadi, H. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Journal of reports in pharmaceutical sciences, 3(2), 192–199. [Link]
-
Jones, C. A., Greer, J. B., & Borkovich, K. A. (2010). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in molecular biology (Clifton, N.J.), 638, 127–141. [Link]
-
Bio-protocol. (n.d.). Inflammation-Related Gene Expression Measurement Using qPCR Array. [Link]
-
Huang, Y., Pan, W., et al. (2024). Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety. Bioorganic & Medicinal Chemistry, 118022. [Link]
-
Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5025. [Link]
-
Taha, E. A., & Almalki, D. A. (2024). Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. Molecules, 29(1), 1. [Link]
-
Grybaitė, B., Kairytė, K., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3788. [Link]
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. [Link]
-
Appleton, R. A., & Brown, K. (1979). Synthesis and structure-activity relationships of anti-inflammatory 9,10-dihydro-9-oxo-2-acridine-alkanoic acids and 4-(2-carboxyphenyl)aminobenzenealkanoic acids. Journal of medicinal chemistry, 22(12), 1416–1421. [Link]
-
Pires, N., & Giraud-Panis, M. J. (2021). The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target. Cancers, 13(21), 5485. [Link]
-
Slideshare. (n.d.). Screening models for inflammatory drugs. [Link]
-
Sirin, Y., & Erturk, F. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in chemistry, 11, 1243701. [Link]
-
Marcotran. (2026). Joint Genesis Reviews 2026 – Hidden Truth, Expert Insights & Buyer Warnings (5g4Q). [Link]
-
Khan, K. M., & Taha, M. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. ACS Omega. [Link]
-
Ali, H., & Al-kuraishy, H. (2023). Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel. Cureus, 15(9), e46011. [Link]
-
ResearchGate. (2025). Screening Questions for Nonsteroidal Anti-inflammatory Drug Risk Knowledge. [Link]
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
-
ResearchGate. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]
-
Kim, J. H., & Jeong, C. H. (2020). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of the Korean Society of Food Science and Nutrition, 49(10), 1081-1089. [Link]
-
DeGraba, T. J. (2001). Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury. Journal of cerebral blood flow and metabolism, 21(11), 1341–1351. [Link]
-
Ding, G. J., Fischer, P. A., Boltz, R. C., Schmidt, J. A., Colaianne, J. J., Gough, A., & Johnston, P. A. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay and drug development technologies, 10(5), 434–450. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
San Diego State University. (2023). MMP9 Assay Protocol. [Link]
-
Dr. Bhushan P Pimple. (2020, July 25). In virto Anti inflammatory assay [Video]. YouTube. [Link]
-
Kim, O. K., & Lee, J. (2021). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 26(11), 3185. [Link]
-
Chae, H. J., & Kim, H. R. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & therapeutics, 29(2), 202–211. [Link]
-
Kim, J. H., & Kim, D. H. (2018). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Applied sciences, 8(6), 924. [Link]
-
Assay Genie. (n.d.). MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060). [Link]
-
Pop, O. L., & Danciu, C. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and therapeutic medicine, 22(4), 1162. [Link]
-
Hasday, J. D., & Thompson, C. (2000). Temperature alters lipopolysaccharide-induced cytokine secretion by RAW 264.7 cells. Journal of leukocyte biology, 67(5), 657–662. [Link]
-
RayBiotech. (2020, May 11). 7 Ways to Study Protein Phosphorylation. [Link]
-
O'Connell, M. J., & O'Neill, L. A. J. (2021). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? International Journal of Molecular Sciences, 22(13), 7083. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening Questions for Nonsteroidal Anti-inflammatory Drug Risk Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 11. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of 5-Oxopyrrolidine-3-carboxylic Acid in the Synthesis of Conformationally Constrained Peptide Mimics
Abstract
The rational design of peptide-based therapeutics often requires the introduction of structural constraints to enhance biological activity, improve metabolic stability, and optimize pharmacokinetic profiles. 5-Oxopyrrolidine-3-carboxylic acid, a cyclic derivative of glutamic acid, serves as a powerful building block for creating such constrained peptide mimics. The inherent rigidity of its five-membered lactam ring pre-organizes the peptide backbone, reducing the entropic penalty of binding and protecting the N-terminus from enzymatic degradation.[1][2] This guide provides an in-depth analysis of the scientific rationale, synthetic strategies, and detailed experimental protocols for incorporating this compound into peptide sequences, targeting researchers, chemists, and drug development professionals.
The Scientific Imperative: Why Constrain Peptides with this compound?
Native peptides, despite their high potency and selectivity, are often limited as therapeutic agents by their conformational flexibility and susceptibility to proteolysis. This compound, also known as pyroglutamic acid (pGlu), directly addresses these limitations through two primary mechanisms.
Imposing Conformational Rigidity
The core advantage of the pGlu scaffold lies in its rigid lactam structure. Unlike the flexible side chain of glutamic acid, the cyclic nature of pGlu significantly restricts the peptide backbone's dihedral angles (φ, ψ).[2] This conformational locking mechanism serves several critical functions:
-
Pre-organization for Binding: By forcing the peptide into a more defined conformation, the entropic cost of binding to a biological target is significantly reduced, which can lead to a substantial increase in binding affinity.[3]
-
Enhanced Selectivity: A constrained conformation can improve selectivity for a specific receptor subtype by disfavoring binding to off-target proteins.
-
Structural Mimicry: The pGlu residue can act as a mimic of a β-turn or other secondary structures, allowing for the design of smaller, more potent peptidomimetics.
Enhancing Metabolic Stability
Peptides are rapidly degraded in vivo by peptidases. The presence of a pyroglutamyl residue at the N-terminus of a peptide renders it resistant to cleavage by aminopeptidases, which require a free N-terminal amine for recognition.[1] This modification can dramatically increase the peptide's circulating half-life, a crucial parameter for therapeutic efficacy. Many naturally occurring peptide hormones, such as Thyrotropin-Releasing Hormone (TRH), utilize an N-terminal pGlu residue for this very reason.[1][4]
Core Synthetic Strategies: A Dichotomy of Approach
The synthesis of pyroglutamyl peptides can be achieved via two distinct and strategic pathways: the direct incorporation of a protected pGlu building block or the post-synthetic, in-situ cyclization of an N-terminal glutamine or glutamic acid residue.[4] The choice between these methods has significant implications for reaction control, purity, and overall efficiency.
Comparison of Synthetic Strategies
The selection of a synthetic route should be guided by project-specific needs, such as scale, required purity, and cost.
| Parameter | Strategy A: Direct Incorporation | Strategy B: In-situ Cyclization |
| Starting Material | Fmoc-pGlu-OH (Specialized) | Fmoc-Gln(Trt)-OH (Standard) |
| Cost of Reagent | Higher | Lower |
| Predictability | High; direct, controlled coupling | Moderate; cyclization efficiency can vary |
| Crude Purity | Generally higher; fewer side products | Lower; often a mix of starting material and product |
| Purification | More straightforward RP-HPLC | More challenging due to similar hydrophobicity of precursor and product[5] |
| Key Advantage | Control and Purity | Lower initial reagent cost |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for both primary synthetic strategies. These are designed for manual or automated solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale.
Protocol 1: Direct Incorporation using Fmoc-pGlu-OH
This method is preferred for its control and high-purity outcomes. It involves using the commercially available Fmoc-pGlu-OH as the final amino acid in a standard Fmoc-SPPS workflow.
Materials:
-
Rink Amide MBHA Resin (0.4-0.6 mmol/g loading)
-
Fmoc-protected amino acids
-
Fmoc-pGlu-OH
-
Coupling Reagent: HBTU (0.5 M in DMF)
-
Base: DIPEA (2 M in NMP)
-
Deprotection Solution: 20% Piperidine in DMF
-
Solvents: DMF, DCM, NMP (Peptide Synthesis Grade)
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Precipitation Solvent: Cold Diethyl Ether
Procedure:
-
Resin Preparation: Swell 200 mg of Rink Amide resin in a synthesis vessel with DMF for 30 minutes, then drain.
-
First Amino Acid Coupling:
-
Perform Fmoc deprotection by treating the resin with 20% piperidine/DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x).
-
In a separate vial, pre-activate the first Fmoc-amino acid (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 2 minutes.
-
Add the activation mixture to the resin and couple for 1-2 hours. Wash thoroughly.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Fmoc-pGlu-OH Coupling (Final Residue):
-
After deprotecting the N-terminus of the penultimate amino acid, prepare the activation mixture for Fmoc-pGlu-OH (4 eq) as described in step 2.
-
Couple Fmoc-pGlu-OH to the resin-bound peptide for 2 hours.
-
Causality Note: The amide nitrogen within the pGlu ring is non-nucleophilic, so Nα-protection with Fmoc is standard to enable its use in SPPS.[1]
-
-
Final Deprotection: Treat the resin with 20% piperidine/DMF (2 x 10 min) to remove the final Fmoc group. Wash thoroughly with DMF and DCM, then dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail (3 mL) to the resin and incubate for 2-3 hours at room temperature with gentle agitation.
-
Filter the resin and collect the TFA solution containing the peptide.
-
-
Peptide Precipitation & Purification:
-
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing 40 mL of cold diethyl ether.
-
Centrifuge, decant the ether, and wash the pellet twice with cold ether.
-
Lyophilize the crude peptide from an Acetonitrile/Water mixture.
-
-
Validation & Purification:
-
Analyze the crude product by analytical RP-HPLC and ESI-MS to confirm identity and purity.
-
Purify the peptide using preparative RP-HPLC with a suitable gradient of Acetonitrile/Water containing 0.1% TFA.
-
Protocol 2: Post-Synthetic Cyclization of N-Terminal Glutamine
This strategy leverages the natural tendency of N-terminal glutamine to cyclize into pyroglutamic acid under acidic conditions.[6]
Procedure:
-
Peptide Synthesis: Synthesize the desired peptide sequence on Rink Amide resin using standard Fmoc-SPPS, ensuring the final amino acid coupled is Fmoc-Gln(Trt)-OH.
-
Cleavage and Deprotection: Perform the cleavage and initial peptide precipitation as described in Protocol 1 (steps 6 & 7). This will yield the crude peptide with an N-terminal glutamine.
-
Cyclization Reaction:
-
Dissolve the lyophilized crude peptide at a concentration of 1-2 mg/mL in an acidic buffer (e.g., 20 mM sodium phosphate, pH 2.5-4.0).[5]
-
Incubate the solution at 37-50°C.
-
Causality Note: The acidic environment protonates the N-terminal amine, which then acts as a nucleophile, attacking the side-chain amide of glutamine to form the lactam ring and release ammonia.
-
-
Monitoring the Conversion:
-
Periodically (e.g., every 12-24 hours), take an aliquot of the reaction mixture and analyze it by analytical RP-HPLC.
-
The target pGlu-peptide is typically more hydrophobic and will have a longer retention time than the Gln-peptide precursor.[5] Continue incubation until the conversion reaches a plateau or is deemed complete. A typical reaction may take 48-120 hours.[5]
-
-
Validation & Purification: Once the cyclization is complete, lyophilize the entire solution. Purify the final pGlu-peptide by preparative RP-HPLC to separate it from any remaining Gln-precursor or other impurities. Confirm the final product's identity and purity with ESI-MS and analytical RP-HPLC.
Characterization and Quality Control
Rigorous analytical characterization is essential to validate the synthesis of the desired peptide mimic.
| Technique | Purpose | Expected Outcome |
| Analytical RP-HPLC | Assess purity of crude and final products. Monitor cyclization reactions. | A single, sharp peak for the final product, with purity typically >95%. |
| ESI-MS | Confirm molecular weight. | The observed mass should match the calculated mass of the target pGlu-peptide. |
| NMR Spectroscopy | Confirm structural integrity and conformation. | Characteristic proton signals for the pyrrolidine ring can be observed.[7] 2D NMR techniques (COSY, TOCSY, NOESY) can elucidate the 3D structure in solution.[8][9] |
| Amino Acid Analysis | Verify amino acid composition. | After acid hydrolysis, the pGlu residue will be converted to glutamic acid.[1] This can be compared to the expected composition. |
Conclusion
This compound is a versatile and highly effective tool for the synthesis of conformationally constrained peptide mimics. By providing both structural rigidity and protection from enzymatic degradation, it enables the transformation of flexible peptides into drug-like candidates with improved potency and stability. The choice between direct incorporation and post-synthetic cyclization allows chemists to tailor their synthetic strategy based on specific project goals and available resources. The protocols and insights provided herein offer a robust framework for researchers to successfully implement this powerful peptidomimetic strategy in their drug discovery and development programs.
References
- Wessjohann, L. A., et al. (n.d.). 6.7 Pyroglutamic Acid Peptides. Thieme Chemistry.
- Kim, H. Y., et al. (2023). Solid-phase synthesis and pathological evaluation of pyroglutamate amyloid-β3-42 peptide. Scientific Reports.
- Sigma-Aldrich. (n.d.). Solid Phase Synthesis. Sigma-Aldrich.
- BenchChem. (2025). The Strategic Synthesis of Pyroglutamyl Peptides: A Cost-Benefit Analysis. BenchChem.
- Kairytė, K., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules.
- BenchChem. (2025). Technical Support Center: Synthesis of Pyroglutamic Acid Peptides. BenchChem.
- D'Andrea, L. D., et al. (2025). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science.
- Beck, A., et al. (n.d.). Stability and CTL activity of N-terminal glutamic acid containing peptides.
- Panday, S. K., et al. (2025). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products.
- Lee, K. H., et al. (n.d.). NMR Structural Studies of Antimicrobial Peptides: LPcin Analogs. PMC - NIH.
- Bolarinwa, O., et al. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central.
- Ieronymaki, E., et al. (n.d.).
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health [mdpi.com]
- 8. NMR Structural Studies of Antimicrobial Peptides: LPcin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the role of NMR spectroscopy for characterization of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
5-Oxopyrrolidine-3-carboxylic acid as a chiral building block for asymmetric synthesis
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of the Chiral Pool
In the landscape of asymmetric synthesis and drug discovery, the "chiral pool" represents a foundational strategy, utilizing readily available, enantiomerically pure natural products as starting materials.[1] This approach is both elegant and efficient, as it leverages nature's stereochemical precision to construct complex molecular architectures, saving numerous synthetic steps and avoiding costly resolution or asymmetric catalysis. Among the most valuable members of this pool is (S)-5-Oxopyrrolidine-3-carboxylic acid, commonly known as (L)-pyroglutamic acid.
Derived from the inexpensive and abundant amino acid L-glutamic acid via a simple intramolecular cyclization, pyroglutamic acid is a rigid, five-membered lactam scaffold endowed with a defined stereocenter.[2][3] Its structure features three distinct functional handles: a secondary amine (as part of the lactam), a carboxylic acid, and a lactam carbonyl. The differential reactivity of these groups provides a versatile platform for a vast array of chemical transformations, making it a privileged precursor for synthesizing a wide range of bioactive molecules, including enzyme inhibitors and analogues of natural products.[1][4]
This guide provides an in-depth exploration of (S)-5-oxopyrrolidine-3-carboxylic acid as a chiral building block, offering detailed protocols for its preparation and subsequent stereoselective transformations, alongside the scientific rationale that underpins these synthetic strategies.
Caption: The Chiral Pool strategy for asymmetric synthesis.
Part 1: Preparation of the Chiral Building Block
The most common and economical route to (S)-5-oxopyrrolidine-3-carboxylic acid is the thermal dehydration of L-glutamic acid. This intramolecular condensation reaction proceeds readily to form the five-membered lactam ring.
Protocol 1: Synthesis of (S)-5-Oxopyrrolidine-3-carboxylic Acid from L-Glutamic Acid
This protocol is based on the well-established method of thermal cyclization.[3]
Materials:
-
L-Glutamic Acid (high purity)
-
Deionized Water
-
Ethanol
-
Heating mantle with temperature control
-
Round-bottom flask (sized appropriately for the scale)
-
Reflux condenser
-
Beakers, filter funnel, and filter paper
Procedure:
-
Dissolution: In a round-bottom flask, prepare a concentrated aqueous solution of L-glutamic acid. A common starting point is to dissolve the acid in 2-3 times its weight of hot deionized water.
-
Thermal Cyclization: Equip the flask with a reflux condenser (without cooling water, to allow steam to escape) or a distillation setup. Heat the solution to 140-150°C. As water is driven off, the glutamic acid will melt and begin to cyclize. Maintain this temperature for 2-4 hours.
-
Scientist's Note: The loss of a water molecule drives the formation of the lactam ring.[3] Overheating (>180°C) should be avoided as it can lead to racemization and decomposition, compromising the stereochemical integrity of the product.
-
-
Crystallization: After the reaction time, allow the molten product to cool slightly until it is viscous but still pourable. Carefully and slowly add hot deionized water or ethanol to the mixture with stirring to dissolve the crude pyroglutamic acid.
-
Isolation: Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization. The white, crystalline product is collected by vacuum filtration.
-
Purification: Wash the crystals with a small amount of cold ethanol to remove any residual starting material or impurities. Dry the product under vacuum. The purity can be assessed by melting point and optical rotation.
Expected Outcome: This procedure typically yields (S)-5-oxopyrrolidine-3-carboxylic acid as a white crystalline solid with high purity and enantiomeric excess.
Caption: Workflow for the synthesis of pyroglutamic acid.
Part 2: Application in Diastereoselective Synthesis
The true power of pyroglutamic acid lies in its ability to direct the formation of new stereocenters. The existing (S)-stereocenter at C5 provides a powerful chiral environment that can influence the stereochemical outcome of reactions at other positions on the pyrrolidinone ring, most notably at C4.
Application Example: Diastereoselective Alkylation for the Synthesis of Substituted Prolines
This application demonstrates the use of the pyroglutamate scaffold to synthesize 4-substituted proline derivatives, which are valuable in medicinal chemistry. The key step is a highly diastereoselective alkylation of a pyroglutamate-derived enolate.[5] The stereochemical outcome is dictated by the steric hindrance of the existing chiral center.
Protocol 2: Diastereoselective Synthesis of a 4-Alkyl-5-oxopyrrolidine Intermediate
This protocol outlines the N-protection, esterification, and subsequent diastereoselective alkylation at the C4 position.
Materials:
-
(S)-5-Oxopyrrolidine-3-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), Tetrahydrofuran (THF, anhydrous)
-
Iodomethane (or other suitable alkyl halide electrophile, e.g., Benzyl bromide)
-
Lithium diisopropylamide (LDA) solution (commercially available or freshly prepared)
-
Ammonium chloride (sat. aq. solution)
-
Standard workup and purification reagents (ethyl acetate, brine, sodium sulfate, silica gel)
Procedure:
Step A: N-Protection and Esterification
-
N-Boc Protection: Dissolve (S)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in a suitable solvent like THF. Add DMAP (0.1 eq) followed by Boc₂O (1.1 eq). Stir at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Rationale: The N-H proton is acidic and would interfere with the subsequent enolate formation. The Boc group provides robust protection and increases solubility in organic solvents.
-
-
Esterification: The resulting N-Boc acid can be converted to its methyl or ethyl ester using standard conditions (e.g., TMS-diazomethane or SOCl₂ in methanol). This step protects the carboxylic acid and prevents it from acting as a proton source. For this protocol, we assume the methyl ester is prepared.
Step B: Diastereoselective Alkylation
-
Setup: To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF. Cool the flask to -78°C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add LDA solution (1.1 eq) to the cooled THF. Then, add a solution of the N-Boc-5-oxopyrrolidine-3-carboxylate methyl ester (1.0 eq) in anhydrous THF dropwise via syringe. Stir the mixture at -78°C for 1 hour.
-
Scientist's Note: LDA is a strong, non-nucleophilic base ideal for generating the kinetic enolate. The low temperature is critical to prevent side reactions and maintain stereochemical control.[6]
-
-
Alkylation: Add the alkylating agent (e.g., Iodomethane, 1.2 eq) dropwise to the enolate solution at -78°C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC indicates the reaction is complete.
-
Quenching and Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78°C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the 4-alkylated product.
Stereochemical Rationale: The incoming electrophile (alkyl halide) preferentially approaches the enolate from the face opposite to the bulky C5 substituent (the ester group in the cyclized intermediate), leading to the formation of the trans diastereomer as the major product. This substrate-controlled stereoselectivity is a hallmark of chiral pool synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 4. Protection by pyroglutamic acid and some of its newly synthesized derivatives against glutamate-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzymatic Assays Utilizing 5-Oxopyrrolidine-3-carboxylic Acid as a Substrate
Authored by: A Senior Application Scientist
Introduction: The Significance of 5-Oxopyrrolidine-3-carboxylic Acid in Cellular Metabolism
This compound, more commonly known in the scientific literature as 5-oxoproline or pyroglutamic acid, is a fascinating and critical intermediate in the γ-glutamyl cycle. This cycle is a key metabolic pathway responsible for the synthesis and degradation of glutathione (GSH), a vital intracellular antioxidant.[1][2] The formation and subsequent metabolism of 5-oxoproline are tightly regulated, and its accumulation can be indicative of underlying metabolic stress or genetic disorders related to glutathione metabolism.[2][3]
The enzyme responsible for the conversion of 5-oxoproline is 5-oxoprolinase (OPLAH) , which catalyzes the ATP-dependent hydrolysis of 5-oxoproline to glutamate.[4][5][6] This reaction is essential for salvaging the glutamate moiety from the γ-glutamyl cycle for the resynthesis of glutathione, thereby maintaining cellular redox balance. Consequently, assays that measure the activity of 5-oxoprolinase are invaluable tools for researchers in a variety of fields, from basic biochemistry to drug development. These assays enable the study of glutathione homeostasis, the screening for potential inhibitors of 5-oxoprolinase, and the investigation of metabolic disorders characterized by 5-oxoprolinuria.[7]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles, applications, and protocols for enzymatic assays utilizing this compound as a substrate.
The γ-Glutamyl Cycle and the Role of 5-Oxoprolinase
The γ-glutamyl cycle is a six-enzyme pathway that plays a central role in the synthesis and recycling of glutathione. 5-oxoproline is formed from γ-glutamyl amino acids by the action of γ-glutamyl cyclotransferase.[2] 5-oxoprolinase then catalyzes the critical step of converting 5-oxoproline back to glutamate, which can then be used for glutathione synthesis.[5]
Caption: The γ-Glutamyl Cycle highlighting the role of 5-Oxoprolinase.
Principle of the 5-Oxoprolinase Enzymatic Assay
The activity of 5-oxoprolinase is determined by monitoring the rate of glutamate production from the substrate 5-oxoproline. Since glutamate itself is not chromogenic or fluorogenic, a coupled enzyme assay is employed for continuous monitoring of the reaction. In this setup, the glutamate produced is immediately utilized by glutamate dehydrogenase (GDH) in a reaction that consumes NAD+ and produces NADH. The increase in NADH concentration can be conveniently measured spectrophotometrically by the change in absorbance at 340 nm.
The coupled reaction is as follows:
-
5-Oxoprolinase Reaction: 5-Oxo-L-proline + ATP + 2 H₂O → L-Glutamate + ADP + Pi[6]
-
Coupled GDH Reaction: L-Glutamate + NAD⁺ + H₂O ⇌ α-Ketoglutarate + NADH + NH₄⁺
The rate of NADH production is directly proportional to the activity of 5-oxoprolinase under conditions where 5-oxoprolinase is the rate-limiting enzyme.
Applications in Research and Drug Development
-
Studying Glutathione Metabolism: This assay is fundamental for investigating the regulation of the γ-glutamyl cycle and the impact of various physiological and pathological conditions on glutathione homeostasis.
-
Drug Discovery and Inhibitor Screening: The assay can be adapted for high-throughput screening to identify and characterize inhibitors of 5-oxoprolinase.[4] Such inhibitors could be valuable as research tools or as potential therapeutic agents.
-
Investigating Metabolic Disorders: The assay can be used to diagnose and study inherited disorders of the γ-glutamyl cycle, such as 5-oxoprolinase deficiency, which leads to the accumulation of 5-oxoproline in bodily fluids.[7]
-
Metabolite Damage Repair: Research has identified 5-oxoproline as a product of metabolite damage.[8][9] This assay can be used to study the enzymatic systems responsible for repairing this damage.
Detailed Protocol: Coupled Spectrophotometric Assay for 5-Oxoprolinase
This protocol provides a method for determining the activity of 5-oxoprolinase in purified enzyme preparations or cell lysates.
Materials and Equipment
-
Spectrophotometer capable of measuring absorbance at 340 nm (plate reader or cuvette-based)
-
Microplates (96-well, UV-transparent) or quartz cuvettes
-
Pipettes and tips
-
5-Oxo-L-proline (substrate)
-
Adenosine 5'-triphosphate (ATP)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Glutamate Dehydrogenase (GDH) from a reliable source
-
Tricine buffer
-
Magnesium chloride (MgCl₂)
-
Potassium chloride (KCl)
-
Purified 5-oxoprolinase or cell lysate containing the enzyme
-
Distilled or deionized water
Reagent Preparation
| Reagent | Stock Concentration | Working Concentration | Solvent/Buffer |
| Tricine Buffer (pH 8.0) | 1 M | 100 mM | Water |
| 5-Oxo-L-proline | 100 mM | 5 mM | Water |
| ATP | 100 mM | 5 mM | Water |
| NAD⁺ | 50 mM | 2 mM | Water |
| MgCl₂ | 1 M | 10 mM | Water |
| KCl | 1 M | 150 mM | Water |
| Glutamate Dehydrogenase | 1000 U/mL | 10 U/mL | Appropriate Buffer |
Note: Prepare all solutions fresh on the day of the experiment. Store stock solutions at -20°C.
Assay Procedure
-
Prepare the Reaction Master Mix: For each reaction, prepare a master mix containing the following components in a microcentrifuge tube. Prepare enough master mix for the number of assays to be performed, plus a small excess to account for pipetting errors.
| Component | Volume per well (µL) | Final Concentration |
| Tricine Buffer (100 mM) | 100 | 50 mM |
| 5-Oxo-L-proline (5 mM) | 20 | 0.5 mM |
| ATP (5 mM) | 20 | 0.5 mM |
| NAD⁺ (2 mM) | 20 | 0.2 mM |
| MgCl₂ (10 mM) | 20 | 1.0 mM |
| KCl (150 mM) | 20 | 15 mM |
| GDH (10 U/mL) | 10 | 0.5 U/mL |
| Water | 70 | - |
| Total Volume | 280 |
-
Set up the Spectrophotometer: Set the spectrophotometer to read absorbance at 340 nm and equilibrate the temperature to 37°C.
-
Initiate the Reaction:
-
Pipette 180 µL of the Reaction Master Mix into each well of the microplate or cuvette.
-
Add 20 µL of the enzyme sample (purified 5-oxoprolinase or cell lysate) to initiate the reaction.
-
For the blank/negative control, add 20 µL of the corresponding buffer used to prepare the enzyme sample.
-
-
Data Acquisition: Immediately start monitoring the increase in absorbance at 340 nm over time. Record data points every 30-60 seconds for a total of 10-15 minutes. Ensure the reaction rate is linear during the measurement period.
Caption: Workflow for the coupled 5-oxoprolinase assay.
Data Analysis
-
Calculate the Rate of Reaction (ΔA₃₄₀/min): Plot the absorbance at 340 nm against time. The slope of the linear portion of this curve represents the rate of reaction.
-
Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of absorbance change to the rate of NADH production.
-
Activity (µmol/min/mL) = (ΔA₃₄₀/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))
Where:
-
ΔA₃₄₀/min is the rate of absorbance change per minute.
-
Total Assay Volume is the final volume of the reaction in the cuvette or well (e.g., 0.2 mL).
-
ε (Molar Extinction Coefficient of NADH) at 340 nm is 6220 M⁻¹cm⁻¹.
-
Path Length is the path length of the cuvette or the well (typically 1 cm for a standard cuvette). For microplates, this value needs to be determined or provided by the manufacturer.
-
Enzyme Volume is the volume of the enzyme solution added to the assay (e.g., 0.02 mL).
-
Example Data and Interpretation
| Sample | ΔA₃₄₀/min | 5-Oxoprolinase Activity (U/mL) |
| Blank (No Enzyme) | 0.002 | 0.00 |
| Purified Enzyme (1 µg) | 0.050 | 0.40 |
| Cell Lysate (10 µg) | 0.035 | 0.28 |
| Enzyme + Inhibitor | 0.015 | 0.12 |
Interpretation: The data shows that the purified enzyme has a specific activity of 0.40 U/mg. The cell lysate also exhibits 5-oxoprolinase activity. The presence of a potential inhibitor significantly reduces the enzyme's activity, demonstrating the utility of this assay for screening purposes.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or very low activity | Inactive 5-oxoprolinase or GDH. | Check the activity of both enzymes individually. Use fresh enzyme preparations. |
| Missing a key component in the reaction mix. | Double-check the preparation of the master mix (especially ATP, NAD⁺, and MgCl₂). | |
| High background absorbance | Contamination of reagents with NADH or glutamate. | Use fresh, high-purity reagents. Run a blank without the substrate (5-oxoproline) to check for background. |
| Non-linear reaction rate | Substrate depletion or enzyme instability. | Use a lower concentration of the enzyme or a higher concentration of the substrate. |
| GDH becomes rate-limiting. | Increase the concentration of GDH in the assay mix. |
Conclusion
The enzymatic assay for 5-oxoprolinase using this compound as a substrate is a robust and versatile tool for a wide range of research and drug development applications. By understanding the principles behind the assay and following a well-defined protocol, researchers can obtain reliable and reproducible data to further our understanding of glutathione metabolism and related cellular processes.
References
-
Rupa Health. Pyroglutamic Acid. [Link]
- Li, B., et al. (2024). Metabolic regulation of 5-oxoproline for enhanced heat tolerance in perennial ryegrass. Plant, Cell & Environment.
-
ResearchGate. In vitro effect of 5-oxoproline (5-OP) on sulfhydryl content in... [Link]
-
Taylor & Francis Online. 5 oxoproline – Knowledge and References. [Link]
-
Van der Werf, P., Orlowski, M., & Meister, A. (1974). Accumulation of 5-Oxoproline in Mouse Tissues After Inhibition of 5-Oxoprolinase and Administration of Amino Acids: Evidence for Function of the γ-Glutamyl Cycle. Proceedings of the National Academy of Sciences, 71(6), 2982-2985. [Link]
-
ResearchGate. This compound derivatives. [Link]
-
Van der Werf, P., Orlowski, M., & Meister, A. (1971). Enzymatic conversion of 5-oxo-L-proline (L-pyrrolidone carboxylate) to L-glutamate coupled with cleavage of adenosine triphosphate to adenosine diphosphate, a reaction in the -glutamyl cycle. Proceedings of the National Academy of Sciences of the United States of America, 68(12), 2982–2985. [Link]
-
He, X., et al. (2004). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 47(23), 5796-5807. [Link]
-
Niehaus, T. D., et al. (2017). Discovery of a widespread prokaryotic 5-oxoprolinase that was hiding in plain sight. The Journal of biological chemistry, 292(39), 16274–16285. [Link]
-
Royal Society of Chemistry. Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. [Link]
-
Niehaus, T. D., et al. (2017). Discovery of a widespread prokaryotic 5-oxoprolinase that was hiding in plain sight. The Journal of biological chemistry, 292(39), 16274–16285. [Link]
-
Wikipedia. 5-oxoprolinase (ATP-hydrolysing). [Link]
-
ResearchGate. Discovery of a widespread prokaryotic 5-oxoprolinase that was hiding in plain sight. [Link]
-
Frontiers. Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. [Link]
-
YouTube. Reimagining Druggability using Chemoproteomic Platforms. [Link]
-
ResearchGate. Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic... [Link]
-
SpringerLink. 5-Oxoprolinuria in Heterozygous Patients for 5-Oxoprolinase (OPLAH) Missense Changes. [Link]
-
MDPI. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]
-
ResearchGate. HPLC-MS/MS methods for the quantitative analysis of 5-oxoproline (pyroglutamate) in rat plasma and hepatic cell line culture medium. [Link]
-
Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5005. [Link]
-
Herzfeld, A., Mezl, V. A., & Knox, W. E. (1977). Enzymes metabolizing delta1-pyrroline-5-carboxylate in rat tissues. The Biochemical journal, 166(1), 95–103. [Link]
-
ResearchGate. New insights into the genetics of 5-oxoprolinase deficiency and further evidence that it is a benign biochemical condition. [Link]
-
NIH. Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically. [Link]
-
Wadsö, L., et al. (2009). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. Analytical Biochemistry, 387(1), 105-112. [Link]
Sources
- 1. Pyroglutamic Acid | Rupa Health [rupahealth.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Enzymatic conversion of 5-oxo-L-proline (L-pyrrolidone carboxylate) to L-glutamate coupled with cleavage of adenosine triphosphate to adenosine diphosphate, a reaction in the -glutamyl cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-oxoprolinase (ATP-hydrolysing) - Wikipedia [en.wikipedia.org]
- 7. 5-Oxoprolinuria in Heterozygous Patients for 5-Oxoprolinase (OPLAH) Missense Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a widespread prokaryotic 5-oxoprolinase that was hiding in plain sight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a widespread prokaryotic 5-oxoprolinase that was hiding in plain sight - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Oxopyrrolidine-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 5-Oxopyrrolidine-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this valuable heterocyclic compound. As a polar molecule with both acidic and lactam functionalities, its purification presents unique challenges that require a nuanced approach. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you achieve the desired purity for your critical applications.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section addresses specific issues encountered during the purification of this compound in a direct question-and-answer format.
Question 1: Why is my yield extremely low after recrystallization, or why won't it crystallize at all?
Answer: This is one of the most common challenges and is almost always linked to solvent selection and the compound's high polarity and water solubility. This compound is highly soluble in water (approx. 61 g/L) and other polar protic solvents like methanol and ethanol, making it difficult to precipitate effectively from these solvents alone.[1]
Causality and Strategy:
-
High Polarity: The combination of a carboxylic acid and a lactam group allows for strong hydrogen bonding with polar solvents, keeping it in solution even at low temperatures.
-
Incorrect Solvent System: Using a single, highly effective solvent (like water or methanol) for recrystallization often leads to either no crystal formation or the need for excessive solvent removal, which can be time-consuming and lead to product degradation if heat is applied for too long.
Troubleshooting Protocol: Mixed-Solvent Recrystallization
This protocol is designed to establish a solvent/anti-solvent system that promotes the formation of high-purity crystals.
-
Solvent Selection:
-
"Solvent": Choose a solvent in which your compound is readily soluble when hot but less soluble when cold. Ethanol or isopropanol are excellent starting points.
-
"Anti-Solvent": Choose a solvent in which your compound is poorly soluble. Less polar solvents like ethyl acetate, dichloromethane, or diethyl ether are suitable candidates. Ensure the "solvent" and "anti-solvent" are miscible.
-
-
Step-by-Step Procedure: i. Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar. ii. Add the minimum amount of the hot "solvent" (e.g., near-boiling ethanol) dropwise until the solid just dissolves completely. This creates a saturated solution. iii. If the solution has significant color from impurities, this is the stage to perform an optional activated carbon treatment.[2] iv. Slowly add the "anti-solvent" (e.g., ethyl acetate) dropwise to the hot solution while stirring vigorously. Continue adding until you observe persistent cloudiness (turbidity). This indicates the solution is reaching its saturation point. v. Add a few more drops of the hot "solvent" to redissolve the precipitate and obtain a clear solution again. vi. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. vii. Once at room temperature, place the flask in an ice bath or refrigerator (2-4°C) for several hours to maximize crystal formation. viii. Collect the crystals by vacuum filtration, washing them with a small amount of the cold "anti-solvent" to remove any residual soluble impurities. ix. Dry the crystals under vacuum to a constant weight.
Question 2: My NMR analysis shows a persistent impurity. How do I identify and remove it?
Answer: Persistent impurities are often structurally similar to the target compound, making them difficult to remove by simple recrystallization. Common culprits include unreacted starting materials (e.g., itaconic acid) or side-products from the synthesis.[3][4]
Strategy: Purity Assessment and Targeted Purification
The first step is to identify the impurity, which will dictate the best purification strategy.
Workflow for Impurity Removal
Caption: Decision workflow for impurity removal.
Protocol 1: pH-Based Liquid-Liquid Extraction
This technique exploits the acidic nature of the carboxylic acid group (predicted pKa ≈ 4.40) to separate it from neutral or basic impurities.[5]
-
Dissolve the crude material in a suitable organic solvent like ethyl acetate.
-
Add an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel and shake. The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer.
-
Separate the layers. The organic layer contains non-polar, neutral impurities.
-
Wash the aqueous layer with fresh ethyl acetate to remove any remaining organic impurities.
-
Carefully acidify the aqueous layer to pH ~2 using a strong acid like 1M HCl. This will protonate the carboxylate, causing the pure product to precipitate out of the aqueous solution.
-
Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)
For challenging separations of structurally similar impurities, RP-HPLC is the most powerful tool.
-
Stationary Phase: C18 silica gel.
-
Mobile Phase: A gradient of water and methanol (or acetonitrile). A small amount of an acid modifier (0.1% formic acid or acetic acid) is typically added to both solvents to suppress the ionization of the carboxylic acid, leading to sharper peaks.
-
Detection: UV detection, typically around 210 nm, where the lactam chromophore absorbs.
Frequently Asked Questions (FAQs)
What are the optimal storage and handling conditions for this compound?
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][6] Long-term storage at room temperature is generally acceptable.[5] Avoid exposure to moisture and incompatible materials like strong oxidizing agents and strong bases.[7]
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7] Avoid creating dust; if handling a powder, work in a fume hood or well-ventilated area to prevent inhalation.[7][8]
What is the solubility profile of this compound?
Understanding the solubility is crucial for both reaction setup and purification. While exhaustive data is limited, a general qualitative profile can be established.
| Solvent | Type | Solubility | Rationale / Notes |
| Water | Polar Protic | High (~61 g/L)[1] | Excellent hydrogen bond donor and acceptor. |
| Methanol / Ethanol | Polar Protic | Soluble | Forms strong hydrogen bonds. Often used in synthesis.[9] |
| Isopropanol (IPA) | Polar Protic | Moderately Soluble | Less polar than methanol/ethanol; useful for recrystallization. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | A common solvent for NMR analysis and biological screening.[10] |
| Ethyl Acetate | Moderately Polar | Sparingly Soluble | Can be used as an anti-solvent or for extraction. |
| Dichloromethane (DCM) | Non-polar | Insoluble | Useful as an anti-solvent or for washing away non-polar impurities. |
| Hexanes / Heptane | Non-polar | Insoluble | Used to precipitate the product or wash non-polar impurities. |
Which analytical techniques are best for assessing purity?
A combination of methods provides the most complete picture of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides the most definitive structural confirmation and is excellent for identifying and quantifying impurities if their signals do not overlap with the product signals. Key expected signals are for the CH₂, CH, and NCH₂ protons of the pyrrolidinone ring.[10]
-
¹³C NMR: Confirms the carbon backbone, including the two carbonyl carbons (lactam and carboxylic acid), which are characteristic.[10]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Ideal for detecting trace-level impurities.
-
Provides the molecular weight of the main component and any impurities, aiding in their identification.[11]
-
A typical method would use a C18 column with a water/acetonitrile mobile phase gradient.
-
-
Melting Point:
-
A sharp melting point close to the literature value (e.g., 123.62 °C) is a good indicator of high purity.[1] A broad or depressed melting range suggests the presence of impurities.
-
How does pH affect the stability of the compound?
The lactam (cyclic amide) ring in the 5-oxopyrrolidine structure can be susceptible to hydrolysis under harsh conditions.
pH Stability Considerations
Caption: pH stability of the lactam ring.
-
Strongly Acidic/Basic Conditions: Prolonged heating in the presence of strong acids or bases can lead to hydrolysis of the lactam ring, opening it to form a derivative of glutamic acid. This is an irreversible degradation pathway that will result in a significant purity loss.
-
Recommended pH Range: For purification and handling in aqueous solutions, it is best to work within a mildly acidic to neutral pH range (approximately pH 2-7) to ensure the stability of the lactam ring.
References
-
Protheragen. This compound. [Link]
-
Chemchart. This compound (7268-43-1). [Link]
-
MDPI. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 2023. [Link]
-
ResearchGate. DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 2020. [Link]
-
PubChem. This compound. [Link]
-
National Center for Biotechnology Information. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Pharmaceuticals, 2024. [Link]
-
National Center for Biotechnology Information. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 2022. [Link]
Sources
- 1. This compound (7268-43-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Protheragen [protheragen.ai]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C5H7NO3 | CID 16785136 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of 5-Oxopyrrolidine-3-carboxylic acid derivatives
Welcome to the technical support center for the synthesis and optimization of 5-oxopyrrolidine-3-carboxylic acid derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile scaffold. As a core structure in numerous biologically active compounds, mastering its synthesis is crucial.[1][2] This document moves beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the chemical principles behind each step.
Section 1: Core Synthetic Pathway & Foundational Protocol
The most prevalent and robust method for synthesizing the 1-substituted this compound core involves the reaction of a primary amine with itaconic acid.[3][4][5][6] This reaction proceeds via a Michael addition followed by an intramolecular cyclization/condensation, expelling a molecule of water to form the stable lactam ring. The resulting carboxylic acid is a key building block that can be further functionalized, often after conversion to an ester and then a hydrazide, to generate diverse libraries of compounds.[5][6][7]
General Synthetic Workflow
The overall process can be visualized as a multi-step sequence, starting from readily available commercial reagents.
Caption: General workflow for synthesizing this compound derivatives.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low yield or failed reaction during the initial cyclization of itaconic acid and a primary amine.
-
Question: My reaction between itaconic acid and my substituted aniline is giving a very low yield (<30%) of the desired 1-aryl-5-oxopyrrolidine-3-carboxylic acid, even after refluxing for 24 hours. What are the most likely causes and how can I optimize this?
-
Answer & Troubleshooting Steps:
-
Causality - The Importance of Reaction Medium: The success of this cyclization often depends on the reaction medium and temperature. While some syntheses proceed neatly by refluxing in water, others benefit from solvent-free conditions.[4][5][8]
-
Recommendation: First, attempt the reaction by heating a neat mixture of your amine (1.0 equiv) and itaconic acid (1.5 equiv) to 140-150 °C.[8] This solvent-free approach can favor the intramolecular cyclization over potential side reactions. Monitor the reaction by TLC (e.g., using a 10:1 DCM:Methanol mobile phase).
-
-
Causality - Incomplete Reaction vs. Decomposition: A low yield could be due to an incomplete reaction or decomposition of starting materials/product at high temperatures.
-
Recommendation: If the solvent-free approach does not improve the yield, switch to a high-boiling point solvent like toluene or reflux in water.[1][5] Refluxing in water is a common and effective method.[4][5] The reaction progress can be monitored by TLC; if the starting materials are consumed but the product is not forming, decomposition may be the issue. In this case, reducing the temperature and extending the reaction time may be beneficial.
-
-
Causality - Work-up and Isolation: The product is a carboxylic acid, and its solubility is highly pH-dependent. Improper work-up is a frequent cause of low isolated yield.
-
Recommendation: After the reaction, the mixture is typically cooled and treated with a base (e.g., 10% NaOH or 5% Na2CO3) to dissolve the product as its carboxylate salt.[4][6] Filter this solution to remove any insoluble non-acidic impurities. Then, carefully acidify the filtrate with concentrated HCl to a pH of ~2.[4] The carboxylic acid product should precipitate out of the solution. Ensure the solution is cold during precipitation to maximize recovery.
-
-
Issue 2: Incomplete conversion to the methyl ester.
-
Question: I am trying to esterify my this compound using methanol and sulfuric acid, but I always have a significant amount of starting material left, even after prolonged reflux. How can I drive the reaction to completion?
-
Answer & Troubleshooting Steps:
-
Causality - Fischer Esterification is an Equilibrium: The acid-catalyzed esterification is a reversible reaction. The presence of water, either from the reagents or produced during the reaction, will push the equilibrium back towards the starting materials.
-
Causality - Insufficient Catalyst Activity: The catalyst (H2SO4) protonates the carbonyl oxygen, activating the carboxylic acid for nucleophilic attack by methanol. Insufficient acid will result in a slow reaction rate.
-
Recommendation: While you should avoid a large excess, ensure a sufficient catalytic amount is used. For a ~0.03 mol scale reaction, 10 drops to a few mL of concentrated H2SO4 is a typical range.[9]
-
-
Causality - Monitoring and Work-up: TLC is essential to confirm the disappearance of the more polar carboxylic acid starting material and the appearance of the less polar ester product.
-
Recommendation: The work-up typically involves evaporating the methanol, followed by neutralization with an aqueous solution of a weak base like 5% sodium carbonate until the pH is 7-8.[4][7] The ester, being less water-soluble than the carboxylate salt of the starting material, will precipitate and can be collected by filtration.
-
-
Issue 3: Complex mixture during hydrazone formation.
-
Question: When I react my 5-oxopyrrolidine-3-carbohydrazide with an aromatic aldehyde to form the hydrazone, my TLC shows multiple spots and my NMR spectrum is messy. How can I get a cleaner product?
-
Answer & Troubleshooting Steps:
-
Causality - Catalyst Choice: These condensation reactions are often acid-catalyzed. The choice and amount of acid can significantly impact the reaction's cleanliness.
-
Causality - Stoichiometry and Purity: Using impure hydrazide or an incorrect stoichiometric ratio of aldehyde can lead to side products.
-
Causality - E/Z Isomerism: Hydrazones can exist as E/Z isomers, which can sometimes lead to two sets of signals in the NMR spectrum.[5]
-
Recommendation: This is not necessarily an impurity. Check the literature for similar compounds. Often, one isomer is thermodynamically favored, and gentle heating or allowing the NMR sample to sit can sometimes lead to the equilibration to a single isomer. The presence of two distinct product spots on TLC that do not correspond to starting materials could also indicate the presence of isomers.
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: When should I consider using a protecting group for the carboxylic acid?
-
A: Protection is necessary if you plan to perform reactions that are incompatible with a free carboxylic acid, such as using strongly basic or nucleophilic reagents (e.g., Grignard or organolithium reagents).[11] The most common protecting group is an ester (methyl, ethyl, or benzyl), which is often an intermediate in the synthesis anyway.[11] For most derivatizations via the hydrazide, protection is inherent in the synthetic sequence.
-
-
Q2: What are the key spectroscopic features to confirm the formation of the 5-oxopyrrolidine ring?
-
A: In the ¹H NMR spectrum, you should look for three characteristic sets of signals corresponding to the CH2-CH-CH2 backbone of the ring. These typically appear as multiplets. For example, the COCH2, CH, and NCH2 groups often resonate around 2.6 ppm, 3.3 ppm, and 3.8 ppm, respectively.[6][7] In the ¹³C NMR, you will see the corresponding aliphatic carbons and two carbonyl signals, one for the lactam (around 172 ppm) and one for the carboxylic acid (around 174 ppm).[6][7]
-
-
Q3: Can these reactions be performed under microwave irradiation?
-
A: Yes, microwave-assisted synthesis can be a powerful tool to accelerate these reactions. For example, the condensation of the hydrazide with pentane-2,5-dione to form a pyrazole derivative was shown to be significantly faster under microwave irradiation (20 minutes at 100°C) compared to conventional heating (5 hours at reflux), although the yield was slightly lower in that specific case.[4] This indicates that for high-throughput synthesis, microwave optimization is a viable strategy.
-
-
Q4: My starting amine has other functional groups. Do I need to protect them?
-
A: It depends on the functional group and the subsequent reaction conditions. For the initial cyclization with itaconic acid, a phenolic hydroxyl group, for instance, is generally stable and does not require protection.[3][4][6] However, if you plan to use harsh reagents later in the synthesis, protection may be necessary. For example, an amino group on the N-aryl substituent is often introduced as an acetamide, which is later hydrolyzed to the free amine under acidic conditions.[5][9]
-
Section 4: Protocols & Data Summaries
Protocol 1: General Synthesis of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
This protocol is a representative example based on common literature procedures.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-aminophenol (0.5 mol), itaconic acid (0.75 mol), and water (200 mL).[4]
-
Cyclization: Heat the mixture to reflux and maintain for 24 hours. The mixture will become a thick solution.
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly add 10% aqueous NaOH solution (~300 mL) until the solid dissolves completely and the solution is basic.
-
Filter the solution to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and slowly acidify with concentrated HCl to pH 2.
-
A precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
-
Characterization: The product can be characterized by NMR and IR spectroscopy to confirm the structure.[6][7]
Table 1: Summary of Typical Reaction Conditions
| Step | Reagents | Solvent | Catalyst | Temperature | Time (h) | Reference(s) |
| Cyclization | Amine, Itaconic Acid | Water or Toluene or None | None or Acetic Acid | Reflux or 140-150°C | 4 - 24 | [1][4][5][8] |
| Esterification | Carboxylic Acid, Methanol | Methanol | Conc. H₂SO₄ | Reflux | 8 - 20 | [3][4][6][7] |
| Hydrazinolysis | Methyl Ester, N₂H₄·H₂O | 2-Propanol or Toluene | None | Reflux | 2 - 16 | [3][5] |
| Hydrazone Formation | Hydrazide, Aldehyde | 2-Propanol or Methanol | Acetic Acid or HCl | Reflux | 2 - 12 | [3][5][10] |
Troubleshooting Flowchart
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 11. learninglink.oup.com [learninglink.oup.com]
Common byproducts in 5-Oxopyrrolidine-3-carboxylic acid synthesis and their removal
Welcome to the technical support center for the synthesis of 5-Oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic experiments. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your work.
Introduction: The Synthetic Landscape
This compound, a valuable chiral building block in medicinal chemistry, is most commonly synthesized via the cyclization of glutamic acid or its derivatives. While seemingly straightforward, this process can be prone to the formation of several byproducts that can complicate purification and compromise the quality of your final product. This guide will illuminate the common pitfalls and provide robust solutions for obtaining high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when synthesizing this compound from glutamic acid?
A1: The most prevalent byproduct is pyroglutamic acid (5-oxoproline) . This arises from the intramolecular cyclization of the starting material, glutamic acid, under thermal stress or in acidic or alkaline conditions[1][2]. Additionally, you may encounter unreacted glutamic acid in your crude product.
Q2: My reaction seems to have stalled, and I have a significant amount of unreacted glutamic acid. What could be the cause?
A2: Incomplete conversion can be attributed to several factors:
-
Insufficient reaction time or temperature: The cyclization of glutamic acid requires specific temperature and time parameters to proceed to completion.
-
Inappropriate pH: The pH of the reaction medium is crucial. While acidic or basic conditions can promote cyclization, extreme pH levels can also lead to degradation or side reactions[1].
-
Solvent effects: The choice of solvent can influence the solubility of the starting material and the transition state of the cyclization reaction.
Q3: I've confirmed the presence of pyroglutamic acid in my product. How can I remove it?
A3: The removal of pyroglutamic acid can be achieved through several methods, with the choice depending on the scale of your reaction and the desired purity.
-
Fractional Crystallization: This is often the first line of approach. The solubility differences between this compound and pyroglutamic acid in various solvent systems can be exploited for separation.
-
Ion-Exchange Chromatography: This is a highly effective method for separating the two acids based on their differing isoelectric points[3]. A strong cation exchange resin in the acid form can be used to selectively retain glutamic acid, allowing for the elution of pyroglutamic acid.
-
Enzymatic Methods: For specific applications requiring extremely high purity, enzymatic removal of pyroglutamic acid is a possibility. Enzymes like pyroglutamate aminopeptidase can specifically cleave the pyroglutamate ring, although this is more commonly applied in peptide and protein chemistry[4].
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction, side reactions, or product degradation. | Optimize reaction temperature and time. Carefully control the pH of the reaction mixture. Consider performing the reaction under an inert atmosphere to prevent oxidative degradation. |
| Presence of Unreacted Glutamic Acid | Insufficient heating or incorrect pH. | Increase reaction time or temperature moderately. Adjust the pH to the optimal range for cyclization. |
| High Levels of Pyroglutamic Acid | Excessive heating or prolonged exposure to harsh pH conditions. | Reduce reaction temperature or time. Utilize a milder catalyst or buffer system. |
| Difficulty in Crystallization | Presence of impurities inhibiting crystal formation. | Purify the crude product using column chromatography before attempting crystallization. Try different solvent systems for crystallization. |
| Inconsistent Results | Variability in starting material quality or reaction conditions. | Ensure the purity of your glutamic acid. Maintain strict control over all reaction parameters (temperature, time, pH, agitation). |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Crystallization
-
Dissolution: Dissolve the crude product in a minimal amount of hot solvent (e.g., water, ethanol, or a mixture).
-
Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization. The target compound, being less soluble, should crystallize out first.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove residual impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Check: Analyze the purity of the crystals by HPLC or NMR. Repeat the crystallization process if necessary.
Protocol 2: Removal of Pyroglutamic Acid using Cation-Exchange Chromatography
-
Resin Preparation: Pack a chromatography column with a strong cation-exchange resin (e.g., Dowex 50W). Wash the resin thoroughly with deionized water and then equilibrate it with the chosen eluent (e.g., a dilute acid solution).
-
Sample Loading: Dissolve the crude product in the eluent and load it onto the column.
-
Elution: Elute the column with the eluent. Pyroglutamic acid, being less basic than glutamic acid, will elute first.
-
Fraction Collection: Collect fractions and monitor the elution of the compounds using TLC or HPLC.
-
Regeneration: After eluting the desired product, regenerate the column according to the manufacturer's instructions.
Visualizing the Process
Synthetic Pathway and Byproduct Formation
Caption: Synthetic route to this compound and the formation of pyroglutamic acid.
Purification Workflow
Caption: Decision-making workflow for the purification of this compound.
References
-
Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy. PubMed Central. Available at: [Link]
-
Cyclization of N-Terminal Glutamic Acid to pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity Despite Its Appearance as a Neutral Transformation. PubMed. Available at: [Link]
-
Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development. PubMed. Available at: [Link]
-
Cyclization of N-Terminal Glutamic Acid to pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity Despite Its Appearance as a Neutral Transformation. ResearchGate. Available at: [Link]
-
N-Terminal Cyclization Analysis. Creative Biolabs. Available at: [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH. Available at:
-
DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]
-
Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic... ResearchGate. Available at: [Link]
-
(PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]
-
SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. Available at: [Link]
-
A technique for the removal of pyroglutamic acid from the amino terminus of proteins using... PubMed. Available at: [Link]
- Conversion of pyroglutamic acid to glutamic acid. Google Patents.
-
Synthesis of specifically stable-isotope-labelled L-proline via L-glutamic acid. ResearchGate. Available at: [Link]
-
Pyroglutamic acid. Wikipedia. Available at: [Link]
-
In Vivo Conversion of 5-Oxoproline to Glutamate by Higher Plants. PMC - NIH. Available at: [Link]
-
(PDF) Pyroglutamic acid: Throwing light on a lightly studied metabolite. ResearchGate. Available at: [Link]
-
Enzymatic Conversion of 5-Oxo-L-Proline* (L-Pyrrolidone Carboxylate) to L-Glutamate. PNAS. Available at: [Link]
-
Showing metabocard for Pyroglutamic acid (HMDB0000267). Human Metabolome Database. Available at: [Link]
-
Pyroglutamic Acid. Rupa Health. Available at: [Link]
-
A scheme for the formation of 5‐oxopyrrolidine‐3‐carboxylic acid from... ResearchGate. Available at: [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH. Available at: [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. Semantic Scholar. Available at: [Link]
Sources
- 1. Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 3. US2829159A - Conversion of pyroglutamic acid to glutamic acid - Google Patents [patents.google.com]
- 4. A technique for the removal of pyroglutamic acid from the amino terminus of proteins using calf liver pyroglutamate amino peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 5-Oxopyrrolidine-3-carboxylic acid
Welcome to the technical support center for 5-Oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, chemists, and pharmaceutical scientists to navigate the common challenges encountered during the crystallization of this compound. Our goal is to provide not just solutions, but a deeper understanding of the underlying principles to empower your experimental success.
Compound Overview
This compound is a polar molecule containing both a carboxylic acid (pKa ≈ 4.4) and a lactam ring.[1] This bifunctional nature results in strong intermolecular hydrogen bonding, high polarity, and significant solubility in water and other polar solvents.[2] These properties are critical to consider when developing a crystallization protocol and are often the root cause of common issues like "oiling out" or failure to crystallize.
| Property | Value | Source |
| Molecular Formula | C5H7NO3 | [1] |
| Molecular Weight | 129.11 g/mol | [1][3] |
| Melting Point | ~123.6 °C | [2] |
| pKa (Predicted) | 4.40 ± 0.20 | [1] |
| Water Solubility | 61053.5 mg/L | [2] |
Frequently Asked Questions & Troubleshooting Guide
Q1: I've dissolved my crude this compound, but no crystals are forming upon cooling. What should I do?
This is a classic case of either excessive solvent use or a high barrier to nucleation. The solution is likely not sufficiently supersaturated for crystals to form.
Answer:
Your primary goal is to induce nucleation. Here is a systematic approach:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[4][5] The microscopic imperfections on the glass provide nucleation sites for crystal formation.
-
Introduce a Seed Crystal: If you have a small amount of pure, solid this compound, add a tiny speck to the solution.[4] This provides a perfect template for further crystal growth. If you don't have a pure crystal, dip a glass rod into the solution, remove it, and let the solvent evaporate, leaving a thin film of solid. Re-introducing this rod into the solution can provide the necessary seed crystals.[4]
-
Reduce Solvent Volume: It's highly probable that too much solvent was used. Gently heat the solution to boil off a portion of the solvent (e.g., reduce by 25%) to increase the concentration of your compound, then allow it to cool again.[4]
-
Cool to a Lower Temperature: If cooling to room temperature is ineffective, try using an ice bath or even a dry ice/acetone bath for a short period.[6] Be aware that very rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[4]
Q2: My compound is separating as a liquid (oiling out) instead of forming crystals. Why is this happening and how can I fix it?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is so high that it separates into a liquid phase before it has a chance to organize into a crystal lattice.[5] Given the relatively low melting point of this compound (~124°C), this is a common issue, especially if using high-boiling point solvents.
Answer:
The key is to ensure that the solution becomes supersaturated at a temperature below the compound's melting point.
-
Add More "Good" Solvent: Re-heat the solution until the oil completely redissolves. Then, add a small amount of additional hot solvent (the solvent in which the compound is more soluble).[4][5] This lowers the saturation point, meaning the solution will need to cool to a lower temperature before precipitation begins, hopefully below the melting point.
-
Slow Down the Cooling Rate: Rapid cooling is a primary cause of oiling out. Once your compound is dissolved in the minimum amount of hot solvent, allow the flask to cool slowly on the benchtop, insulated with a cloth or paper towels. Do not immediately place it in an ice bath. Slower cooling provides the necessary time for molecules to orient themselves into an ordered crystal lattice.[5]
-
Change the Solvent System: If the issue persists, the chosen solvent's boiling point may be too high. Consider using a lower-boiling point solvent or an anti-solvent crystallization strategy (see Q3).
Q3: I'm struggling to find a single good solvent. Can I use a two-solvent (anti-solvent) system?
Yes, an anti-solvent approach is an excellent and highly effective strategy for polar compounds like this compound.[7][8] This technique involves dissolving the compound in a "good" solvent where it is highly soluble, and then gradually adding a miscible "anti-solvent" in which the compound is poorly soluble to induce precipitation.[9][10]
Answer:
Here is a protocol for developing an anti-solvent crystallization:
Step-by-Step Protocol: Anti-Solvent Crystallization
-
Select a Solvent Pair:
-
Good Solvent: Choose a polar solvent in which your compound is very soluble at room temperature. Examples include water, methanol, or ethanol.[11][12]
-
Anti-Solvent: Choose a less polar solvent that is miscible with the "good" solvent but in which your compound is insoluble. Common choices include isopropanol (IPA), ethyl acetate, or acetone when water is the good solvent.[13]
-
-
Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent at room temperature or with gentle warming.
-
Anti-Solvent Addition: While stirring the solution, slowly add the anti-solvent dropwise. You are looking for the point of incipient turbidity (the solution just starts to turn cloudy). This indicates you have reached the saturation point.
-
Re-dissolution & Crystallization: Once cloudy, add a few drops of the "good" solvent back into the mixture until it becomes clear again.
-
Cool and Crystallize: Cover the flask and allow it to stand undisturbed at room temperature. The slow evaporation of the more volatile solvent or the slight temperature change is often enough to induce slow, high-quality crystal growth. If needed, you can then proceed to cool the mixture in an ice bath to maximize yield.
Q4: The crystallization worked, but my yield is very low. How can I improve it?
Low yield typically points to two main culprits: using too much solvent, or significant solubility of your compound in the cold solvent, leading to product loss in the mother liquor.
Answer:
-
Minimize Solvent Volume: This is the most critical factor. During the initial dissolution, ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the compound. Work in small solvent additions.
-
Optimize the Final Cooling Temperature: Ensure you are cooling the crystallization mixture sufficiently to minimize the compound's solubility. An ice-water bath (0°C) is standard. For some solvent systems, a salt-ice bath or freezer may be used to reach lower temperatures, but be cautious of freezing your solvent.
-
Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover a second crop. Take the filtrate (mother liquor), reduce its volume by boiling off a portion of the solvent (e.g., 50%), and then cool it again to see if more crystals form. Be aware that this second crop may be less pure than the first.
-
Check the pH: As a carboxylic acid, the compound's solubility in aqueous solutions is pH-dependent. Ensure the pH is acidic (pH < 4) to keep the carboxylic acid protonated and less water-soluble. If your reaction workup involved a basic quench, you must re-acidify before crystallization from an aqueous system.
Troubleshooting Workflow Diagram
This diagram outlines a decision-making process for troubleshooting common crystallization issues.
Caption: A decision tree for troubleshooting crystallization.
References
- Vertex AI Search. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
- RM@Schools. (n.d.).
-
Chemchart. (n.d.). This compound (7268-43-1). Retrieved from [Link]
-
Protheragen. (n.d.). This compound. Retrieved from [Link]
- Wu, H., & West, A.R. (2011). Crystallisation of Pyroglutamic Acid: Jumping Crystals and Polymorphic Transformation. Crystal Growth & Design, 11, 3366-3374.
- Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
- Mondal, T., & Bag, A. (2022).
- Nagy, Z. K., & Braatz, R. D. (2008).
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
PubChem. (n.d.). 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]
- Parrish, B., & Emrick, T. (n.d.). Supramolecular Materials from Multifunctional Pyroglutamic Acid Derivatives.
- University of California, Los Angeles. (n.d.).
- Vainauskas, V., et al. (n.d.). Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic...
- Quora. (2017).
-
wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]
- SOP: CRYSTALLIZ
- Desai, P.S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS.
- Wu, H., & West, A. R. (n.d.). Thermally-Induced Homogeneous Racemization, Polymorphism, and Crystallization of Pyroglutamic Acid.
- Google Patents. (n.d.). CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof.
- Al-blewi, F. F., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI.
- Stefanucci, A., Novellino, E., Costante, R., & Ad, P. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. LOCKSS.
- Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology.
- ResearchGate. (n.d.).
Sources
- 1. This compound - Protheragen [protheragen.ai]
- 2. This compound (7268-43-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. This compound | C5H7NO3 | CID 16785136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. quora.com [quora.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. web.mit.edu [web.mit.edu]
- 9. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Optimizing the Synthesis of N-Substituted 5-Oxopyrrolidine-3-carboxylic Acid
Welcome to the technical support center for the synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this synthesis. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to help you improve your reaction yields and overcome common experimental hurdles.
Overview of the Synthesis
The most common and efficient route to N-substituted 5-oxopyrrolidine-3-carboxylic acids is the tandem aza-Michael addition of a primary amine to itaconic acid, followed by an intramolecular cyclization (amidation) to form the desired lactam ring. This cascade reaction is attractive due to its atom economy and the use of readily available starting materials.[1][2]
However, achieving high yields and purity can be challenging due to side reactions and the need for precise control of reaction parameters. This guide will address the most frequent issues encountered in this synthesis.
Troubleshooting Guides & FAQs
FAQ 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields are the most common issue in this synthesis. The primary culprits are often incomplete conversion of starting materials, or the formation of undesired side products.
Potential Cause 1: Isomerization of Itaconic Acid
Itaconic acid can isomerize to the thermodynamically more stable mesaconic acid (the E-isomer) or citraconic acid (the Z-isomer) under the reaction conditions, especially at elevated temperatures or in the presence of a base.[3][4] These isomers are significantly less reactive as Michael acceptors, which can halt the reaction and lead to a complex mixture of unreacted starting materials and the desired product.[3]
Troubleshooting Steps:
-
Temperature Control: Maintain a moderate reaction temperature. While heat is often required for the cyclization step, excessive temperatures can promote isomerization. It is recommended to perform the initial aza-Michael addition at a lower temperature before gently heating to facilitate lactam formation.
-
Solvent Selection: The choice of solvent can influence the rate of both the desired reaction and the undesired isomerization. Protic solvents like water or alcohols are commonly used and can facilitate the reaction.[5] Some studies have shown that low-polarity solvents can suppress the isomerization of itaconate derivatives.[4]
-
pH Control: The basicity of the amine can catalyze isomerization. While the amine is a necessary reactant, its concentration and the overall pH of the reaction mixture should be considered. In some cases, the use of a mild acid catalyst has been shown to be effective.[6]
Potential Cause 2: Incomplete Cyclization
The intermediate formed after the aza-Michael addition must undergo intramolecular cyclization to form the 5-oxopyrrolidine ring. This step can be slow or incomplete.
Troubleshooting Steps:
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration to drive the cyclization to completion. Monitoring the reaction by TLC or NMR to track the disappearance of the intermediate is recommended.
-
Water Removal: The cyclization is a condensation reaction that releases a molecule of water. In some cases, removal of water using a Dean-Stark trap or by performing the reaction in a solvent that allows for azeotropic removal of water can drive the equilibrium towards the product.
Potential Cause 3: Amine Reactivity
The nucleophilicity of the primary amine plays a crucial role. Less nucleophilic amines (e.g., aromatic amines with electron-withdrawing groups) may react sluggishly.
Troubleshooting Steps:
-
Catalysis: For less reactive amines, the use of a catalyst may be necessary. However, care must be taken to choose a catalyst that does not promote isomerization of the itaconic acid.
-
Excess Amine: Using a slight excess of the amine can sometimes help to drive the reaction forward, but this can also complicate purification.[3]
FAQ 2: I am observing unexpected byproducts in my reaction mixture. What are they and how can I avoid them?
The formation of byproducts complicates purification and reduces the yield of the desired product.
Potential Byproduct 1: Aza-Michael Adduct (Uncyclized Intermediate)
The most common "byproduct" is often the uncyclized intermediate from the aza-Michael addition.
Identification: This intermediate will have a different polarity compared to the starting materials and the final product, and can be identified by LC-MS or NMR.
Avoidance Strategies:
-
As discussed in FAQ 1, ensure sufficient reaction time and temperature to promote full cyclization.
-
Consider the use of a solvent that favors the cyclization step.
Potential Byproduct 2: Double Michael Adduct
If the primary amine has more than one reactive N-H bond, or if a diamine is used, there is a possibility of a second Michael addition occurring, leading to more complex structures.
Avoidance Strategies:
-
Carefully control the stoichiometry of the reactants. A 1:1 molar ratio of the primary amine to itaconic acid is typically optimal.
-
If using a diamine, the reaction conditions can be tuned to favor the formation of a bis-pyrrolidone structure.[1]
FAQ 3: I am having difficulty purifying my N-substituted 5-oxopyrrolidine-3-carboxylic acid. What are the best practices?
The carboxylic acid functionality of the product can make purification challenging.
Purification Strategy 1: Recrystallization
For solid products, recrystallization is often the most effective method for achieving high purity.
Recommended Solvents:
-
Protic solvents such as ethanol, isopropanol, or water are often good choices.[5]
-
A mixture of solvents, such as ethanol/water or ethyl acetate/hexanes, can also be effective.
Protocol for Recrystallization:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
If the solution is colored, treatment with activated charcoal may be necessary.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Purification Strategy 2: Column Chromatography
For non-crystalline products or for the removal of closely related impurities, column chromatography can be employed.
Stationary Phase: Silica gel is the most common choice.
Mobile Phase: A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a less polar solvent (e.g., dichloromethane or hexanes) is typically used. The addition of a small amount of acetic or formic acid to the mobile phase can help to improve the peak shape and reduce tailing of the carboxylic acid product.
Purification Strategy 3: Acid-Base Extraction
The carboxylic acid functionality allows for purification via acid-base extraction.
Protocol for Acid-Base Extraction:
-
Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.
-
Extract the organic layer with an aqueous basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) to deprotonate the carboxylic acid and transfer it to the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove any non-acidic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to re-protonate the carboxylic acid, causing it to precipitate out of solution.
-
The precipitated product can then be collected by filtration or extracted back into an organic solvent.
Experimental Protocols
General Procedure for the Synthesis of N-substituted this compound
This is a general protocol that may require optimization for specific substrates.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add itaconic acid (1.0 eq).
-
Add the desired primary amine (1.0 - 1.2 eq) and a suitable solvent (e.g., water, ethanol).[5]
-
Stir the mixture at room temperature for 1-2 hours to facilitate the initial aza-Michael addition.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the crude product by filtration if it precipitates, or by removing the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
| N-substituent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 4-Acetamidophenyl | Water | Reflux | 12 | 96 | [5] |
| 2-Hydroxyphenyl | Propan-2-ol | Reflux | Not specified | Good to excellent | [6] |
| Various aromatic and aliphatic amines | Water or solvent-free | 140-165 | Not specified | Not specified | [7] |
Visualizations
Reaction Mechanism
Caption: General reaction mechanism for the synthesis of N-substituted this compound.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low yields in the synthesis.
References
-
Noordzij, G. J., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 779. [Link]
-
Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3805. [Link]
-
Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]
-
Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5002. [Link]
-
Farmer, T. J., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 779. [Link]
-
Mickevičius, V., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]
-
Schematic overview of possible aza-Michael addition reactions on itaconates. ResearchGate. [Link]
-
Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Cheminė technologija, 65(1), 72-79. [Link]
-
Makhmudov, R. R., et al. (2021). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Chemistry of Heterocyclic Compounds, 57(4), 433-438. [Link]
-
Bakulina, O., et al. (2024). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids. Beilstein Journal of Organic Chemistry, 20, 1894-1899. [Link]
-
A scheme for the formation of 5‐oxopyrrolidine‐3‐carboxylic acid from hydrothermal reaction of citric acid and urea. ResearchGate. [Link]
-
Grzebieniak, M. P., et al. (2023). Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction—A Preliminary Research. International Journal of Molecular Sciences, 24(23), 16757. [Link]
-
Surfactants from Itaconic Acid: Physicochemical Properties and Assessment of the Synthetic Strategies. ResearchGate. [Link]
-
White, A. J., et al. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. Reaction Chemistry & Engineering, 7(9), 1993-2003. [Link]
Sources
- 1. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 3. Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction—A Preliminary Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Stability of 5-Oxopyrrolidine-3-carboxylic acid in different solvents and pH
Technical Support Center: 5-Oxopyrrolidine-3-carboxylic acid
Document ID: TSC-5OP3CA-260105
Last Updated: January 5, 2026
Welcome to the technical support center for this compound (also known as L-Pyroglutamic acid). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for stability-related challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues you may encounter. Each answer provides a causal explanation and a validated protocol to diagnose and resolve the problem.
Q1: I'm observing a progressive loss of my compound in an aqueous stock solution stored at pH 7.2. What is the likely cause?
A1: Cause & Mechanism: The most probable cause is the hydrolysis of the endocyclic amide (lactam) bond in the pyrrolidinone ring. This reaction is catalyzed by hydroxide ions and is therefore significantly accelerated under neutral to alkaline conditions, leading to the formation of glutamic acid.[1] The five-membered lactam ring possesses inherent ring strain, making the carbonyl carbon susceptible to nucleophilic attack.
Mechanism: Base-Catalyzed Lactam Hydrolysis
-
A hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactam ring.
-
This forms a tetrahedral intermediate.
-
The intermediate collapses, leading to the cleavage of the carbon-nitrogen bond and opening the ring.
-
Protonation of the resulting amine yields the carboxylate salt of glutamic acid.
Troubleshooting Protocol: pH-Dependent Stability Assessment
This protocol will confirm if the observed degradation is pH-dependent.
1. Sample Preparation:
- Prepare three separate solutions of this compound at a concentration of 1 mg/mL in the following aqueous buffers:
- Sample A: pH 4.0 (e.g., 0.1 M Acetate Buffer)
- Sample B: pH 7.2 (e.g., 0.1 M Phosphate Buffered Saline - PBS)[2]
- Sample C: pH 9.0 (e.g., 0.1 M Borate Buffer)
- Prepare an initial t=0 sample from each solution for immediate analysis.
- Store the remaining solutions at your experimental temperature (e.g., room temperature).
2. HPLC Analysis:
- Use a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products).
- Analyze the t=0 samples to establish the initial peak area of the parent compound.
- Inject samples from each pH condition at predetermined time points (e.g., 24, 48, 72 hours).
3. Data Interpretation:
- Calculate the percentage of the parent compound remaining at each time point relative to t=0.
- Expected Result: You will likely observe a significantly faster rate of degradation in the pH 9.0 solution and moderate degradation at pH 7.2, with the highest stability at pH 4.0. The appearance of a new peak corresponding to glutamic acid should correlate with the loss of the parent compound.
Mitigation Strategy: For aqueous solutions intended for storage longer than one day, prepare them in a slightly acidic buffer (pH 4-6) and store at 2-8°C.[2]
Q2: My analysis shows a new, less polar peak after storing this compound in methanol for several days. What is this impurity?
A2: Cause & Mechanism: The likely impurity is the methyl ester of this compound. This occurs via a Fischer esterification reaction, where the carboxylic acid group reacts with methanol in the presence of an acid catalyst.[3] While the reaction is typically slow without a strong acid catalyst, it can proceed over time, especially if the compound itself lowers the solution's pH or if trace acidic impurities are present.[4][5][6]
Mechanism: Fischer Esterification
-
Protonation of the carboxylic acid's carbonyl oxygen makes the carbonyl carbon more electrophilic.
-
Methanol, acting as a nucleophile, attacks the activated carbonyl carbon.
-
A proton transfer occurs, followed by the elimination of a water molecule.
-
Deprotonation of the resulting ester yields the final product.
Troubleshooting Protocol: Identification of Ester Impurity
1. Sample Preparation:
- Prepare a solution of the compound in methanol (e.g., 1 mg/mL).
- To accelerate the reaction for confirmation, prepare a parallel sample and add a catalytic amount of a strong acid (e.g., one drop of concentrated sulfuric acid).[7] Heat this sample gently at reflux for a few hours.[7]
2. LC-MS Analysis:
- Analyze your original stored sample, the freshly prepared sample, and the acid-catalyzed sample by LC-MS.
- Expected Result: The new peak in your stored sample should have the same retention time as the major peak in the acid-catalyzed sample.
- The mass spectrum of this peak should show a molecular ion corresponding to the addition of a methyl group (CH₂) to the parent mass (Parent MW = 129.11 g/mol ; Methyl Ester MW = 143.14 g/mol ).
Mitigation Strategy: Avoid long-term storage in alcohol-based solvents. For stock solutions, prefer aprotic solvents like DMSO or DMF, or prepare fresh aqueous solutions in an appropriate buffer just before use.[2]
Frequently Asked Questions (FAQs)
What are the primary degradation pathways for this compound?
The two primary degradation pathways are:
-
Hydrolysis: The lactam ring can open via hydrolysis to form glutamic acid. This process is significantly accelerated at high pH (alkaline conditions) and elevated temperatures.[1]
-
Esterification: The carboxylic acid group can react with alcohol solvents to form the corresponding ester. This reaction is catalyzed by acidic conditions.[4][5]
The diagram below illustrates these two degradation routes.
Caption: Primary degradation pathways of this compound.
What are the optimal storage conditions for this compound?
-
Solid Form: The compound is most stable as a solid. It should be stored at -20°C in a tightly sealed container to protect it from moisture.[2] Under these conditions, it is stable for at least four years.[2]
-
Solutions:
-
Aqueous: For short-term use, aqueous solutions are acceptable. However, for storage beyond one day, it is highly recommended to use a slightly acidic buffer (pH 4-6) and keep the solution refrigerated (2-8°C).[2] Avoid neutral or alkaline buffers for storage.
-
Organic: Aprotic solvents such as DMSO and DMF are suitable for preparing concentrated stock solutions for long-term storage at -20°C.[2] The compound shows high solubility in methanol, but due to the risk of esterification, it is not recommended for long-term storage.[8][9]
-
How can I set up a forced degradation study for this compound?
Forced degradation (or stress testing) studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[10][11][12] These studies are a regulatory requirement for drug development.[13][14] A typical study involves exposing the compound to a range of harsh conditions.[14]
Experimental Workflow: Forced Degradation Study
Caption: Workflow for a comprehensive forced degradation study.
Summary of Recommended Stress Conditions
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradant |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24-72 hours | Glutamic Acid |
| Base Hydrolysis | 0.1 M NaOH at Room Temp | 2-8 hours | Glutamic Acid |
| Oxidation | 3% H₂O₂ at Room Temp | 24 hours | Oxidized species (e.g., N-oxides) |
| Thermal | Solid sample at 80°C | 7 days | Potential oligomers, decarboxylation products |
| Photolytic | UV (254nm) & Visible light | Per ICH Q1B guidelines | Photolytic cleavage products |
Note: The goal is to achieve 5-20% degradation.[14] Conditions should be adjusted if degradation is too rapid or too slow.
References
-
Title: Effect of Temperature on l‑Pyroglutamic Acid Solubility in Organic Solvents: Experimental, Molecular Dynamics Simulation, and Thermodynamic Analysis. Source: Journal of Chemical & Engineering Data. URL: [Link]
-
Title: Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Source: Molecules (MDPI). URL: [Link]
-
Title: Forced Degradation Studies: Regulatory Considerations and Implementation. Source: BioProcess International. URL: [Link]
-
Title: Effect of Temperature on l‑Pyroglutamic Acid Solubility in Organic Solvents: Experimental, Molecular Dynamics Simulation, and Thermodynamic Analysis. Source: ACS Publications (via Figshare). URL: [Link]
-
Title: Stability of Glutamine and Pyroglutamic Acid under Model System Conditions: Influence of Physical and Technological Factors. Source: ResearchGate. URL: [Link]
-
Title: Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Source: Molecules (MDPI) via PMC. URL: [Link]
-
Title: Forced Degradation Studies. Source: MedCrave online. URL: [Link]
-
Title: Forced Degradation Studies. Source: SciSpace. URL: [Link]
-
Title: Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Source: Molecules (MDPI) via PMC. URL: [Link]
-
Title: Development of forced degradation and stability indicating studies of drugs—A review. Source: Journal of Pharmaceutical Analysis via NIH. URL: [Link]
-
Title: Forced Degradation Study in Pharmaceutical Stability. Source: Pharmaguideline. URL: [Link]
-
Title: Lab5 procedure esterification. Source: University of Colorado Boulder. URL: [Link]
-
Title: Synthesis and chemical transformations of this compound. Source: ResearchGate. URL: [Link]
- Title: Process for the preparation of carboxylic acid methyl esters. Source: Google Patents.
-
Title: Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Source: Master Organic Chemistry. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. Collection - Effect of Temperature on lâPyroglutamic Acid Solubility in Organic Solvents: Experimental, Molecular Dynamics Simulation, and Thermodynamic Analysis - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]
- 9. Item - Effect of Temperature on lâPyroglutamic Acid Solubility in Organic Solvents: Experimental, Molecular Dynamics Simulation, and Thermodynamic Analysis - figshare - Figshare [figshare.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. scispace.com [scispace.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Preventing racemization during the synthesis of chiral 5-Oxopyrrolidine-3-carboxylic acid
Welcome to our dedicated technical support center for the synthesis of chiral 5-Oxopyrrolidine-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important chiral building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of maintaining stereochemical integrity during your synthetic routes. Our goal is to provide you with the expertise and practical insights needed to achieve high enantiomeric purity in your final product.
Introduction: The Importance of Stereochemical Control
Chiral this compound, also known as pyroglutamic acid, is a versatile scaffold in medicinal chemistry and drug development. The biological activity of its derivatives is often highly dependent on the stereochemistry at the C3 and C5 positions. Consequently, preventing racemization during its synthesis is of paramount importance. This guide will address the common pitfalls that can lead to a loss of enantiomeric purity and provide actionable strategies to ensure the desired stereochemical outcome.
Troubleshooting Guide: Preventing Racemization
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of chiral this compound.
Q1: My synthesis of (S)-5-Oxopyrrolidine-3-carboxylic acid from L-glutamic acid is showing significant racemization. What are the likely causes?
A1: Racemization during the cyclization of L-glutamic acid to form (S)-5-Oxopyrrolidine-3-carboxylic acid is a common challenge. The primary culprits are harsh reaction conditions, particularly high temperatures and extreme pH levels.[1][2]
-
Mechanism of Racemization: The α-proton at the C2 position of the glutamic acid derivative becomes susceptible to abstraction under basic conditions, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of enantiomers.[3] Similarly, acidic conditions can also promote racemization, especially at elevated temperatures.
-
Key Factors to Investigate:
-
Temperature: Thermal cyclization of glutamic acid often requires heating, which can accelerate racemization. It is crucial to find a balance between a reasonable reaction rate and the preservation of stereochemical integrity.
-
pH: Both strongly acidic and strongly basic conditions can catalyze the enolization process. The use of strong bases should be carefully controlled or avoided. For instance, racemization of glutamic acid has been shown to increase significantly at pH levels above 10.[2]
-
Reaction Time: Prolonged exposure to even moderately harsh conditions can lead to a gradual loss of enantiomeric purity.
-
Q2: What are the recommended reaction conditions for the cyclization of L-glutamic acid to minimize racemization?
A2: The key is to employ mild conditions that favor the desired intramolecular cyclization (lactam formation) while suppressing the pathways that lead to racemization.
-
Thermal Cyclization in a High-Boiling Solvent: A common method involves heating L-glutamic acid in a high-boiling, non-polar solvent such as water or Dowtherm A at temperatures around 130-150°C. While effective for cyclization, careful optimization of temperature and reaction time is necessary to minimize racemization.
-
Acid-Catalyzed Cyclization: Using a catalytic amount of a mild acid can promote cyclization at lower temperatures. However, strong acids should be avoided. The reaction can be monitored by techniques like HPLC to determine the optimal reaction time.
-
Enzymatic Methods: For ultimate stereochemical control, enzymatic resolution can be employed. This involves the selective transformation of one enantiomer, leaving the other untouched. For example, N-acetyl-L-glutamic acid can be selectively hydrolyzed by aminoacylase, and the resulting L-glutamic acid can be separated and then cyclized under mild conditions.[4]
Q3: I am synthesizing a derivative of this compound that involves activating the carboxylic acid. How can I prevent racemization during this step?
A3: Activation of the carboxylic acid is a critical step where racemization can readily occur, primarily through the formation of a 5(4H)-oxazolone intermediate.[5] The α-proton of this intermediate is highly acidic and susceptible to abstraction by base.
Here’s how to mitigate this risk:
-
Choice of Coupling Reagent: The selection of the coupling reagent is crucial.
-
Carbodiimides (e.g., DCC, EDC): When used alone, these can lead to significant racemization.
-
Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU): These are generally more efficient and result in lower levels of racemization. COMU is noted for its superior racemization suppression.[6]
-
Phosphonium Salts (e.g., BOP, PyBOP): These also offer good suppression of racemization.
-
-
The Role of Additives: The use of additives is highly recommended, especially when using carbodiimide coupling reagents.
-
HOBt (1-Hydroxybenzotriazole) and HOAt (1-Hydroxy-7-azabenzotriazole): These additives react with the activated carboxylic acid to form an active ester that is less prone to oxazolone formation.[3][7] This intermediate then reacts with the amine component to form the desired amide bond with minimal racemization.
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): This is another effective additive for suppressing racemization.[3]
-
-
Control of Base: The type and amount of base used are critical.
-
Sterically Hindered Bases: Use sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[3][6]
-
Weaker Bases: N-methylmorpholine (NMM) is a weaker base than triethylamine (TEA) and DIPEA and can sometimes lead to less racemization.[3]
-
Stoichiometry: Use the minimum amount of base necessary to neutralize any acid salts and to facilitate the reaction.
-
Q4: How can I accurately determine the enantiomeric purity of my this compound product?
A4: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for determining enantiomeric purity.
-
Chiral HPLC Method Development:
-
Column Selection: A variety of chiral columns are available. For carboxylic acids, polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC T) are often effective.[8]
-
Mobile Phase Selection:
-
Normal Phase: A mixture of a non-polar solvent like hexane with a polar modifier such as isopropanol or ethanol is a good starting point. For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) is often necessary to improve peak shape.[8]
-
Reversed Phase: An aqueous buffer (e.g., phosphate buffer) with an organic modifier like acetonitrile or methanol can also be used. The pH of the aqueous phase can be adjusted to optimize the separation.
-
-
Derivatization (Indirect Method): If direct separation on a chiral column is challenging, you can derivatize the carboxylic acid with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18).[9]
-
Frequently Asked Questions (FAQs)
Q5: What is the fundamental mechanism of racemization in the context of amino acid derivatives?
A5: Racemization in amino acid derivatives primarily occurs through two mechanisms:
-
Oxazolone (Azlactone) Formation: This is common during peptide coupling reactions where the N-acyl group and the activated carboxyl group cyclize. The resulting oxazolone has an acidic proton at the chiral center, which can be easily removed by a base, leading to a loss of stereochemistry.[5]
-
Direct Enolization: A base can directly abstract the proton from the α-carbon of the activated carboxylic acid, forming a planar enolate intermediate. Reprotonation can then occur from either side, leading to racemization.[3]
Q6: Are there any specific protecting groups that can help minimize racemization?
A6: The choice of the N-protecting group can influence the rate of racemization. Urethane-type protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are generally less prone to racemization than acyl-type protecting groups like acetyl or benzoyl. This is because the lone pair of electrons on the nitrogen of the urethane is delocalized into the carbonyl group, making the carbonyl oxygen less nucleophilic and thus disfavoring the formation of the oxazolone intermediate.
Q7: Can the solvent choice impact the degree of racemization?
A7: Yes, the solvent can play a significant role. Polar aprotic solvents like DMF (N,N-dimethylformamide) and NMP (N-methyl-2-pyrrolidone) are common in peptide synthesis. However, in some cases, less polar solvents may reduce the extent of racemization by disfavoring the formation of ionic intermediates. The optimal solvent should be determined experimentally for a specific reaction.
Q8: I am performing a multi-step synthesis. At which stages should I be most concerned about racemization?
A8: You should be vigilant at any step that involves the activation of the carboxyl group or the use of strong bases or high temperatures. Key steps to monitor closely include:
-
Carboxylic acid activation for amide or ester formation.
-
Any step involving heating, especially for prolonged periods.
-
Deprotection steps that use strongly basic or acidic conditions.
-
Any purification step (e.g., chromatography) where the compound is exposed to potentially basic or acidic conditions for an extended time.
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of this compound
This protocol provides a starting point for developing a chiral HPLC method. Optimization will likely be required.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column.
-
Mobile Phase: A typical starting mobile phase is a mixture of Hexane/Isopropanol/Trifluoroacetic Acid (TFA) in a ratio of 80:20:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Optimization: Adjust the ratio of hexane to isopropanol to optimize the resolution and retention times of the enantiomers. A higher percentage of isopropanol will generally decrease retention time.
| Parameter | Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane/Isopropanol/TFA (80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV, 210 nm |
Visualizations
Diagram 1: Mechanism of Racemization via Oxazolone Formation
Caption: Racemization via oxazolone intermediate.
Diagram 2: Workflow for Preventing Racemization
Caption: Workflow for minimizing racemization.
References
-
Lee, N., et al. (2014). The effects of temperature, pH and redox state on the stability of glutamic acid in hydrothermal fluids. Geochimica et Cosmochimica Acta, 141, 319-333. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
Orem, W. H., & Kaufman, D. S. (2011). Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Quaternary Geochronology, 6(3-4), 269-281. Available at: [Link]
-
Shabir, G. A. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(11). Available at: [Link]
- Kageyama, H., Okamoto, H., Iida, M., & Ohno, K. (1965). U.S. Patent No. 3,185,703. Washington, DC: U.S. Patent and Trademark Office.
-
Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Available at: [Link]
-
Chen, J., et al. (2011). Racemization of L-Glutamic acid and synthesis of D-Glutamic acid by enzymatic resolution. Advanced Materials Research, 233-235, 2555-2558. Available at: [Link]
-
Di Gioia, M. L., et al. (2020). Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure. Molbank, 2020(3), M1147. Available at: [Link]
-
Chromatography Today. (n.d.). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Available at: [Link]
- Goodman, M., et al. (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Thieme.
-
ResearchGate. (n.d.). Comprehensive chiral HPLC method development for pharmaceutical compounds during late stage development. Available at: [Link]
-
Sato, T., et al. (2020). Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species. ACS Omega, 5(16), 9436-9443. Available at: [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]
-
Grybaitė, B., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3791. Available at: [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Available at: [Link]
-
Desai, P. S., et al. (2020). Design and Synthesis of this compound Derivatives as Potent Anti-Inflammatory Agents. Rasayan Journal of Chemistry, 13(2), 1054-1063. Available at: [Link]
-
Žirgulevičiūtė, Ž., et al. (2014). Synthesis of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and evaluation of their antibacterial activity. Chemija, 25(1), 38-46. Available at: [Link]
-
Al-Blewi, F. F., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5013. Available at: [Link]
-
Lee, Y. S., et al. (2008). Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction. Food Chemistry, 108(2), 582-592. Available at: [Link]
- Carpino, L. A., & El-Faham, A. (1999). The Anderson Test. In Peptide Synthesis I (pp. 1-24). Springer, Berlin, Heidelberg.
-
ResearchGate. (n.d.). Preparation of racemic γ-lactams (2a–f). Available at: [Link]
-
Jágr, M., et al. (2022). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. The Journal of Physical Chemistry B, 126(16), 3126-3134. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mesalabs.com [mesalabs.com]
- 7. peptide.com [peptide.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Technical Support Center: Overcoming Solubility Challenges with 5-Oxopyrrolidine-3-carboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Oxopyrrolidine-3-carboxylic acid derivatives. This guide provides in-depth troubleshooting strategies and frequently asked questions to address common solubility issues encountered during your experiments. Our goal is to equip you with the scientific rationale and practical protocols to effectively manage and overcome these challenges.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the solubility of this compound derivatives, providing foundational knowledge to inform your experimental design.
Q1: What are the key structural features of this compound derivatives that influence their solubility?
A1: The solubility of these derivatives is primarily governed by the interplay of two key functional groups: the carboxylic acid and the lactam (a cyclic amide) within the 5-oxopyrrolidine ring. The carboxylic acid moiety is ionizable, meaning its charge state and, consequently, its solubility are highly dependent on the pH of the surrounding medium. The lactam group is polar and can participate in hydrogen bonding. The overall solubility of a specific derivative will be a function of these groups and any additional substituents on the pyrrolidinone ring or the N-phenyl group, which can significantly alter the molecule's lipophilicity.
Q2: I've synthesized a new derivative and it's poorly soluble in aqueous solutions. What are the likely reasons?
A2: Poor aqueous solubility is a common challenge with novel organic compounds. For this compound derivatives, this can often be attributed to:
-
High Lipophilicity: The presence of non-polar substituents, such as aromatic rings or long alkyl chains, can increase the molecule's lipophilicity, making it less soluble in water.
-
Crystalline Structure: A stable crystalline lattice can have a high lattice energy that is difficult for water molecules to overcome, resulting in low solubility.[1] Different polymorphic forms of the same compound can exhibit different solubilities.[2][3]
-
pH of the Medium: If the pH of your aqueous solution is near the pKa of the carboxylic acid group, the molecule will be in its neutral, less soluble form.
Q3: What is the difference between kinetic and thermodynamic solubility, and why is it important for my experiments?
A3: Understanding the distinction between kinetic and thermodynamic solubility is crucial for obtaining reliable and reproducible experimental results.
-
Thermodynamic solubility is the true equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent at a given temperature and pressure.[4] This is a measure of a saturated solution in equilibrium with the solid drug.
-
Kinetic solubility , on the other hand, is the concentration at which a compound, often dissolved in a concentrated organic solvent stock (like DMSO), precipitates when added to an aqueous medium.[5] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of a supersaturated solution.[6]
For early-stage drug discovery, kinetic solubility assays are often used for high-throughput screening.[7] However, for formulation development and understanding in vivo behavior, determining the thermodynamic solubility is essential.[4] A compound that appears soluble in a kinetic assay may precipitate over time in a longer experiment, leading to inaccurate results.[8]
Q4: Can I predict the solubility of my this compound derivative before synthesizing it?
A4: Yes, in silico models can provide valuable estimations of solubility.[7] These computational tools use the chemical structure of a molecule to predict its physicochemical properties, including logP (a measure of lipophilicity) and aqueous solubility.[9] While these predictions are not a substitute for experimental determination, they can help prioritize synthetic targets and anticipate potential solubility challenges early in the drug discovery process.[10]
II. Troubleshooting Guide: Step-by-Step Protocols for Solubility Enhancement
This section provides practical, step-by-step protocols to address solubility issues with your this compound derivatives.
Issue 1: My compound is poorly soluble in my aqueous buffer for biological assays.
The carboxylic acid moiety in your compound is a handle for pH-dependent solubility enhancement.[11] By increasing the pH of the solution above the pKa of the carboxylic acid, you can deprotonate it, forming a more soluble carboxylate salt.[12]
This protocol will help you determine the optimal pH for solubilizing your compound.
Materials:
-
Your this compound derivative
-
A series of buffers with pH values ranging from 4 to 8 (e.g., acetate, phosphate, borate buffers)
-
Vortex mixer
-
Thermostatic shaker
-
Microcentrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of your solid compound to a known volume of each buffer in separate vials.
-
Cap the vials tightly and vortex for 1 minute to ensure the powder is well-dispersated.
-
Place the vials in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) and shake for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with the appropriate mobile phase (for HPLC) or buffer (for UV-Vis).
-
Determine the concentration of the dissolved compound using a pre-validated analytical method.
-
Plot the solubility (in µg/mL or µM) as a function of pH to identify the pH at which solubility is maximized.
Issue 2: pH adjustment is not sufficient or not compatible with my experimental conditions.
In cases where pH modification is not a viable option, using a co-solvent system can be an effective strategy.[13] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds.[14]
This protocol will guide you in selecting an appropriate co-solvent and determining the optimal concentration.
Materials:
-
Your this compound derivative
-
A selection of common co-solvents: DMSO, ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400)
-
Aqueous buffer of your choice
-
Vortex mixer
-
Analytical method for concentration determination (HPLC or UV-Vis)
Procedure:
-
Prepare a series of co-solvent/buffer solutions with varying concentrations of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Add an excess of your compound to each co-solvent/buffer mixture.
-
Follow steps 2-6 from Protocol 1 to determine the solubility of your compound in each co-solvent concentration.
-
Plot the solubility as a function of the co-solvent concentration for each co-solvent tested.
-
Select the co-solvent and concentration that provides the desired solubility while being compatible with your downstream application. Be mindful that high concentrations of organic solvents can be toxic to cells in biological assays.
Data Presentation
Table 1: Hypothetical Solubility Data for a Novel this compound Derivative
| Solubilization Strategy | Conditions | Solubility (µg/mL) | Fold Increase |
| Aqueous Buffer | pH 5.0 | 5 | - |
| pH Adjustment | pH 7.4 Phosphate Buffer | 150 | 30x |
| Co-solvent | 10% DMSO in pH 7.4 Buffer | 500 | 100x |
| 20% Ethanol in pH 7.4 Buffer | 350 | 70x | |
| Cyclodextrin | 5% HP-β-CD in pH 7.4 Buffer | 800 | 160x |
Issue 3: My compound needs to be formulated for in vivo studies, and I need a higher concentration than achievable with simple pH adjustment or co-solvents.
For more challenging solubility issues, especially in the context of formulation development, creating a salt form of your compound or using complexing agents like cyclodextrins can provide a significant solubility boost.
Formation of a salt is a common and effective method to increase the dissolution rate and solubility of acidic or basic drugs.[15] For your carboxylic acid-containing compound, forming an alkali metal salt (e.g., sodium or potassium) is a straightforward approach.
Materials:
-
Your this compound derivative
-
0.1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
Stir plate and stir bar
-
pH meter
-
Lyophilizer or rotary evaporator
Procedure:
-
Dissolve your compound in a suitable organic solvent (e.g., ethanol or methanol).
-
Slowly add a stoichiometric equivalent of the base (e.g., 1 molar equivalent of NaOH) while stirring.
-
Monitor the pH to ensure it is in the basic range (pH > 8).
-
Once the reaction is complete, remove the solvent using a rotary evaporator or by lyophilization to obtain the salt form of your compound.
-
Determine the aqueous solubility of the resulting salt using Protocol 1 (in a neutral buffer).
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16] They can encapsulate poorly soluble guest molecules, like your derivative, forming inclusion complexes with enhanced aqueous solubility.[17]
Materials:
-
Your this compound derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Aqueous buffer
-
Stir plate and stir bar
-
Vortex mixer
-
Analytical method for concentration determination
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 1%, 2%, 5%, 10% w/v).
-
Add an excess of your compound to each cyclodextrin solution.
-
Stir the mixtures vigorously for 24-48 hours at a constant temperature.
-
Follow steps 4-6 from Protocol 1 to determine the solubility of your compound in each cyclodextrin solution.
-
Plot the solubility as a function of cyclodextrin concentration to determine the extent of solubility enhancement.
IV. Visualization of Experimental Workflows
Decision Tree for Selecting a Solubilization Strategy
Caption: A decision tree to guide the selection of the appropriate solubility enhancement strategy.
V. References
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. (2022-08-06) [Link]
-
DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. (2020-04-24) [Link]
-
Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC. (2021-09-01) [Link]
-
Why salt formation of weak acid increases the drug solubility?. ResearchGate. (2023-02-08) [Link]
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. (2014-04-29) [Link]
-
Solubility Improvement of Drugs using N-Methyl Pyrrolidone. PMC. (2008-02-20) [Link]
-
Predictive modeling for solubility and bioavailability enhancement. Catalent. (2024-03-19) [Link]
-
Principles of Salt Formation. ResearchGate. (2019-08-06) [Link]
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. (2014-04-29) [Link]
-
Salt Cocrystallization—A Method to Improve Solubility and Bioavailability of Dihydromyricetin. PMC. (2023-09-17) [Link]
-
1-Methyl-5-oxopyrrolidine-3-carboxylic acid. PubChem. [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PMC. (2023-04-27) [Link]
-
Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. PMC. (2022-01-11) [Link]
-
16.4: The Effects of pH on Solubility. Chemistry LibreTexts. (2019-01-03) [Link]
-
Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. ResearchGate. (2014-01-01) [Link]
-
Solubilization of poorly soluble compounds using 2-pyrrolidone. ResearchGate. (2008-08-10) [Link]
-
Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research. (2024-05-30) [Link]
-
Advanced Methodologies for Pharmaceutical Salt Synthesis.pdf. Kent Academic Repository. (2020-10-20) [Link]
-
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. (2016-04-14) [Link]
-
pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC. (2018-03-27) [Link]
-
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC. (2014-03-26) [Link]
-
Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]
-
Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. (2013-01-01) [Link]
-
Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. (2014-02-20) [Link]
-
Evaluation of some Methods for Preparing Gliclazide- β-Cyclodextrin Inclusion Complexes. Tropical Journal of Pharmaceutical Research. (2007-12-11) [Link]
-
Solubility Improvement of Drugs using N-Methyl Pyrrolidone. ResearchGate. (2008-02-20) [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. (2021-08-10) [Link]
-
Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study by. International Journal of Pharmaceutical and Engineering Research. (2022-10-31) [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. Pharma Times. (2024-10-30) [Link]
-
Solubility and dissolution enhancement strategies: Current understanding and recent trends. ResearchGate. (2019-08-07) [Link]
-
In silico predictions of drug solubility and permeability: two rate-limiting barriers to oral drug absorption. PubMed. (2005-03-01) [Link]
-
Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. (2019-03-09) [Link]
-
Study of pH-dependent drugs solubility in water. ResearchGate. (2019-08-09) [Link]
-
In silico prediction models for solubility and membrane permeability in cell-based assays.. ResearchGate. [Link]
-
A Review on Polymorphism Perpetuates Pharmaceuticals. Prime Scholars. [Link]
-
Kinetic versus thermodynamic solubility temptations and risks. Ovid. [Link]
-
Improving Solubility via Structural Modification. OUCI. [Link]
-
solubility enhancement and cosolvency by madhavi. Slideshare. [Link]
-
Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. (2012-08-05) [Link]
-
In Silico Prediction of Aqueous Solubility: The Solubility Challenge. ResearchGate. (2023-08-06) [Link]
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. researchgate.net [researchgate.net]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. In silico predictions of drug solubility and permeability: two rate-limiting barriers to oral drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. worldscientific.com [worldscientific.com]
- 14. researchgate.net [researchgate.net]
- 15. rjpdft.com [rjpdft.com]
- 16. This compound | C5H7NO3 | CID 16785136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Protocol Refinement for the Functionalization of 5-Oxopyrrolidine-3-carboxylic Acid
Welcome to the technical support center for the functionalization of 5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile scaffold. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies to refine your experimental protocols.
I. Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is showing low yield. What are the likely causes and how can I improve it?
A1: Low yields in amide coupling reactions are a frequent challenge. The primary reason often lies in the inefficient activation of the carboxylic acid or side reactions. This compound, also known as pyroglutamic acid, can be reluctant to react under standard conditions due to its cyclic structure and the presence of the lactam.
Troubleshooting Steps:
-
Choice of Coupling Reagent: Direct condensation of a carboxylic acid and an amine is often inefficient.[1] The use of a suitable coupling reagent is crucial to activate the carboxylic acid.[1]
-
Carbodiimides (EDC, DCC): These are common choices.[2] However, with electron-deficient amines, the reaction can be sluggish.[3] Using EDC with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can improve efficiency by forming a more reactive activated ester intermediate.[1][3]
-
Uronium/Aminium Salts (HBTU, HATU): These reagents are generally more powerful and can be effective for more challenging couplings, including those with sterically hindered amines or electron-deficient anilines.[3][4]
-
Phosphonium Salts (PyBOP): Another class of highly effective coupling reagents.
-
-
Reaction Conditions:
-
Solvent: Aprotic polar solvents like DMF or DCM are typically used.[1][5] Ensure the solvent is anhydrous, as water can hydrolyze the activated intermediate.
-
Base: A non-nucleophilic base, such as DIPEA (Hünig's base) or triethylamine (TEA), is often required to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if used.[1][6]
-
Temperature: Most coupling reactions are performed at room temperature.[1] If the reaction is slow, gentle heating (e.g., 40-50 °C) might be beneficial, but be cautious of potential side reactions like racemization.
-
-
Side Reactions:
-
Racemization: For chiral substrates, racemization at the alpha-carbon can be a concern, especially with carbodiimide reagents.[4] The addition of HOBt can help suppress this.
-
Lactam Ring Opening: While generally stable, harsh reaction conditions (strong base or high temperatures) could potentially lead to the opening of the 5-oxopyrrolidine ring. Monitor your reaction for byproducts.
-
Q2: I am struggling with the esterification of this compound. What are the recommended protocols and potential pitfalls?
A2: Esterification of this compound can be sluggish due to the reasons mentioned above. The choice of method depends on the desired ester.
Troubleshooting and Recommended Protocols:
-
Fischer Esterification (for simple alkyl esters like methyl or ethyl):
-
Protocol: Reflux the carboxylic acid in the corresponding alcohol (e.g., methanol or ethanol) with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).[7][8]
-
Troubleshooting:
-
Incomplete Reaction: The reaction is an equilibrium. To drive it to completion, use a large excess of the alcohol or remove the water formed during the reaction (e.g., using a Dean-Stark apparatus).
-
Degradation: Prolonged heating in strong acid can lead to side reactions. Monitor the reaction by TLC or LC-MS to avoid degradation of the product.
-
-
-
Alkylation with Alkyl Halides (for more complex esters):
-
Protocol: Deprotonate the carboxylic acid with a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. Then, add the alkyl halide (e.g., benzyl bromide, ethyl iodide).
-
Troubleshooting:
-
N-Alkylation: The lactam nitrogen can also be alkylated. To favor O-alkylation, use a milder base and carefully control the stoichiometry of the alkylating agent.
-
Low Reactivity: If the alkyl halide is not reactive enough, consider converting it to a more reactive species like an alkyl iodide in situ (Finkelstein reaction).
-
-
Q3: Do I need to protect the lactam nitrogen of this compound during functionalization of the carboxylic acid?
A3: In many cases, protection of the lactam nitrogen is not necessary for reactions at the carboxylic acid, such as standard amide couplings or esterifications. The lactam amide is significantly less nucleophilic than an amine. However, under certain conditions, side reactions at the nitrogen can occur.
When to Consider Protection:
-
Strongly Basic Conditions: If your reaction requires a very strong base (e.g., LDA, NaH), deprotonation of the lactam nitrogen can occur, leading to undesired side reactions.
-
Highly Electrophilic Reagents: When using highly reactive electrophiles, N-functionalization can compete with the desired reaction at the carboxylic acid.
-
Multi-step Syntheses: In a longer synthetic sequence, protecting the lactam nitrogen can prevent complications in subsequent steps.
Common Protecting Groups for the Lactam Nitrogen:
-
Boc (tert-butyloxycarbonyl): Can be introduced using Boc-anhydride and removed with acid (e.g., TFA).
-
Cbz (carboxybenzyl): Introduced using Cbz-Cl and removed by hydrogenolysis.
-
Benzyl (Bn): Can be introduced using benzyl bromide with a base and removed by hydrogenolysis.
Q4: I am observing an unexpected decarboxylation of my this compound derivative. What conditions favor this side reaction?
A4: Decarboxylation involves the loss of the carboxyl group as carbon dioxide.[9] While not extremely common for this specific molecule under standard functionalization conditions, it can be promoted by certain factors.
Conditions Favoring Decarboxylation:
-
High Temperatures: Heating the carboxylic acid or its salt, especially in the presence of a base like soda lime, can induce decarboxylation.[9]
-
Presence of a Beta-Carbonyl Group: The 5-oxo group is a gamma-carbonyl relative to the carboxylic acid. However, if other manipulations introduce a beta-carbonyl or a group that can tautomerize to a beta-hydroxy alkene, decarboxylation becomes more facile upon heating.
-
Oxidative Conditions: Certain oxidative decarboxylation methods exist, though these are specific reactions rather than common side reactions.
How to Avoid Decarboxylation:
-
Maintain moderate reaction temperatures.
-
Avoid unnecessarily strong basic conditions, especially at elevated temperatures.
-
Carefully consider the stability of your intermediates in multi-step syntheses.
II. Troubleshooting Guides
Guide 1: Amide Coupling Reactions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Ineffective carboxylic acid activation. 2. Deactivation of coupling reagent by moisture. 3. Poor nucleophilicity of the amine. 4. Formation of a non-reactive ammonium carboxylate salt.[1] | 1. Switch to a more potent coupling reagent (e.g., HATU, PyBOP).[4] 2. Use anhydrous solvents and reagents. 3. Increase reaction temperature slightly (e.g., to 40-50 °C). 4. Ensure an appropriate base (e.g., DIPEA) is used to prevent salt formation.[1] |
| Presence of Multiple Unidentified Byproducts | 1. Side reactions due to prolonged reaction time or high temperature. 2. Racemization leading to diastereomeric products. 3. Reaction with the lactam nitrogen. | 1. Monitor the reaction closely by TLC/LC-MS and quench once the starting material is consumed. 2. Add HOBt or use a coupling reagent known for low racemization.[3] 3. Consider protecting the lactam nitrogen if this is a persistent issue. |
| Difficulty in Purifying the Product | 1. Contamination with urea byproduct (from DCC/EDC). 2. Unreacted starting materials or reagents. | 1. If using EDC, the byproduct is water-soluble and can be removed with an aqueous workup.[2] For DCC, the urea is often filtered off. 2. Optimize stoichiometry to ensure complete conversion of the limiting reagent. Perform an appropriate aqueous workup to remove excess reagents and byproducts.[1] |
Guide 2: Esterification Reactions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Fischer Esterification | 1. Equilibrium not driven to the product side. 2. Insufficient acid catalyst. | 1. Use a large excess of the alcohol as the solvent. 2. Remove water using a Dean-Stark trap or by adding molecular sieves. 3. Ensure an adequate amount of catalyst (e.g., 5 mol% H₂SO₄) is used. |
| Low Yield in Alkylation with Alkyl Halides | 1. Incomplete deprotonation of the carboxylic acid. 2. Low reactivity of the alkyl halide. 3. Competing N-alkylation. | 1. Use a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃). 2. Use a more reactive alkylating agent (e.g., alkyl iodide or triflate). 3. Use milder conditions (e.g., K₂CO₃ at room temperature) to favor O-alkylation. |
| Product Degradation | 1. Harsh acidic or basic conditions. 2. High reaction temperatures. | 1. Use milder catalysts or bases. 2. Run the reaction at the lowest effective temperature. 3. Monitor the reaction progress to avoid prolonged reaction times. |
III. Experimental Workflows & Diagrams
Workflow 1: General Amide Coupling using EDC/HOBt
This workflow outlines a standard procedure for the amide coupling of this compound with a primary or secondary amine.
Caption: Workflow for EDC/HOBt mediated amide coupling.
Mechanism: Activation of Carboxylic Acid by EDC/HOBt
This diagram illustrates the generally accepted mechanism for the activation of a carboxylic acid by EDC in the presence of HOBt, forming a more reactive HOBt-ester intermediate which is then attacked by the amine.
Caption: Mechanism of EDC/HOBt activation and amidation.
IV. References
-
BenchChem. (n.d.). (3S)-5-oxopyrrolidine-3-carboxylic acid | 30948-17-5. Retrieved from Benchchem.
-
Desai, P. S., & Pandya, K. M. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Rasayan Journal of Chemistry, 13(2), 1054-1062.
-
Ivanauskas, L., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035.
-
Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemija, 25(1).
-
Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme.
-
Vainauskas, V., et al. (2019). Synthesis and chemical transformations of this compound. ResearchGate.
-
Desai, P. S., & Pandya, K. M. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate.
-
Petrikaite, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3797.
-
Ferrer-Ruiz, A., et al. (2025). Post‐Synthetic Graphitization and Photoluminescence Tuning of Carbon Dots from L‐Glutamic Acid. Chemistry – A European Journal.
-
Anonymous. (n.d.). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the. Journal of Chemical and Pharmaceutical Research.
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from HepatoChem.
-
BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Retrieved from Benchchem.
-
Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from Biosynth.
-
LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
-
Vankayalapati, H., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(20), 2673-2676.
-
Petrikaite, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PMC.
-
Organic Chemistry Portal. (n.d.). Carboxyl Protecting Groups Stability. Retrieved from Organic Chemistry Portal.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
Grybaitė, B., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2589.
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from Chemistry Steps.
-
Thermo Fisher Scientific. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Retrieved from Thermo Fisher Scientific.
-
Kovač, A., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta, 1300, 342435.
-
Kovač, A., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis – A review. ResearchGate.
-
Kataoka, H. (2000). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd.
-
Rupa Health. (n.d.). Pyroglutamic Acid. Retrieved from Rupa Health.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from Organic Chemistry Portal.
-
Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from Organic Chemistry Portal.
-
Wang, Y., et al. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 219, 114942.
-
Clark, J. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Chemistry LibreTexts.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. op.niscpr.res.in [op.niscpr.res.in]
- 6. Amide synthesis by acylation [organic-chemistry.org]
- 7. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing the Stability of 5-Oxopyrrolidine-3-carboxylic acid in Experimental Settings
Welcome to the technical support center for 5-Oxopyrrolidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the integrity of this compound throughout your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges related to its stability and degradation.
Introduction to the Stability of this compound
This compound, a cyclic lactam derivative of glutamic acid, is a valuable building block in the synthesis of various biologically active molecules.[1][2][3][4][5][6] However, the lactam ring in its structure imparts a susceptibility to degradation under certain experimental conditions, which can compromise the accuracy and reproducibility of your results. Understanding the factors that influence its stability is paramount for successful research and development. This guide will walk you through the potential degradation pathways, preventative measures, and analytical techniques to ensure the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The primary degradation pathway for this compound is the hydrolysis of the lactam ring. This can occur under both acidic and, more significantly, alkaline conditions, leading to the formation of a ring-opened product, glutamic acid analogue. The stability of the closely related pyroglutamic acid is known to be compromised at pH values below 2 and above 13.[7]
Q2: How should I properly store this compound?
A2: To ensure its stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[8] Room temperature storage is generally acceptable for the solid compound.[8] For long-term storage, keeping it in a desiccator is recommended to protect it from moisture, which can contribute to hydrolysis.
Q3: Can I heat solutions of this compound?
A3: Caution should be exercised when heating solutions of this compound. While some synthetic procedures involve refluxing in water or methanol with a catalytic amount of acid, prolonged exposure to high temperatures, especially in aqueous solutions, can promote hydrolysis and other degradation pathways.[9][10] Thermal decomposition of the related glutamic acid can lead to the formation of pyroglutamic acid and further degradation to products like succinimide at temperatures around 180°C.[8][11][12]
Q4: Is this compound sensitive to light?
A4: While specific photostability studies on this compound are not extensively documented in the readily available literature, it is a good laboratory practice to protect solutions from prolonged exposure to direct light, especially UV light, to prevent potential photodegradation. General guidelines for forced degradation studies always include photostability testing.[13][14][15]
Q5: What are the signs of degradation in my sample?
A5: Visual signs of degradation in the solid form are unlikely unless significant contamination is present. In solution, degradation may not be visually apparent. The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products. A change in the pH of an unbuffered solution could also indicate hydrolysis.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the handling and use of this compound.
Problem 1: Inconsistent or non-reproducible experimental results.
-
Potential Cause: Degradation of this compound during your experiment.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Protocol: Prepare a fresh stock solution of this compound in a suitable, non-reactive solvent (e.g., anhydrous DMSO, ethanol).
-
Analysis: Analyze the fresh stock solution and an aliquot of your older stock solution by HPLC. Compare the chromatograms for the appearance of new peaks or a decrease in the area of the main peak in the older sample.
-
-
Evaluate Experimental Conditions:
-
pH: Measure the pH of your reaction mixture or solution. If it is highly acidic (pH < 2) or alkaline (pH > 8), consider buffering the system to a neutral or mildly acidic pH if your experimental design allows. The rate of pyroglutamic acid formation from glutamic acid is minimal at pH 6.2.[9]
-
Temperature: If your protocol involves heating, assess if the temperature and duration can be minimized. Consider running a control experiment at a lower temperature or for a shorter time to see if the outcome is affected.
-
Reaction Time: For reactions run over extended periods, degradation may be a factor. Analyze aliquots of your reaction mixture at different time points to monitor the stability of the starting material.
-
-
Problem 2: Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize the Impurity:
-
If using LC-MS, determine the mass of the unexpected peak. The primary hydrolysis product would have a molecular weight corresponding to the addition of one molecule of water (M+18).
-
-
Perform a Forced Degradation Study:
-
This will help you to confirm the identity of the degradation products. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[13][14][15][16]
-
Protocol:
-
Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature. Degradation is expected to be faster under basic conditions.
-
Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat a solid sample of the compound at a high temperature (e.g., 105°C).
-
Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light.
-
-
Analysis: Analyze the stressed samples by HPLC and compare the retention times of the degradation products with the unexpected peaks in your experimental samples.
-
-
Data Presentation: Expected Degradation Pathways and Products
| Stress Condition | Expected Degradation Pathway | Primary Degradation Product |
| Alkaline Hydrolysis | Lactam ring opening | 4-amino-5-oxopentanoic acid |
| Acid Hydrolysis | Lactam ring opening | 4-amino-5-oxopentanoic acid |
| High Temperature | Decarboxylation and further decomposition | Potential for decarboxylation and formation of other byproducts like succinimide.[8] |
| Oxidation | Oxidation of the pyrrolidinone ring | Various oxidized species |
| Photolysis | Photochemical reactions | Various photoproducts |
Experimental Workflow: Monitoring Degradation by HPLC
Caption: Workflow for monitoring the degradation of this compound using HPLC.
Methodologies
Protocol 1: Stability-Indicating HPLC Method
This protocol provides a general starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 10 mM potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
B: Acetonitrile.
-
-
Gradient Elution: A gradient elution can be optimized to achieve good separation. A starting point could be:
-
0-10 min: 18% B
-
10-20 min: 18-40% B
-
20-25 min: 40% B
-
Followed by re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.[17]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Protocol 2: Forced Degradation Study
This protocol outlines the steps to intentionally degrade the compound to identify potential degradation products.
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH. Keep at room temperature for 24 hours. Neutralize with an equivalent amount of HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours. Dissolve in a suitable solvent before analysis.
-
Photodegradation: Expose the stock solution to a photostability chamber that provides both UV and visible light for a specified duration (e.g., as per ICH Q1B guidelines).
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described above.
Visualization of Degradation Pathways
Hydrolytic Degradation Pathway
Caption: Hydrolysis of this compound.
References
-
Thermal-induced transformation of glutamic acid to pyroglutamic acid and self-cocrystallization: a charge-density analysis. PubMed. [Link]
-
Quantitative analysis of pyroglutamic acid in peptides. PubMed. [Link]
-
Stability of Glutamine and Pyroglutamic Acid under Model System Conditions: Influence of Physical and Technological Factors. ResearchGate. [Link]
-
Pyroglutamic acid. Wikipedia. [Link]
-
Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. ACS Publications. [Link]
-
Formation of specific amino acid sequences during thermal polymerization of amino acids. PubMed. [Link]
-
An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. ACS Publications. [Link]
-
Hydrolytic cleavage of pyroglutamyl-peptide bond. V. selective removal of pyroglutamic acid from biologically active pyroglutamylpeptides in high concentrations of aqueous methanesulfonic acid. PubMed. [Link]
-
Pressure-induced formation of pyroglutamic acid from glutamine in neutral and alkaline solutions. ResearchGate. [Link]
-
Molecular products from the thermal degradation of glutamic acid. PubMed. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]
-
Pyroglutamic acid: Throwing light on a lightly studied metabolite. ResearchGate. [Link]
-
A scheme for the formation of 5‐oxopyrrolidine‐3‐carboxylic acid from hydrothermal reaction of citric acid and urea. ResearchGate. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH. [Link]
-
SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]
-
Forced Degradation Study as per ICH Guidelines. Pharmaguideline. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]
-
Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. KTU ePubl. [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. [Link]
-
Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 3. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]
- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molecular products from the thermal degradation of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity [mdpi.com]
- 11. Thermal-induced transformation of glutamic acid to pyroglutamic acid and self-cocrystallization: a charge-density analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formation of specific amino acid sequences during thermal polymerization of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. youtube.com [youtube.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
Validation & Comparative
A Comparative Analysis of the Antibacterial Activity of 5-Oxopyrrolidine-3-carboxylic Acid and its Derivatives Against Standard Antibiotics
In the ever-pressing search for novel antimicrobial agents to combat the rise of antibiotic resistance, the scientific community is continuously exploring new chemical scaffolds with therapeutic potential. Among these, the 5-oxopyrrolidine-3-carboxylic acid framework, a derivative of pyroglutamic acid, has emerged as a promising starting point for the development of new antibacterial drugs. This guide provides a comprehensive comparative analysis of the antibacterial activity of this compound and its derivatives against established standard antibiotics. We will delve into the experimental data, detailed methodologies for assessing antibacterial efficacy, and the underlying scientific principles that guide this research.
Introduction: The Potential of the 5-Oxopyrrolidine Scaffold
This compound, also known as pyroglutamic acid, is a naturally occurring amino acid derivative.[1][2][3] Its simple, chiral structure makes it an attractive and versatile building block in medicinal chemistry for the synthesis of a variety of bioactive molecules.[4] Research has indicated that pyroglutamic acid itself exhibits broad-spectrum antibacterial activity, with a notable efficacy against Gram-positive bacteria.[1][2] This intrinsic activity, coupled with the potential for diverse chemical modifications, has spurred investigations into its derivatives as more potent antibacterial agents.
This guide will focus on a comparative evaluation of these compounds against commonly used antibiotics such as cefuroxime, oxacillin, and ampicillin. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the potential of the 5-oxopyrrolidine scaffold in the landscape of antibacterial drug discovery.
Comparative Antibacterial Activity: A Data-Driven Overview
The antibacterial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a bacterium. The following tables summarize the reported MIC values for various derivatives of this compound against key bacterial pathogens, juxtaposed with the typical MIC ranges for standard antibiotics.
It is important to note that much of the published research focuses on derivatives of this compound, where modifications to the core structure are made to enhance antibacterial potency. The data presented below reflects this, highlighting the promise of this chemical class.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) Against Gram-Positive Bacteria
| Compound/Antibiotic | Staphylococcus aureus | Methicillin-ResistantStaphylococcus aureus (MRSA) |
| This compound Derivatives | ||
| Hydrazone with a benzylidene moiety | 3.9 | Not Reported |
| Standard Antibiotics | ||
| Cefuroxime | 1 - 4 | >16 |
| Oxacillin | ≤ 2 (Susceptible) | ≥ 4 (Resistant)[5] |
| Ampicillin | 0.6 - 1 | >16 |
Table 2: Comparative Antibacterial Activity (MIC in µg/mL) Against Gram-Negative Bacteria
| Compound/Antibiotic | Escherichia coli |
| This compound Derivatives | |
| Data for specific derivatives against E. coli is limited in the reviewed literature, but some pyroglutamate scaffolds have shown activity.[6] | |
| Standard Antibiotics | |
| Ampicillin | 4 |
| Cefuroxime | ≤ 8 (Susceptible) |
The data indicates that certain derivatives of this compound can exhibit potent antibacterial activity, in some cases surpassing that of standard antibiotics against susceptible strains. For instance, a hydrazone derivative demonstrated a lower MIC against S. aureus than cefuroxime.
Experimental Protocols for Antibacterial Susceptibility Testing
To ensure the reliability and reproducibility of antibacterial activity data, standardized testing methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these assays.[7][8][9]
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent.[10] This quantitative technique involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Protocol:
-
Inoculum Preparation: Isolate bacterial colonies from a fresh agar plate and suspend them in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Serial Dilution: Prepare a stock solution of the this compound derivative or standard antibiotic. Perform a series of two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate.
-
Inoculation: Dilute the standardized bacterial inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible bacterial growth.[11]
Zone of Inhibition Assay (Kirby-Bauer Test)
The zone of inhibition or Kirby-Bauer test is a qualitative or semi-quantitative method to assess the antimicrobial activity of a substance.[12][13][14] It is based on the diffusion of the antimicrobial agent from a disk or a well into an agar medium seeded with the test bacterium.
Workflow for Zone of Inhibition Assay
Caption: Workflow for the Zone of Inhibition assay.
Step-by-Step Protocol:
-
Plate Preparation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with a standardized bacterial suspension (0.5 McFarland).
-
Disk Application: Aseptically place a sterile filter paper disk impregnated with a known concentration of the this compound derivative or standard antibiotic onto the center of the agar surface.
-
Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-18 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of complete inhibition in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the antimicrobial agent.
Putative Mechanism of Action
The precise molecular mechanism of antibacterial action for this compound and its derivatives is an area of ongoing research. However, the pyrrolidine ring is a common scaffold in many biologically active compounds, and its derivatives have been explored for various therapeutic applications, including as antibacterial agents.[15][16] It is hypothesized that the pyrrolidinone core may act as a versatile scaffold that, when appropriately functionalized, can interact with various bacterial targets. Potential mechanisms could involve the inhibition of essential enzymes or disruption of the bacterial cell membrane. Further structure-activity relationship (SAR) studies are necessary to elucidate the specific targets and mechanisms of action for this promising class of compounds.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its derivatives represent a valuable scaffold for the development of novel antibacterial agents. Certain derivatives have demonstrated potent activity against clinically relevant bacteria, including drug-resistant strains. The ease of chemical modification of the pyroglutamic acid core offers a significant advantage for optimizing antibacterial potency and pharmacokinetic properties.
Future research should focus on:
-
A more systematic evaluation of the parent compound, this compound, against a broader panel of bacterial pathogens.
-
In-depth structure-activity relationship (SAR) studies to identify the key chemical features responsible for antibacterial activity.
-
Elucidation of the specific molecular mechanism(s) of action to guide rational drug design.
-
In vivo efficacy studies to assess the therapeutic potential of the most promising lead compounds.
By pursuing these research avenues, the scientific community can further unlock the potential of the 5-oxopyrrolidine scaffold and contribute to the development of the next generation of antibacterial therapies.
References
-
Ampicillin. StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
CLSI M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. (n.d.). Retrieved January 5, 2026, from [Link]
-
Zone of Inhibition Test - Kirby Bauer Test. Microbe Investigations. (n.d.). Retrieved January 5, 2026, from [Link]
-
MIC of oxacillin of S. aureus strains. Each determination was performed.... ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
Zone of Inhibition Test for Antimicrobial Activity. Microchem Laboratory. (n.d.). Retrieved January 5, 2026, from [Link]
-
Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA). Centers for Disease Control and Prevention. (2023, June 27). Retrieved January 5, 2026, from [Link]
-
Retrospective Evaluation of the Association of Oxacillin MIC on Acute Treatment Outcomes with Cefazolin and Antistaphylococcal Penicillins in Methicillin-Susceptible Staphylococcus aureus Bacteremia. ASM Journals. (2023, March 29). Retrieved January 5, 2026, from [Link]
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. (n.d.). Retrieved January 5, 2026, from [Link]
-
Zone of Inhibition. Nelson Labs. (n.d.). Retrieved January 5, 2026, from [Link]
-
mecA-Positive Staphylococcus aureus with Low-Level Oxacillin MIC in Taiwan. PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. (2012, January 1). Retrieved January 5, 2026, from [Link]
-
MIC distributions for Staphylococcus aureus MRSA, 2026-01-02. MIC EUCAST. (n.d.). Retrieved January 5, 2026, from [Link]
-
SYNTHESIS, STRUCTURAL CHARACTERIZATION AND ANTIBACTERIAL EVALUATION OF SOME NEW PYRROLIDINE DERIVATIVES. Europub. (n.d.). Retrieved January 5, 2026, from [Link]
-
Antiproliferative and Antibacterial Effects of Pyroglutamic Acid Isolated from Enterococcus Faecium (Mcc-2729). Annals of the Romanian Society for Cell Biology. (2021, April 2). Retrieved January 5, 2026, from [Link]
-
Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
The resistance mechanism of Escherichia coli induced by ampicillin in laboratory. PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
Zone of Inhibition explained. Singer Instruments. (n.d.). Retrieved January 5, 2026, from [Link]
-
Ampicillin MIC determinations for E. coli grown in M9 minimal medium.... ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. PubMed. (2022, November 11). Retrieved January 5, 2026, from [Link]
-
MIC distributions for Cefuroxime, 2026-01-03. MIC EUCAST. (n.d.). Retrieved January 5, 2026, from [Link]
-
CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. (2018, March 26). Retrieved January 5, 2026, from [Link]
-
Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. ResearchGate. (2020, December 25). Retrieved January 5, 2026, from [Link]
-
Restoring Ampicillin Sensitivity in Multidrug-Resistant Escherichia coli Following Treatment in Combination with Coffee Pulp Extracts. PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Semantic Scholar. (n.d.). Retrieved January 5, 2026, from [Link]
-
Minimum inhibitory concentration results of a selection of antibiotics against representative staphylococcal targets.. ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
Antiproliferative and Antibacterial Effects of Pyroglutamic Acid Isolated from Enterococcus Faecium (Mcc-2729). ProQuest. (n.d.). Retrieved January 5, 2026, from [Link]
-
Restoring Ampicillin Sensitivity in Multidrug-Resistant Escherichia coli Following Treatment in Combination with Coffee Pulp Extracts. Journal of Microbiology and Biotechnology. (2023, September 28). Retrieved January 5, 2026, from [Link]
-
M07-A8. Regulations.gov. (n.d.). Retrieved January 5, 2026, from [Link]
-
Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. Taylor & Francis Online. (n.d.). Retrieved January 5, 2026, from [Link]
-
Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. (n.d.). Retrieved January 5, 2026, from [Link]
-
Antimicrobial Susceptibility Summary 2022. (n.d.). Retrieved January 5, 2026, from [Link]
-
Pyroglutamic acid. Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]
-
Biomimetic synthesis, antibacterial activity and structure-activity properties of the pyroglutamate core of oxazolomycin. PubMed. (2012, May 7). Retrieved January 5, 2026, from [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. (2021, February 4). Retrieved January 5, 2026, from [Link]
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC). Idexx. (n.d.). Retrieved January 5, 2026, from [Link]
Sources
- 1. annalsofrscb.ro [annalsofrscb.ro]
- 2. Antiproliferative and Antibacterial Effects of Pyroglutamic Acid Isolated from Enterococcus Faecium (Mcc-2729) - ProQuest [proquest.com]
- 3. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 4. benthamscience.com [benthamscience.com]
- 5. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 6. Biomimetic synthesis, antibacterial activity and structure-activity properties of the pyroglutamate core of oxazolomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. idexx.nl [idexx.nl]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. microchemlab.com [microchemlab.com]
- 14. nelsonlabs.com [nelsonlabs.com]
- 15. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
A Comparative Guide to Validating the In Vitro Anti-inflammatory Effects of 5-Oxopyrrolidine-3-carboxylic Acid Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and compare the anti-inflammatory properties of novel 5-Oxopyrrolidine-3-carboxylic acid derivatives. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, ensuring a robust and self-validating approach to screening potential therapeutic agents. We will benchmark these novel compounds against established anti-inflammatory drugs, Dexamethasone and Ibuprofen, using a well-established lipopolysaccharide (LPS)-stimulated macrophage model.
Introduction: The Rationale for Targeting Inflammation
Inflammation is a fundamental protective response of the body to injury or infection. However, its dysregulation is a cornerstone of numerous chronic diseases, including rheumatoid arthritis, atherosclerosis, and neurodegenerative disorders. Macrophages are key players in orchestrating the inflammatory response, and upon activation by stimuli like bacterial lipopolysaccharide (LPS), they release a cascade of pro-inflammatory mediators.[1][2] These mediators include nitric oxide (NO), prostaglandins, and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][3][4]
The search for novel, potent, and safe anti-inflammatory agents is a critical endeavor in drug discovery. The this compound scaffold has emerged as a promising heterocyclic structure with diverse biological activities, making its derivatives prime candidates for investigation.[5][6] This guide outlines a systematic in vitro workflow to assess their efficacy, focusing on their ability to modulate key inflammatory signaling pathways.
The Molecular Battlefield: Key Inflammatory Signaling Pathways
To effectively screen our compounds, we must first understand the primary signaling cascades that LPS triggers within macrophages. The two most critical pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB Pathway: A Master Regulator
The NF-κB pathway is widely considered a prototypical pro-inflammatory signaling route.[7] In resting cells, the NF-κB transcription factor (a heterodimer, typically p65/p50) is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by LPS, a cascade is initiated that leads to the phosphorylation and subsequent degradation of IκBα.[8] This frees the NF-κB dimer to translocate into the nucleus, where it binds to DNA and drives the transcription of a host of pro-inflammatory genes, including TNF-α, IL-6, and iNOS (the enzyme responsible for NO production).[9][10][11]
The MAPK Pathway: A Parallel Cascade
The MAPK pathways (including p38, JNK, and ERK) are a set of parallel signaling cascades that are also activated by inflammatory stimuli.[12][13][14] These kinases, once phosphorylated, can activate other transcription factors (like AP-1) and also post-transcriptionally regulate the expression of inflammatory mediators.[12][15] The MAPK and NF-κB pathways are intricately linked and often work in concert to mount a full inflammatory response.[16]
Experimental Design: A Step-by-Step Validation Workflow
Our experimental approach is designed as a funnel, starting with broad screening for activity and toxicity, followed by more specific assays to quantify efficacy and elucidate the mechanism of action.
Step 1 (Prerequisite): Cytotoxicity Assessment
Causality: Before assessing anti-inflammatory activity, it is imperative to determine the concentrations at which the test compounds are not toxic to the cells. A reduction in inflammatory markers could be falsely attributed to an anti-inflammatory effect when it is merely a result of compound-induced cell death. The MTT assay is a reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[17]
Detailed Protocol: MTT Assay for Cell Viability [18][19][20]
-
Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations that show >90% cell viability for subsequent anti-inflammatory assays.
Step 2: Screening for Inhibition of Nitric Oxide (NO) Production
Causality: Nitric oxide is a key signaling molecule and mediator in inflammation, produced in large quantities by the inducible nitric oxide synthase (iNOS) enzyme in activated macrophages.[4] The Griess assay is a straightforward and cost-effective method to quantify nitrite (a stable breakdown product of NO) in the cell culture supernatant, providing a direct measure of iNOS activity.[21][22][23]
Detailed Protocol: Griess Assay [21][24]
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate as described above. Pre-treat the cells for 1 hour with non-toxic concentrations of the test derivatives, Dexamethasone (e.g., 1 µM), and Ibuprofen (e.g., 50 µM).
-
Inflammatory Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample, followed by 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Reading: Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration for each sample by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Step 3: Quantifying Inhibition of Pro-inflammatory Cytokines
Causality: TNF-α and IL-6 are potent pro-inflammatory cytokines that amplify the inflammatory response.[3] Measuring the secretion of these specific proteins provides a more targeted assessment of a compound's anti-inflammatory potential than the Griess assay alone. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying cytokine levels in the culture supernatant.[25][26]
Detailed Protocol: TNF-α and IL-6 ELISA
-
Sample Generation: Use the same cell culture supernatants collected from the Griess assay experiment (Step 2).
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for commercially available kits (e.g., from Thermo Fisher Scientific or R&D Systems). The general steps are:
-
Capture Antibody Coating: A plate is pre-coated with a capture antibody specific for either TNF-α or IL-6.
-
Sample Addition: Add standards and cell supernatants to the wells and incubate to allow the cytokine to bind to the capture antibody.
-
Washing: Wash the wells to remove unbound components.
-
Detection Antibody: Add a biotinylated detection antibody, which binds to a different epitope on the captured cytokine.
-
Enzyme Conjugate: Add Streptavidin-HRP, which binds to the biotin on the detection antibody.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB), which is converted by the HRP enzyme to produce a colored product.
-
Stop Reaction: Stop the reaction with an acid solution.
-
-
Absorbance Reading: Measure the absorbance, typically at 450 nm.
-
Quantification: Calculate the concentration of TNF-α and IL-6 (in pg/mL) in each sample using the standard curve. Determine the percentage of cytokine inhibition for each compound.
Step 4: Elucidating the Mechanism via Western Blot
Causality: To determine if the observed anti-inflammatory effects are mediated through the NF-κB pathway, we can measure the levels of key signaling proteins. A hallmark of canonical NF-κB activation is the phosphorylation of IκBα, which targets it for degradation.[8] By using Western blotting to measure the levels of phosphorylated IκBα (p-IκBα), we can directly assess whether our compounds inhibit this crucial upstream activation step. A shorter LPS stimulation time (e.g., 30 minutes) is required as IκBα phosphorylation is a rapid and transient event.
Detailed Protocol: Western Blot for p-IκBα
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the most potent compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for a short duration (e.g., 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for p-IκBα overnight at 4°C. Subsequently, incubate with a secondary antibody conjugated to HRP.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total IκBα or a housekeeping protein (e.g., β-actin) to ensure equal protein loading.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-IκBα signal to the loading control to determine the relative inhibition of phosphorylation.
Data Presentation and Comparative Analysis
Objective comparison requires clear and concise data presentation. All quantitative results should be summarized in tables for easy interpretation.
Table 1: Cytotoxicity of this compound Derivatives on RAW 264.7 Cells
| Compound | Concentration (µM) | Cell Viability (% of Control) ± SD |
|---|---|---|
| Derivative A | 50 | 98.2 ± 3.1 |
| 100 | 95.6 ± 4.5 | |
| Derivative B | 50 | 99.1 ± 2.8 |
| 100 | 85.3 ± 5.2 |
Table 2: Comparative Inhibition of Nitric Oxide (NO) Production
| Compound (Concentration) | NO Production (µM) ± SD | % Inhibition | IC₅₀ (µM) |
|---|---|---|---|
| Control (Untreated) | 1.2 ± 0.3 | - | - |
| LPS (1 µg/mL) | 35.8 ± 2.5 | 0% | - |
| Derivative A (25 µM) | 15.1 ± 1.8 | 57.8% | 22.5 |
| Derivative B (25 µM) | 28.9 ± 2.1 | 19.3% | >50 |
| Dexamethasone (1 µM) | 8.5 ± 1.1 | 76.3% | 0.4 |
| Ibuprofen (50 µM) | 30.2 ± 2.9 | 15.6% | >50 |
Table 3: Comparative Inhibition of Pro-inflammatory Cytokines TNF-α and IL-6
| Compound (Concentration) | TNF-α (pg/mL) ± SD | % Inhibition | IL-6 (pg/mL) ± SD | % Inhibition |
|---|---|---|---|---|
| LPS (1 µg/mL) | 2850 ± 150 | 0% | 1540 ± 120 | 0% |
| Derivative A (25 µM) | 1180 ± 95 | 58.6% | 610 ± 75 | 60.4% |
| Derivative B (25 µM) | 2430 ± 130 | 14.7% | 1350 ± 110 | 12.3% |
| Dexamethasone (1 µM) | 450 ± 55 | 84.2% | 220 ± 40 | 85.7% |
Interpretation of Results: The hypothetical data above suggests that Derivative A is a potent inhibitor of NO, TNF-α, and IL-6 production, significantly outperforming Derivative B and the NSAID Ibuprofen in this model. Its efficacy, while less potent than the corticosteroid Dexamethasone , is substantial.[27][28][29] The weak activity of Ibuprofen in inhibiting these specific mediators is expected, as its primary mechanism is the inhibition of COX enzymes.[28][30] The strong performance of Dexamethasone validates the assay, as it is a known potent inhibitor of NF-κB and inflammatory gene expression.[31][32][33]
Conclusion and Future Directions
This guide provides a robust, multi-step framework for the in vitro validation of novel this compound derivatives as anti-inflammatory agents. By systematically evaluating cytotoxicity, screening for mediator inhibition, quantifying effects on specific cytokines, and investigating the underlying molecular mechanism, researchers can build a comprehensive and compelling data package.
Based on our hypothetical results, Derivative A emerges as a promising lead candidate. The logical next steps in its development would include:
-
Investigating MAPK Pathway Involvement: Performing Western blots for phosphorylated p38 and JNK to see if Derivative A modulates these pathways in addition to NF-κB.
-
Assessing COX Enzyme Inhibition: Evaluating the direct effect of the derivatives on COX-1 and COX-2 enzymes to screen for an NSAID-like mechanism.[34]
-
In Vivo Studies: Advancing the most promising candidates to animal models of inflammation (e.g., carrageenan-induced paw edema or LPS-induced systemic inflammation) to confirm efficacy and assess safety in a whole-organism context.
By adhering to this structured and mechanistically-driven approach, drug discovery professionals can confidently identify and prioritize novel anti-inflammatory compounds for further development.
References
- Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Google URL
- Title: NF-κB signaling in inflammation Source: PubMed - NIH URL
- Title: The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs)
- Title: MTT assay protocol Source: Abcam URL
- Title: Lipopolysaccharide (LPS)-induced inflammation in RAW264.
- Title: MTT (Assay protocol)
- Title: Mitogen-activated Protein Kinases in Inflammation Source: KoreaMed Synapse URL
- Title: NF-κB: At the Borders of Autoimmunity and Inflammation Source: Frontiers URL
- Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL
- Title: The Nuclear Factor NF-κB Pathway in Inflammation Source: PMC - NIH URL
- Title: MAPK Signaling Links Autophagy and Inflammation Source: Bio-Techne URL
- Title: Protocol for Cell Viability Assays Source: BroadPharm URL
- Title: Modulating Inflammation through the Negative Regulation of NF-κB Signaling Source: PMC URL
- Title: MAPK signalling pathway: Significance and symbolism Source: Google URL
- Title: MAPK Signaling: Inflammatory Cytokines Pathway Source: R&D Systems URL
- Title: 4.6.
- Title: Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.
- Title: Evalution of Anti-inflammatory & Immunosuppressant Activity of Dexamethasone Source: OMICS International URL
- Title: 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.
- Title: Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.
- Title: NF-kB: THE PATHWAY OF INFLAMMATION.
- Title: Application Notes: Quantifying Nitric Oxide Production with the Griess Reaction Source: Benchchem URL
- Title: Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations Source: Google URL
- Title: Inflammatory response of raw 264.
- Title: In vitro assays to investigate the anti-inflammatory activity of herbal extracts Source: Google URL
- Title: Methods to Detect Nitric Oxide and its Metabolites in Biological Samples Source: PMC URL
- Title: Evaluation of Anti-Inflammatory & Immunosuppressant Activity of Dexamethasone Source: OMICS International URL
- Title: Enzyme linked immunosorbent assay (ELISA) for quantification of cytolines (TNFα, IL-6 and IL-10)
- Title: DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS Source: ResearchGate URL
- Title: DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS Source: ResearchGate URL
- Title: In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors Source: PubMed URL
- Title: (PDF)
- Title: Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay Source: MDPI URL
- Title: Nitrite Assay Kit (Griess Reagent)
- Title: In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review Source: Google URL
- Title: Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 Source: PMC - NIH URL
- Title: (A) In-vitro anti-inflammatory activity of ibuprofen derivatives. (B)...
- Title: The in vitro inhibitory activity of the ibuprofen amino acid...
- Title: PharmGKB summary: ibuprofen pathways Source: PMC - PubMed Central URL
- Title: Comparison of the in vitro Anti-Inflammatory Effect of Cannabidiol to Dexamethasone Source: PMC URL
- Title: Performing a Quantitative ELISA Assay to Detect Human TNF-a Source: Thermo Fisher Scientific URL
- Title: An in Vitro and in Vivo Study of the Effect of Dexamethasone on Immunoinhibitory Function of Induced Pluripotent Stem Cell-Derived Mesenchymal Stem Cells Source: PubMed URL
- Title: Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip Source: PMC URL
- Title: In vitro permeation and in vivo anti-inflammatory and analgesic properties of nanoscaled emulsions containing ibuprofen for topical delivery Source: PMC - NIH URL
- Title: TNF-α (free)
- Title: Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)
- Title: Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives Source: MDPI URL
- Title: Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity Source: PMC - NIH URL
- Title: Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A)
- Title: Synthesis of 1-(2-Hydroxy-5-methylphenyl)
Sources
- 1. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 11. purformhealth.com [purformhealth.com]
- 12. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. synapse.koreamed.org [synapse.koreamed.org]
- 14. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 15. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 16. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. MTT (Assay protocol [protocols.io]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. benchchem.com [benchchem.com]
- 22. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Comparison of the in vitro Anti-Inflammatory Effect of Cannabidiol to Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. omicsonline.org [omicsonline.org]
- 32. omicsonline.org [omicsonline.org]
- 33. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 34. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
A Comparative Guide to 5-Oxopyrrolidine-3-carboxylic Acid and Other Heterocyclic Compounds in Anticancer Research
In the ever-evolving landscape of oncology drug discovery, heterocyclic compounds remain a cornerstone of medicinal chemistry, offering a rich scaffold diversity for the development of novel therapeutic agents.[1][2] This guide provides an in-depth comparative analysis of 5-oxopyrrolidine-3-carboxylic acid and its derivatives against other prominent heterocyclic compounds in the context of anticancer studies. We will delve into their mechanisms of action, supported by experimental data, and provide detailed protocols for key assays, empowering researchers and drug development professionals with the critical information needed to advance their work in this vital field.
The Central Role of Heterocycles in Oncology
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are integral to the architecture of numerous FDA-approved anticancer drugs.[2][3] Their prevalence stems from their ability to engage in a wide array of biological interactions, often mimicking the structures of natural metabolites and fitting into the active sites of enzymes or the binding pockets of receptors.[2] This versatility allows for the targeted disruption of cellular processes that are fundamental to cancer cell proliferation, survival, and metastasis.[4]
This guide will focus on the pyrrolidine ring system, a five-membered nitrogen-containing heterocycle, with a specific emphasis on this compound. We will compare its anticancer potential with other key heterocyclic scaffolds, such as imidazoles, triazoles, and pyrimidines, which have also demonstrated significant promise in preclinical and clinical development.
This compound: A Privileged Scaffold in Anticancer Drug Design
The this compound core has emerged as a "privileged scaffold" in medicinal chemistry due to its synthetic tractability and the diverse biological activities exhibited by its derivatives.[5] The pyrrolidine ring can be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties and biological targets.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
Recent studies have begun to elucidate the multifaceted mechanisms by which this compound derivatives exert their anticancer effects. Evidence suggests that these compounds can act as multi-kinase inhibitors, simultaneously targeting key players in oncogenic signaling pathways.
Molecular docking studies have identified the potential for these derivatives to bind to the active sites of crucial protein kinases such as BRAF and SCR, which are often dysregulated in various cancers.[6] By inhibiting these kinases, this compound derivatives can disrupt downstream signaling cascades, such as the MAPK/ERK pathway, which is critical for cell proliferation and survival.[7]
Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[8] The ability to modulate fundamental cellular processes underscores the therapeutic potential of this heterocyclic scaffold.
Comparative Analysis of Anticancer Activity
In Vitro Cytotoxicity: A Head-to-Head Look
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes representative IC50 values for this compound derivatives and other heterocyclic compounds against various cancer cell lines.
| Compound Class | Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Hydrazone derivative with 5-nitrothiophene | IGR39 (Melanoma) | 2.50 ± 0.46 | [9] |
| Hydrazone derivative with 5-nitrothiophene | PPC-1 (Prostate) | 3.63 ± 0.45 | [9] | |
| Hydrazone derivative with 5-nitrothiophene | MDA-MB-231 (Breast) | 5.10 ± 0.80 | [9] | |
| 5-Fluorobenzimidazole derivative | A549 (Lung) | Most active in study | [3][10] | |
| Pyrrolidine-Triazole-Tetrazole | Compound 7a | HeLa (Cervical) | 0.32 ± 1.00 | [11] |
| Compound 7b | HepG2 (Liver) | 0.97 ± 0.12 | [11] | |
| Compound 7i | HCT-116 (Colon) | 1.38 ± 0.06 | [11] | |
| Imidazole | Compound 43 | MCF-7 (Breast) | 0.8 | [12] |
| Purine-imidazole derivative 49 | A549 (Lung) | 1.98 - 4.07 | [12] | |
| Pyrimidine | Pyrido[2,3-d]pyrimidine derivatives | Various | Potent activity | [13] |
| Pyrrolo[2,3-d]pyrimidin-4-one (Compound 20) | HCT-116 (Colon) | Induces apoptosis | [8] |
Analysis of Comparative Data:
The data suggests that derivatives of this compound exhibit potent anticancer activity against a range of cancer cell lines, with IC50 values in the low micromolar range.[9] Notably, the incorporation of different heterocyclic moieties, such as nitrothiophene and benzimidazole, can significantly enhance their cytotoxic effects.[3][9][10]
When compared to other heterocyclic classes, such as the highly potent pyrrolidine-triazole-tetrazole hybrids, the this compound derivatives demonstrate comparable, and in some cases, superior activity. For instance, the pyrrolidine-triazole-tetrazole compound 7a shows exceptional potency against HeLa cells with a sub-micromolar IC50 value.[11] Imidazole and pyrimidine derivatives also display significant anticancer properties, often through mechanisms involving kinase inhibition and induction of apoptosis.[8][12]
The choice of heterocyclic scaffold and the specific substitutions play a crucial role in determining the anticancer potency and selectivity of the resulting compounds. The data underscores the importance of continued structure-activity relationship (SAR) studies to optimize these scaffolds for improved therapeutic indices.
Key Signaling Pathways in Heterocyclic Anticancer Drug Action
The anticancer activity of these heterocyclic compounds is intricately linked to their ability to modulate key signaling pathways that are frequently dysregulated in cancer.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[14] Aberrant activation of this pathway is a common feature of many cancers. Several heterocyclic compounds, including derivatives of pyrrolidine, have been shown to inhibit this pathway, leading to decreased cancer cell viability.[9][15]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by heterocyclic compounds.
The MAPK/ERK Pathway
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[16] Mutations in components of this pathway, such as BRAF and RAS, are common in many cancers. Pyrrolidine derivatives have been identified as potential inhibitors of this pathway, offering a therapeutic strategy for cancers with these mutations.[7]
Caption: The MAPK/ERK signaling pathway and points of inhibition by heterocyclic compounds.
The p53 Pathway
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.[] Many cancers have mutations in the p53 gene. Some heterocyclic compounds have been shown to activate the p53 pathway, offering a promising therapeutic approach for cancers with wild-type p53 or for restoring function to mutant p53.[4][18]
Caption: A streamlined workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the heterocyclic compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow Diagram:
Caption: The workflow for detecting apoptosis using Annexin V-FITC and PI staining.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the heterocyclic compound at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
This method uses propidium iodide (PI) to stain cellular DNA and flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Workflow Diagram:
Caption: The workflow for cell cycle analysis using propidium iodide staining.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the heterocyclic compound for the desired duration.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add propidium iodide (50 µg/mL) to the cell suspension and incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the DNA content and cell cycle distribution.
Conclusion and Future Directions
The exploration of heterocyclic compounds, particularly the this compound scaffold, continues to be a highly fruitful area of anticancer drug discovery. The ability of these compounds to target multiple oncogenic pathways provides a powerful strategy to combat the complexity and heterogeneity of cancer. While direct comparative data can be challenging to consolidate, the available evidence strongly supports the potent anticancer activity of this compound derivatives, often on par with or exceeding that of other well-established heterocyclic classes.
Future research should focus on conducting more head-to-head comparative studies under standardized conditions to provide a clearer picture of the relative merits of different heterocyclic scaffolds. Furthermore, a deeper understanding of the specific molecular targets and the intricate modulation of signaling pathways will be crucial for the rational design of next-generation heterocyclic anticancer agents with improved efficacy and reduced toxicity. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers to generate robust and reproducible data, ultimately accelerating the translation of these promising compounds from the laboratory to the clinic.
References
- Ali, H., et al. (2023). Development of heterocyclic-based anticancer agents: A comprehensive review. Journal of Molecular Structure, 1272, 134177.
- BenchChem. (2025). A Comparative Analysis of 4-(Pyrrolidin-2-yl)pyrimidine and its Analogues in Kinase Inhibition.
- Danylo, T., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3817.
- Danylo, T., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 123.
- GM Chemical. (2020). The Significance of Heterocyclic Compounds in Anti-Cancer Drug Style.
- Kamal, A., et al. (2021). A selective p53 activator and anticancer agent to improve colorectal cancer therapy. Proceedings of the National Academy of Sciences, 118(16), e2022038118.
- Boga, S. B., et al. (2018). Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology. Bioorganic & Medicinal Chemistry Letters, 28(11), 2050-2055.
- Kavaliauskas, P., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.
- Kavaliauskas, P., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970.
- Lee, T. K., & Poon, R. T. (2005). Activation of p53 by specific agents in potential cancer therapy. Current Cancer Drug Targets, 5(2), 127-140.
- Manukonda, S., et al. (2023). New tetrazolopyrrolidine-1,2,3-triazole analogues as potent anticancer agents: design, synthesis and molecular docking studies. Journal of the Iranian Chemical Society, 20(11), 3041-3056.
- Murali Krishna, V., et al. (2023). Chemical structures of the reported anticancer active molecules bearing pyrrolidine, 1,2,3-triazole and tetrazole.
- Nagla, A., et al. (2022). The IC50 values of pyrrolizine-based anti-inflammatory agents 4–6...
- Ökten, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.
- English, J. M., & Cobb, M. H. (2002). Pharmacological inhibitors of MAPK pathways. Trends in pharmacological sciences, 23(1), 40-45.
- Shangary, S., & Wang, S. (2009). Targeting p53 for novel anticancer therapy. Journal of Cancer Research and Clinical Oncology, 135(1), 1-17.
- Sharma, P., et al. (2021).
- Wikipedia. (2024).
- Yakan, H. (2021). Anticancer Properties of 1,2,4-Triazoles. ISRES.
- Zhang, X., et al. (2020). Chalcones as Promising Antitumor Agents by Targeting the p53 Pathway: An Overview and New Insights in Drug-Likeness. Molecules, 25(21), 5183.
- BenchChem. (2025). Comparing the efficacy of different pyridopyrimidine isomers as anticancer agents.
- Zare, A., et al. (2023).
- Al-Ostoot, F. H., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(11), 3144.
- Mir, R., et al. (2020). PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers. Cellular and Molecular Life Sciences, 77(23), 4865-4886.
- Basha, S. J., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(1), 263-286.
- BOC Sciences. (2023).
- ijrpr. (2022).
- Tewari, D., et al. (2013). Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. Current Pharmaceutical Design, 19(34), 6064-6078.
- Pace, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
- Kumar, A., et al. (2020). Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature. RSC Advances, 10(42), 25034-25053.
- Imidazole based anticancer drug development. (2019).
- Basha, S. J., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(1), 263-286.
- Liu, J., et al. (2011). Synthesis and antiproliferative activity of imidazole and imidazoline analogs for melanoma. Bioorganic & medicinal chemistry letters, 21(11), 3249-3252.
- Khan, F., et al. (2020). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. International journal of molecular sciences, 21(15), 5286.
- Rather, R. A., et al. (2021). PI3K-AKT Pathway Modulation by Thymoquinone Limits Tumor Growth and Glycolytic Metabolism in Colorectal Cancer. Cancers, 13(12), 2888.
- BenchChem. (2025).
Sources
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A selective p53 activator and anticancer agent to improve colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijrpr.com [ijrpr.com]
- 9. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. New tetrazolopyrrolidine-1,2,3-triazole analogues as potent anticancer agents: design, synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological inhibitors of MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activation of p53 by specific agents in potential cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The 5-Oxopyrrolidine-3-Carboxylic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The 5-oxopyrrolidine-3-carboxylic acid core, a conformationally rigid cyclic lactam, has emerged as a privileged scaffold in medicinal chemistry. Its inherent structural features provide a robust framework for the design of potent and selective modulators of various biological targets. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of diverse analogs derived from this scaffold, providing researchers, scientists, and drug development professionals with field-proven insights and supporting experimental data to navigate this promising chemical space.
Introduction: The Versatility of the this compound Core
The pyrrolidinone ring, a five-membered lactam, is a common motif in numerous natural products and pharmacologically active compounds. The this compound scaffold, a derivative of pyroglutamic acid, offers several advantages for drug design. Its constrained conformation reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The carboxylic acid and the lactam nitrogen and carbonyl groups provide key hydrogen bonding and electrostatic interaction points, while the carbon backbone allows for diverse substitutions to fine-tune potency, selectivity, and pharmacokinetic properties. This guide will explore the SAR of this scaffold across three key therapeutic areas: antibacterial, anticancer, and enzyme inhibition.
Comparative Analysis of Antibacterial Activity
Derivatives of this compound have demonstrated significant potential as antibacterial agents, particularly against Gram-positive pathogens. The primary strategy has involved the modification of the C3-carboxylic acid moiety, often through the formation of amides and hydrazones.
Key Structural Modifications and Their Impact on Antibacterial Potency
A critical determinant of antibacterial activity is the nature of the substituent at the C3-carboxamide position. Hydrazone derivatives, in particular, have shown promising results.
-
Aromatic and Heteroaromatic Hydrazones: The introduction of aromatic and heteroaromatic moieties via a hydrazone linkage at the C3 position has been a fruitful strategy. Studies have shown that the nature of this ring system significantly influences antibacterial potency. For instance, hydrazones bearing a 5-nitrothien-2-yl or a 5-nitrofuran-2-yl fragment have exhibited potent activity against a range of bacterial strains, in some cases surpassing the efficacy of control antibiotics like cefuroxime[1][2]. The presence of a nitro group appears to be crucial for enhanced activity.
-
Substituents on the Phenyl Ring: When a phenyl ring is part of the C3-substituent, its substitution pattern plays a key role. For example, a benzylidene hydrazone demonstrated very strong inhibition of Staphylococcus aureus[1][2].
-
N1-Substitution on the Pyrrolidinone Ring: The substituent at the N1 position of the pyrrolidinone ring also modulates activity. Analogs with a 1-(2-hydroxy-5-methylphenyl) group have been extensively studied and found to be a promising scaffold for antibacterial agents[1][2].
Comparative Antibacterial Activity Data
The following table summarizes the minimum inhibitory concentration (MIC) values of representative this compound analogs against various bacterial strains.
| Compound ID | N1-Substituent | C3-Substituent | S. aureus (MIC, µg/mL) | L. monocytogenes (MIC, µg/mL) | B. cereus (MIC, µg/mL) | E. coli (MIC, µg/mL) | Reference |
| Analog A | 1-(2-hydroxy-5-methylphenyl) | -COOH | >125 | >125 | >125 | >125 | [1][2] |
| Analog B | 1-(2-hydroxy-5-methylphenyl) | -CONHNH-benzylidene | 3.9 | 7.8 | 7.8 | 15.6 | [1][2] |
| Analog C | 1-(2-hydroxy-5-methylphenyl) | -CONHNH-5-nitrothien-2-ylidene | 7.8 | 3.9 | 3.9 | 7.8 | [1][2] |
| Analog D | 1-(2-hydroxy-5-methylphenyl) | -CONHNH-5-nitrofuran-2-ylidene | 7.8 | 7.8 | 7.8 | 15.6 | [1][2] |
| Cefuroxime | - | - | 7.8 | 3.9 | 3.9 | 3.9 | [1][2] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound analogs against bacterial strains.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial cultures (e.g., S. aureus, E. coli)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum: Aseptically pick a few colonies of the test bacterium from an agar plate and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilution of Test Compounds: Prepare a stock solution of the test compound. In a 96-well plate, add 100 µL of MHB to wells 2-12. Add 200 µL of the compound stock solution (at twice the highest desired concentration) to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1-11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Insights in Anticancer Applications
The this compound scaffold has also been explored for its anticancer potential, with derivatives showing activity against various cancer cell lines.
Key SAR Findings for Anticancer Activity
Similar to the antibacterial analogs, modifications at the C3-carboxamide and N1-phenyl positions have been crucial in determining anticancer efficacy.
-
Hydrazone Moiety: The conversion of the C3-carboxylic acid to a hydrazide and subsequently to various hydrazones significantly enhances anticancer activity[3].
-
Heterocyclic vs. Aromatic Substituents: Hydrazones containing heterocyclic fragments at the C3 position generally exhibit higher anticancer activity compared to those with aromatic moieties[3]. For instance, compounds with 5-nitrothiophene substituents have demonstrated promising and selective activity[3].
-
N1-Phenyl Substituents: The presence of a free amino group on the N1-phenyl ring is important for potent anticancer activity with low cytotoxicity towards non-cancerous cells[1][3]. Acetylation of this amino group generally leads to a decrease in activity.
-
Benzimidazole and Pyrrole Derivatives: Modification of the C3-hydrazide to form benzimidazole or dimethylpyrrole fragments can strongly increase anticancer activity[3].
Comparative Anticancer Activity Data
The following table presents the percentage of cell viability of A549 human lung adenocarcinoma cells after treatment with representative this compound analogs.
| Compound ID | N1-Substituent | C3-Substituent | A549 Cell Viability (%) at 100 µM | Reference |
| Analog E | 1-(4-acetamidophenyl) | -COOH | ~80 | [3] |
| Analog F | 1-(4-acetamidophenyl) | -CONHNH-benzylidene | ~75 | [3] |
| Analog G | 1-(4-aminophenyl) | -CONHNH-5-nitrothien-2-ylidene | ~20 | [3] |
| Analog H | 1-(4-aminophenyl) | -benzimidazole | ~30 | [3] |
| Cisplatin | - | - | ~40 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
This protocol describes the use of the MTT assay to evaluate the in vitro anticancer activity of this compound derivatives.
Materials:
-
A549 human lung adenocarcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Enzyme Inhibition: Targeting Key Pathogenic Pathways
The 5-oxopyrrolidine-3-carboxamide scaffold has been successfully employed to design inhibitors of various enzymes implicated in disease, including bacterial enoyl-acyl carrier protein reductase (InhA) and human β-secretase (BACE-1).
InhA Inhibitors for Tuberculosis
InhA is a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. Pyrrolidine carboxamides have emerged as a novel class of potent InhA inhibitors.
-
SAR of Pyrrolidine Carboxamides as InhA Inhibitors:
-
Substituents on the Anilide Ring: Electron-withdrawing groups of small to moderate size at the meta-position of the anilide ring generally lead to the best InhA inhibitory activity. Potency is often reduced or lost with ortho- or para-substituents[4].
-
Disubstituted Anilides: 3,5-Disubstitution on the anilide ring can improve inhibitory potency. For example, a 3,5-dichloro-substituted compound displayed the best activity in one series[4].
-
BACE-1 Inhibitors for Alzheimer's Disease
BACE-1 is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease.
-
SAR of 5-Oxopyrrolidine Derivatives as BACE-1 Inhibitors: The development of BACE-1 inhibitors based on this scaffold is an active area of research. The core structure provides a rigid backbone for positioning key pharmacophoric elements within the BACE-1 active site.
Visualizing SAR and Mechanism of Action
The following diagrams illustrate key SAR trends and the mechanism of action of InhA inhibitors.
Caption: Key SAR trends for antibacterial activity.
Caption: Inhibition of the mycolic acid synthesis pathway.
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably versatile starting point for the development of novel therapeutic agents. The comparative analysis presented in this guide highlights key structure-activity relationships that govern the antibacterial, anticancer, and enzyme inhibitory activities of its analogs. The modular nature of this scaffold, allowing for systematic modifications at the N1 and C3 positions, provides a powerful platform for lead optimization.
Future research in this area should focus on several key aspects. A deeper understanding of the mechanism of action for the antibacterial and anticancer agents is needed to guide rational drug design. For enzyme inhibitors, co-crystallization studies with their target enzymes would provide invaluable structural insights for designing next-generation inhibitors with improved potency and selectivity. Furthermore, the exploration of this scaffold against a broader range of biological targets is warranted, given its demonstrated success. The continued investigation of this compound analogs holds significant promise for the discovery of new and effective medicines.
References
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]
-
The antimicrobial activity of 5-oxopyrrolidine derivative 21 against... - ResearchGate. [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI. [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - ResearchGate. [Link]
-
Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC - NIH. [Link]
-
Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity - KTU ePubl. [Link]
-
The anticancer activity of 5-oxopyrrolidine derivatives 2 and 4–22 on... - ResearchGate. [Link]
-
Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PubMed Central. [Link]
-
(PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS - ResearchGate. [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. [Link]
-
Targeting InhA, the FASII enoyl-ACP reductase: SAR studies on novel inhibitor scaffolds - PubMed. [Link]
-
Targeting InhA, the FASII Enoyl-ACP Reductase: SAR Studies on Novel Inhibitor Scaffolds. [Link]
-
Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PubMed Central. [Link]
-
Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC - PubMed Central. [Link]
-
Mycobacterium enoyl acyl carrier protein reductase (InhA): A key target for antitubercular drug discovery - ResearchGate. [Link]
-
(PDF) Targeting InhA, the FASII Enoyl-Acp Reductase: SAR - Amanote Research. [Link]
-
Design, synthesis and SAR analysis of potent BACE1 inhibitors: Possible lead drug candidates for Alzheimer's disease - PubMed. [Link]
-
BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors - PubMed Central. [Link]
-
5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC - PubMed Central. [Link]
-
CCR5 antagonists as anti-HIV-1 agents. 1. Synthesis and biological evaluation of 5-oxopyrrolidine-3-carboxamide derivatives - PubMed. [Link]
-
Scaffold Morphing and In Silico Design of Potential BACE-1 (β-Secretase) Inhibitors: A Hope for a Newer Dawn in Anti-Alzheimer Therapeutics - MDPI. [Link]
-
Integrated In Silico Drug Design and QSAR Modelling of BACE1 Inhibitors for Alzheimer's Disease Therapeutics | ChemRxiv. [Link]
-
The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors.. [Link]
-
SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology. [Link]
-
Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC - NIH. [Link]
-
Dual Inhibitors of AChE and BACE-1 for Reducing Aβ in Alzheimer's Disease: From In Silico to In Vivo - MDPI. [Link]
Sources
- 1. Targeting InhA, the FASII Enoyl-ACP Reductase: SAR Studies on Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of analytical methods for 5-Oxopyrrolidine-3-carboxylic acid detection
The choice of method should be guided by the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. It is imperative that any chosen method is validated according to established guidelines to ensure that the data generated is both accurate and reproducible. [5][6][7]
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.). European Medicines Agency. Retrieved January 5, 2026, from [Link]
-
ICH Q2(R2) Validation of Analytical Procedures. (2023, November 30). International Council for Harmonisation. Retrieved January 5, 2026, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved January 5, 2026, from [Link]
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022, April 6). ECA Academy. Retrieved January 5, 2026, from [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). GMP-Verlag. Retrieved January 5, 2026, from [Link]
-
Bollenbach, A., & Tsikas, D. (2022). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. Molecules, 27(18), 6020. [Link]
-
GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. (2022). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Bollenbach, A., & Tsikas, D. (2022). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. Molecules, 27(18), 6020. [Link]
-
Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(28), 7885–7901. [Link]
-
Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. (2020). ResearchGate. Retrieved January 5, 2026, from [Link]
-
L-Pyroglutamic acid, 2TBDMS derivative. (n.d.). NIST WebBook. Retrieved January 5, 2026, from [Link]
-
[논문]GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. (2022). 한국과학기술정보연구원. Retrieved January 5, 2026, from [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Molecules, 27(15), 5035. [Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). The AAPS Journal, 16(6), 1165–1174. [Link]
-
Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. (2022). Journal of Pharmaceutical and Biomedical Analysis, 207, 114450. [Link]
-
HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved January 5, 2026, from [Link]
-
This compound derivatives. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. (2019). Organic & Biomolecular Chemistry, 17(28), 6825–6830. [Link]
-
Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. (2015). ResearchGate. Retrieved January 5, 2026, from [Link]
-
SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. (2014). Chemine Technologija, 1(65). [Link]
-
LC-MS/MS assay coupled with carboxylic acid magnetic bead affinity capture to quantitatively measure cationic host defense peptides (HDPs) in complex matrices with application to preclinical pharmacokinetic studies. (2020). Journal of Pharmaceutical and Biomedical Analysis, 181, 113093. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). International Journal of Molecular Sciences, 21(20), 7739. [Link]
-
The Identification and Quantification of 21 Antibacterial Substances by LC-MS/MS in Natural and Organic Liquid Fertilizer Samples. (2024). Molecules, 29(7), 1642. [Link]
-
Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (2022). International Journal of Molecular Sciences, 23(19), 11847. [Link]
-
Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). (1995). Journal of Pharmaceutical and Biomedical Analysis, 13(7), 899-905. [Link]
-
publications - MSforID. (n.d.). Retrieved January 5, 2026, from [Link]
-
This compound, 96% Purity, C5H7NO3, 25 grams. (n.d.). CP Lab Safety. Retrieved January 5, 2026, from [Link]
Sources
- 1. (3S)-5-oxopyrrolidine-3-carboxylic acid | 30948-17-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. qbdgroup.com [qbdgroup.com]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 11. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. LC-MS/MS assay coupled with carboxylic acid magnetic bead affinity capture to quantitatively measure cationic host defense peptides (HDPs) in complex matrices with application to preclinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Oxopyrrolidine-3-carboxylic Acid Derivatives and Conventional Anti-Inflammatory Agents: A Guide for Drug Development Professionals
This guide provides a comprehensive comparison of the emerging class of 5-Oxopyrrolidine-3-carboxylic acid derivatives against established anti-inflammatory drugs. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings, comparative efficacy, and the experimental methodologies crucial for evaluating these compounds. Our focus is on providing a scientifically rigorous and objective analysis to inform future research and development in the field of anti-inflammatory therapeutics.
Introduction: The Unmet Need in Anti-Inflammatory Therapy
Inflammation is a fundamental biological process, but its dysregulation leads to a spectrum of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] Current therapeutic strategies, dominated by Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, such as gastrointestinal toxicity and immunosuppression.[1][2] This clinical challenge underscores the urgent need for novel anti-inflammatory agents with improved safety profiles and targeted mechanisms of action.
This compound derivatives have emerged as a promising class of compounds with potential anti-inflammatory properties.[3][4] This guide will explore their therapeutic potential in comparison to existing drugs, grounded in experimental data and established scientific principles.
Mechanistic Insights: Divergent Approaches to Inflammation Control
Established Anti-Inflammatory Drugs: The COX-Inhibition Paradigm
The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.[5] This pathway, while effective, is also responsible for many of the adverse effects associated with NSAIDs, particularly gastrointestinal complications, which are partly attributed to the carboxylic acid moiety present in many of these drugs.[2]
Signaling Pathway: NSAID Mechanism of Action
References
In Vivo Validation of 5-Oxopyrrolidine-3-carboxylic acid: A Comparative Guide to Assessing Anti-inflammatory Potential
This guide provides a comprehensive framework for the in vivo validation of 5-Oxopyrrolidine-3-carboxylic acid (OPC) as a potential anti-inflammatory therapeutic. Drawing upon existing in vitro evidence suggesting a role for OPC derivatives as inhibitors of matrix metalloproteinases (MMPs), this document outlines a head-to-head comparison with a benchmark non-steroidal anti-inflammatory drug (NSAID), Indomethacin.[1][2] The experimental design detailed herein is structured to deliver robust, reproducible data suitable for preclinical assessment and to elucidate the mechanistic underpinnings of OPC's therapeutic potential.
Introduction: The Rationale for In Vivo Assessment
This compound, a cyclic derivative of glutamic acid, has emerged as a scaffold of significant interest in medicinal chemistry. Several studies have highlighted the anti-inflammatory properties of its derivatives, with in vitro assays demonstrating potent inhibition of MMP-2 and MMP-9.[1] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix.[3] Their dysregulation is a hallmark of numerous inflammatory conditions, where they contribute to tissue remodeling and the potentiation of the inflammatory cascade through the processing of cytokines and chemokines.[4][5][6]
While in vitro data provides a compelling starting point, in vivo validation is an indispensable step in the drug development pipeline. It allows for the assessment of a compound's efficacy within a complex biological system, taking into account pharmacokinetic and pharmacodynamic parameters that cannot be replicated in a cell culture dish. This guide proposes the use of the carrageenan-induced paw edema model in rats, a classic and highly reproducible assay for acute inflammation, to evaluate the anti-inflammatory activity of OPC.[7][8][9]
As a comparator, we have selected Indomethacin, a potent, non-selective cyclooxygenase (COX) inhibitor.[2][10] The primary mechanism of action for NSAIDs like Indomethacin is the inhibition of COX-1 and COX-2, enzymes responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][10][11] By comparing OPC with Indomethacin, we can not only gauge its relative efficacy but also potentially delineate a distinct, non-COX-mediated mechanism of action.
Comparative Mechanistic Overview
The therapeutic rationale for evaluating OPC against Indomethacin stems from their putatively distinct molecular targets within the inflammatory pathway.
This compound (OPC): Based on the in vitro activity of its derivatives, the hypothesized mechanism of action for OPC is the inhibition of matrix metalloproteinases. By downregulating MMP activity, OPC could mitigate inflammation through several avenues:
-
Reduced Extracellular Matrix Degradation: Preventing the breakdown of tissue architecture at the site of inflammation.
-
Modulation of Cytokine and Chemokine Activity: MMPs are known to process and activate pro-inflammatory mediators like TNF-α and IL-1β.[4] Inhibition of MMPs would therefore dampen this amplification loop.
Indomethacin: As a non-selective NSAID, Indomethacin's anti-inflammatory effects are primarily mediated by the inhibition of COX-1 and COX-2.[1][2][10][11] This leads to:
-
Decreased Prostaglandin Synthesis: Prostaglandins are potent vasodilators and contribute to the increased vascular permeability, edema, and pain associated with inflammation. By blocking their production, Indomethacin directly counteracts these cardinal signs of inflammation.
The following diagram illustrates the distinct signaling pathways targeted by OPC and Indomethacin.
Caption: Targeted signaling pathways in inflammation.
Experimental Design: Carrageenan-Induced Paw Edema in Rats
This section provides a detailed, step-by-step protocol for the comparative in vivo assessment of OPC and Indomethacin.
Materials
-
Male Wistar rats (180-220g)
-
This compound (OPC)
-
Indomethacin
-
Lambda Carrageenan (Type IV)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose in sterile saline)
-
Plethysmometer
-
Sterile 0.9% saline
-
Animal handling and administration equipment (syringes, gavage needles)
Experimental Workflow
Caption: Experimental workflow for in vivo validation.
Detailed Protocol
-
Animal Acclimatization and Grouping:
-
Acclimatize male Wistar rats for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).
-
Randomly assign animals to the following treatment groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Indomethacin (10 mg/kg, p.o.)
-
Group III: OPC (low dose, e.g., 25 mg/kg, p.o.)
-
Group IV: OPC (medium dose, e.g., 50 mg/kg, p.o.)
-
Group V: OPC (high dose, e.g., 100 mg/kg, p.o.)
-
-
-
Compound Administration:
-
Prepare fresh solutions/suspensions of the vehicle, Indomethacin, and OPC on the day of the experiment.
-
Administer the respective treatments orally (p.o.) via gavage 30-60 minutes prior to the induction of inflammation.[12]
-
-
Induction of Paw Edema:
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[15]
-
-
Data Analysis:
-
Calculate the volume of edema at each time point by subtracting the baseline paw volume from the post-injection paw volume.
-
Determine the percentage inhibition of edema for each treatment group relative to the vehicle control group using the following formula:
-
% Inhibition = [(Edema VolumeControl - Edema VolumeTreated) / Edema VolumeControl] x 100
-
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the observed differences between groups.
-
Data Presentation and Interpretation
The following table presents a hypothetical but realistic dataset that could be generated from the proposed study, illustrating how the anti-inflammatory effects of OPC can be quantified and compared to Indomethacin.
| Treatment Group | Dose (mg/kg) | Mean Paw Edema Volume at 3h (mL) ± SEM | % Inhibition at 3h |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Indomethacin | 10 | 0.38 ± 0.04 | 55.3 |
| OPC | 25 | 0.72 ± 0.05 | 15.3 |
| OPC | 50 | 0.55 ± 0.04 | 35.3 |
| OPC | 100 | 0.42 ± 0.03 | 50.6 |
| p < 0.05 compared to Vehicle Control |
Interpretation of Potential Outcomes:
-
Dose-Dependent Inhibition: A dose-dependent reduction in paw edema by OPC would provide strong evidence of its in vivo anti-inflammatory activity.
-
Comparable Efficacy: If the highest dose of OPC demonstrates a percentage inhibition similar to that of Indomethacin, it would suggest that OPC possesses significant anti-inflammatory potential.
-
Mechanistic Insights: Given the different mechanisms of action, observing comparable efficacy could imply that targeting MMPs is as effective as COX inhibition in this model of acute inflammation.
Conclusion and Future Directions
This guide provides a robust, scientifically grounded framework for the in vivo validation of this compound's anti-inflammatory potential. By employing a standardized model and a well-characterized comparator, the proposed study is designed to yield clear, interpretable data on the efficacy of OPC.
Positive results from this initial screen would warrant further investigation, including:
-
Chronic Inflammation Models: Evaluating OPC in models of chronic inflammation, such as adjuvant-induced arthritis, to assess its potential for treating long-term inflammatory conditions.
-
Mechanism of Action Studies: Conducting ex vivo analyses of the inflamed tissue to measure MMP activity, cytokine levels, and prostaglandin concentrations to confirm the hypothesized mechanism of action.
-
Safety and Toxicology Studies: A comprehensive toxicological evaluation is a prerequisite for any further preclinical and clinical development.
By following the principles and protocols outlined in this guide, researchers can effectively advance the investigation of this compound as a novel anti-inflammatory agent.
References
-
Vane, J. R. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(3A), 2S–8S. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062. [Link]
-
Ghosh, S. (2023). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). IntechOpen. [Link]
-
Wikipedia. (2024). Nonsteroidal anti-inflammatory drug. Retrieved from [Link]
-
StudySmarter. (2024). Anti-Inflammatory Drugs: NSAIDs & Mechanisms. Retrieved from [Link]
-
Bio-protocol. (2015). Carrageenan-Induced Paw Edema. Bio-protocol, 5(2). [Link]
-
Georgiev, G. P., et al. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. Folia Medica, 60(4), 579-586. [Link]
-
Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Methods in Molecular Biology, vol. 225: 115-121. [Link]
-
Kim, Y. S., & Choi, Y. J. (2022). The Role of Matrix Metalloproteinase in Inflammation with a Focus on Infectious Diseases. International Journal of Molecular Sciences, 23(18), 10796. [Link]
-
Posadas, I., et al. (2004). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.4. [Link]
-
Laronha, H., & Caldeira, J. (2020). A Metalloproteinase Induces an Inflammatory Response in Preadipocytes with the Activation of COX Signalling Pathways and Participation of Endogenous Phospholipases A2. Mediators of Inflammation, 2020, 8467189. [Link]
-
Wikipedia. (2024). Interleukin 13. Retrieved from [Link]
-
Salehi, B., et al. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 48(5), 560–565. [Link]
-
Le-Bel, G., et al. (2014). Involvement of matrix metalloproteinases (MMPs) and inflammasome pathway in molecular mechanisms of fibrosis. Journal of Inflammation Research, 7, 137–146. [Link]
-
Laronha, H., & Caldeira, J. (2020). The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases. International Journal of Molecular Sciences, 21(22), 8753. [Link]
-
Amann, R., et al. (1998). Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw. Neuroscience Letters, 253(1), 21-24. [Link]
-
Navajyothi, K., et al. (2019). DETERMINATION OF ANTI-EDEMATOUS ACTIVITY OF INDOMETHACIN AND NAPROXEN BY USING CARRAGEENAN INDUCE EDEMA IN RATS. International Journal of Research in Pharmaceutical and Nano Sciences, 8(1), 9-14. [Link]
Sources
- 1. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 3. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Metalloproteinase Induces an Inflammatory Response in Preadipocytes with the Activation of COX Signalling Pathways and Participation of Endogenous Phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of matrix metalloproteinases (MMPs) and inflammasome pathway in molecular mechanisms of fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. ijrpns.com [ijrpns.com]
- 13. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 14. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-Oxopyrrolidine-3-carboxylic Acid for Pharmaceutical Research
Introduction: 5-Oxopyrrolidine-3-carboxylic acid, a cyclic lactam derivative of glutamic acid, serves as a crucial chiral building block in the synthesis of a wide array of pharmacologically active compounds. Its rigid pyrrolidinone core is a privileged scaffold found in drugs targeting central nervous system disorders, infectious diseases, and cancer. The strategic importance of this molecule necessitates efficient, scalable, and high-purity synthetic routes. This guide provides an in-depth comparison of common synthetic strategies, offering researchers and process chemists the data-driven insights needed to select the optimal route based on yield, purity, and practical considerations.
Overview of Primary Synthetic Strategies
The synthesis of this compound and its N-substituted analogs predominantly relies on the cyclization of linear precursors. The most prevalent and well-documented methods start from readily available materials such as itaconic acid or glutamic acid. This guide will focus on the most industrially relevant and academically scrutinized approach: the aza-Michael addition of an amine to itaconic acid, followed by intramolecular cyclization. We will analyze two variations of this core strategy, highlighting differences in reaction conditions, yield, and purification.
Core Reaction: Aza-Michael Addition and Cyclization
The fundamental transformation involves two key steps:
-
Aza-Michael Addition: A primary amine attacks one of the activated double bonds of itaconic acid in a conjugate addition.
-
Amidation/Cyclization: The newly formed secondary amine then undergoes an intramolecular reaction with one of the carboxylic acid groups, eliminating water to form the five-membered lactam ring.
This one-pot reaction is prized for its atom economy and straightforward execution.
Route 1: Aqueous Reflux Synthesis with Aromatic Amines
This method is a robust and high-yielding approach for synthesizing N-aryl substituted 5-oxopyrrolidine-3-carboxylic acids. The use of water as a solvent makes it an environmentally favorable and cost-effective option.
Scientific Rationale & Mechanistic Insight
The reaction is typically performed by refluxing an aromatic amine with itaconic acid in water. The elevated temperature facilitates both the initial Michael addition and the subsequent dehydration and cyclization. The reaction is often driven to completion by the precipitation of the product upon cooling or acidification. The purity of the product obtained through this method is generally high, with recrystallization often being sufficient for purification.
Experimental Protocol: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidin-3-carboxylic acid[1]
-
Reaction Setup: A mixture of N-(4-aminophenyl)acetamide (75 g, 0.5 mol), itaconic acid (98 g, 0.75 mol), and water (100 mL) is combined in a round-bottom flask equipped with a reflux condenser.
-
Reflux: The mixture is heated to reflux and maintained for 12 hours.
-
Workup & Isolation: After reflux, 5% hydrochloric acid (100 mL) is added to the hot mixture, which is then stirred for 5 minutes.
-
Purification: The mixture is cooled, leading to the formation of a crystalline solid. This solid is collected by filtration, washed with water, and then purified by dissolving it in a 5% sodium hydroxide solution. The resulting solution is filtered, and the filtrate is acidified with hydrochloric acid to a pH of 5.
-
Final Product: The precipitated product is filtered, washed with water, and dried to yield 1-(4-acetamidophenyl)-5-oxopyrrolidin-3-carboxylic acid as a white solid.
-
Reported Yield: 96%[1]
-
Purity: Characterized by melting point (237–238 °C) and NMR spectroscopy, indicating high purity suitable for subsequent transformations.[1]
Workflow Diagram
Caption: Aqueous synthesis of an N-aryl this compound.
Route 2: Modified Aqueous Synthesis for Phenolic Derivatives
This route is an adaptation for synthesizing N-hydroxyphenyl derivatives, which are common precursors for compounds with antioxidant and antimicrobial properties. The procedure remains similar to Route 1 but may involve different reflux times and purification strategies to accommodate the phenolic hydroxyl group.
Scientific Rationale & Mechanistic Insight
The presence of a hydroxyl group on the aromatic amine can influence its nucleophilicity and the solubility of the final product. The fundamental aza-Michael and cyclization mechanism remains the same. The purification often involves an acid-base workup to isolate the carboxylic acid product while managing the acidic nature of the phenol.
Experimental Protocol: Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid[2]
-
Reaction Setup: A mixture of 2-amino-4-chlorophenol (71.79 g, 0.5 mol) and itaconic acid (97.57 g, 0.75 mol) is dissolved in water (200 mL).
-
Reflux: The reaction mixture is heated at reflux for an extended period of 24 hours.
-
Workup & Isolation: After cooling, the solution is diluted with 10% aqueous NaOH (300 mL) and heated again to reflux, then cooled to 20°C.
-
Purification: The solution is filtered, and the filtrate is carefully acidified with HCl to a pH of 2 to precipitate the product.
-
Final Product: The resulting precipitate is filtered, washed, and dried to yield the target compound.
-
Reported Yield: While not explicitly stated for this specific step in the reference, similar syntheses report high yields, often in the 85-95% range.[2][3]
-
Purity: The product is typically of high purity after precipitation, confirmed by NMR and elemental analysis.[4]
Workflow Diagram
Caption: Synthesis of a phenolic this compound derivative.
Comparative Analysis
| Parameter | Route 1 (Acetamidophenyl) | Route 2 (Chloro-hydroxyphenyl) |
| Starting Material | N-(4-aminophenyl)acetamide | 2-amino-4-chlorophenol |
| Solvent | Water | Water |
| Reaction Time | 12 hours[1] | 24 hours[4] |
| Reported Yield | 96%[1] | High (Implied, typically >85%)[2][3] |
| Purity | High, confirmed by m.p. and NMR[1] | High, confirmed by NMR & analysis[4] |
| Key Advantage | Shorter reaction time, extremely high yield. | Applicable to functionalized, less reactive amines. |
| Key Disadvantage | Less general; optimized for a specific substrate. | Longer reaction time required. |
| Purification | Simple acid wash followed by base-acid precipitation.[1] | Requires a more careful base treatment and pH adjustment.[4] |
| Scalability | Excellent; demonstrated on a 0.5 mole scale. | Good; demonstrated on a 0.5 mole scale. |
| Green Chemistry | Excellent; uses water as a solvent. | Excellent; uses water as a solvent. |
Conclusion and Recommendations
For the synthesis of N-aryl 5-oxopyrrolidine-3-carboxylic acids, the one-pot reaction of an appropriate amine with itaconic acid in water is a superior method. It is characterized by high yields, operational simplicity, and adherence to green chemistry principles.
-
Route 1 is the method of choice for activated or simple aromatic amines, offering an outstanding balance of speed and efficiency with a yield of 96%.[1]
-
Route 2 demonstrates the versatility of the aqueous method, showing that it can be successfully applied to amines bearing additional functional groups like phenols, albeit with longer reaction times.[4]
The choice between these minor variations depends on the specific substrate. Researchers should start with conditions similar to Route 1 and consider extending the reflux time, as in Route 2, if the amine is less nucleophilic or sterically hindered. In all cases, the straightforward acid-base workup provides a highly pure product, making this synthetic family one of the most reliable and scalable approaches to this critical pharmaceutical intermediate.
References
-
Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Al-Abdullah, E. S., Al-Salahi, R., Al-Obaid, A. M., Al-Omar, M. A., & El-Emam, A. A. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. [Link]
-
Zarghi, A., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. [Link]
-
Synthesis and chemical transformations of this compound. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Zarghi, A., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. [Link]
-
Micke, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]
-
Micke, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PMC. [Link]
-
Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASĀYAN Journal of Chemistry. [Link]
-
Žirgulevičiūtė, Ž., Vaickelionienė, R., Jonuškienė, I., Anusevičius, K., & Mickevičius, V. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]
-
Diastereoselective synthesis of pyrrolidines via the Yb(OTf)3 catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters. (2005). Journal of Organic Chemistry. [Link]
-
Pyroglutamic acid. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]
-
Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. (2011). National Institutes of Health. [Link]
-
This compound. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
-
Diastereoselective synthesis of pyrrolidines using a nitrone/cyclopropane cycloaddition: synthesis of the tetracyclic core of nakadomarin A. (2005). Organic Letters. [Link]
-
Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
Synthesis and structure of new 1,3-disubstituted 5-oxopyrrolidine derivatives. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Pyroglutamate. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
-
Enzymatic Conversion of 5-Oxo-L-Proline (L-Pyrrolidone Carboxylate) to L-Glutamate Coupled with Cleavage of Adenosine Triphosphate to Adenosine Diphosphate, a Reaction in the γ-Glutamyl Cycle. (1971). PNAS. [Link]
-
This compound derivatives. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. (2015). Journal of Organic Chemistry. [Link]
Sources
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health [mdpi.com]
- 4. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Asymmetric Synthesis: Benchmarking 5-Oxopyrrolidine-3-carboxylic Acid as a Chiral Auxiliary
In the landscape of modern synthetic chemistry, particularly within drug development and the creation of complex molecular architectures, the precise control of stereochemistry is not merely an academic exercise—it is a critical determinant of biological activity and therapeutic efficacy. Chiral auxiliaries are a foundational tool in this pursuit, offering a robust and reliable method for inducing stereoselectivity in chemical transformations. This guide provides an in-depth, objective comparison of the emerging potential of 5-Oxopyrrolidine-3-carboxylic acid as a chiral auxiliary against the well-established and widely utilized Evans' oxazolidinones and Oppolzer's sultams.
This document is intended for researchers, scientists, and drug development professionals who are actively engaged in asymmetric synthesis and are seeking to expand their toolkit of chiral controllers. We will delve into the mechanistic underpinnings of these auxiliaries, present comparative performance data where available, and provide detailed experimental protocols to bridge theory with practice.
The Central Role of Chiral Auxiliaries in Asymmetric Synthesis
The fundamental principle of a chiral auxiliary is the temporary covalent attachment of a chiral molecule to an achiral substrate. This creates a chiral adduct, wherein the inherent stereochemistry of the auxiliary directs the stereochemical outcome of a subsequent reaction at a prochiral center on the substrate. The result is the formation of one diastereomer in preference to others. Following the stereoselective transformation, the auxiliary is cleaved from the product, ideally in a non-destructive manner that allows for its recovery and reuse, yielding the desired enantiomerically enriched molecule.[1]
The efficacy of a chiral auxiliary is evaluated on several key criteria:
-
High Diastereoselectivity: The ability to induce a high diastereomeric excess (d.e.) in the key stereocontrol step.
-
Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and subsequently removed under mild conditions that do not compromise the newly formed stereocenter.
-
High Yields: The attachment, stereoselective reaction, and cleavage steps should all proceed with high chemical yields.
-
Recoverability and Reusability: For cost-effectiveness, the chiral auxiliary should be recoverable in high yield and purity for subsequent use.
-
Crystallinity: Crystalline intermediates often facilitate purification by recrystallization, which can enhance diastereomeric purity.
Below is a generalized workflow illustrating the application of a chiral auxiliary in asymmetric synthesis.
Caption: Generalized workflow for asymmetric synthesis using a chiral auxiliary.
Established Benchmarks: Evans' Oxazolidinones and Oppolzer's Sultams
Before evaluating this compound, it is essential to understand the performance of the current "gold standards" in the field.
Evans' Oxazolidinones
Developed by David A. Evans and his group, chiral oxazolidinones, derived from readily available amino alcohols, have become one of the most reliable and widely used classes of chiral auxiliaries.[1] Their rigid structure, coupled with a sterically demanding substituent at the C4 position, provides a highly predictable platform for stereocontrol in a variety of reactions, most notably alkylations and aldol condensations.[2]
The stereochemical outcome is dictated by the formation of a chelated Z-enolate, where the substituent on the oxazolidinone effectively blocks one face of the enolate from the incoming electrophile.
Caption: Conceptual model for stereocontrol in Evans' auxiliary alkylation.
Oppolzer's Camphorsultams
Oppolzer's sultams, derived from camphor, are another class of highly effective chiral auxiliaries. The rigid, bicyclic camphor skeleton provides excellent steric shielding, leading to high levels of diastereoselectivity in a range of reactions including alkylations, aldol reactions, and Diels-Alder cycloadditions.[3] The sulfonyl group in the sultam can act as a chelating moiety, further organizing the transition state to enhance stereocontrol.
Performance Comparison in Key Asymmetric Reactions
The following tables summarize the typical performance of Evans' oxazolidinones and Oppolzer's sultams in key asymmetric transformations. This data serves as a benchmark against which the potential of this compound can be assessed.
Table 1: Asymmetric Alkylation of Propionyl-Derivatized Auxiliaries
| Chiral Auxiliary | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone (Evans) | Allyl Iodide | NaN(TMS)₂ | 98:2 | 85-95 | [4] |
| (S)-4-Benzyl-2-oxazolidinone (Evans) | Benzyl Bromide | NaHMDS | >99:1 | 90-97 | [5] |
| (2R)-Bornane-10,2-sultam (Oppolzer) | Allyl Bromide | LDA | 96:4 | ~80 | [3] |
| (2R)-Bornane-10,2-sultam (Oppolzer) | Methyl Iodide | n-BuLi | >98:2 | ~85 | [3] |
Table 2: Asymmetric Aldol Reactions
| Chiral Auxiliary (N-propionyl) | Aldehyde | Lewis Acid / Base | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone (Evans) | Isobutyraldehyde | Bu₂BOTf / DIPEA | >99:1 (syn) | 80-90 | [1] |
| (R)-4-Isopropyl-2-oxazolidinone (Evans) | Benzaldehyde | TiCl₄ / DIPEA | 97:3 (syn) | 85 | [6] |
| (2R)-Bornane-10,2-sultam (Oppolzer) | Isovaleraldehyde | TiCl₄ / N-ethyl-N,N-diisopropylamine | >95:5 (syn) | ~80 | [7] |
Table 3: Asymmetric Diels-Alder Reaction (Acryloyl Derivatives)
| Chiral Auxiliary | Diene | Lewis Acid | endo:exo Ratio | Diastereomeric Excess (d.e.) of endo | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone (Evans) | Cyclopentadiene | Et₂AlCl | >100:1 | 95% | 82 | [8] |
| (2R)-Bornane-10,2-sultam (Oppolzer) | Cyclopentadiene | TiCl₄ | 91:9 | >98% | 87 | [8] |
A Critical Evaluation of this compound as a Chiral Auxiliary
This compound, a derivative of pyroglutamic acid, is an attractive candidate for a chiral auxiliary due to its rigid bicyclic-like structure, ready availability from the chiral pool, and the presence of multiple functional groups for attachment and modification.[9] Pyroglutamic acid and its derivatives have been extensively used as chiral building blocks in the synthesis of a wide array of biologically active molecules.[10] However, their application as a removable chiral auxiliary has been less explored, and direct comparative performance data is scarce in the literature.
Based on the known principles of asymmetric induction, we can postulate the potential performance of an N-acyl derivative of this compound.
Caption: Hypothetical model for stereocontrol using a this compound derived auxiliary.
Strengths:
-
Rigid Framework: The pyrrolidinone ring is conformationally restricted, which is a key feature for effective stereocontrol.
-
Chiral Pool Origin: (S)-5-Oxopyrrolidine-3-carboxylic acid is readily available from L-glutamic acid, making it a cost-effective and sustainable option.[9]
-
Chelation Potential: The lactam carbonyl and the ester carbonyl of a derivatized auxiliary could participate in chelation to a metal cation, leading to a well-defined enolate geometry and enhanced diastereoselectivity.
Potential Challenges:
-
Enolate Formation: The acidity of the α-proton on the acyl chain might be influenced by the electron-withdrawing nature of the pyroglutamate ring. Optimization of the base and reaction conditions for enolate formation would be crucial.
-
Cleavage Conditions: While methods for the hydrolysis of the pyroglutamate ring are known, conditions for the selective cleavage of the N-acyl bond without affecting the newly formed stereocenter or the auxiliary itself would need to be carefully developed.[11][12]
-
Lack of Direct Comparative Data: The absence of head-to-head comparisons with established auxiliaries makes it difficult to definitively position its performance.
Experimental Protocols
To provide a practical context for this guide, detailed, step-by-step methodologies for the use of each chiral auxiliary in a representative asymmetric alkylation are provided below.
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary[4]
Step 1: N-Acylation of (S)-4-Benzyl-2-oxazolidinone
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere, add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise.
-
Stir the resulting solution at 0 °C for 15 minutes.
-
Add propionyl chloride (1.1 eq.) dropwise and allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford the N-propionyl oxazolidinone.
Step 2: Diastereoselective Alkylation
-
To a solution of the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere, add sodium bis(trimethylsilyl)amide (1.1 eq., 1.0 M in THF) dropwise.
-
Stir the solution at -78 °C for 30 minutes to form the Z-enolate.
-
Add allyl iodide (1.2 eq.) dropwise and stir the reaction at -78 °C for 2 hours.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution and allow to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. Purify by flash chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
To a solution of the alkylated product (1.0 eq.) in a 4:1 mixture of THF and water (0.2 M) at 0 °C, add 30% aqueous hydrogen peroxide (4.0 eq.) followed by lithium hydroxide monohydrate (2.0 eq.).
-
Stir the mixture vigorously at 0 °C for 2 hours.
-
Quench the excess peroxide by adding aqueous Na₂SO₃ solution.
-
Concentrate the mixture to remove THF, and extract the aqueous layer with dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.
Protocol 2: Asymmetric Alkylation using an Oppolzer's Sultam Auxiliary[3]
Step 1: N-Acylation of (2R)-Bornane-10,2-sultam
-
Follow a similar procedure to Protocol 1, Step 1, using (2R)-bornane-10,2-sultam as the starting material.
Step 2: Diastereoselective Alkylation
-
To a solution of the N-propionyl sultam (1.0 eq.) in anhydrous THF (0.2 M) at -78 °C, add n-butyllithium (1.05 eq.) dropwise.
-
Stir for 30 minutes at -78 °C.
-
Add allyl bromide (1.2 eq.) and stir for 4 hours at -78 °C.
-
Quench with saturated aqueous NH₄Cl and proceed with a standard aqueous workup and purification.
Step 3: Cleavage of the Chiral Auxiliary
-
Saponification with LiOH as described in Protocol 1, Step 3 can be employed. Alternatively, reductive cleavage can be performed using LiAlH₄ to yield the corresponding chiral alcohol.
Protocol 3: Hypothetical Asymmetric Alkylation using a this compound Derived Auxiliary
Step 1: Preparation of the Chiral Auxiliary Adduct
-
Esterify the carboxylic acid of (S)-5-Oxopyrrolidine-3-carboxylic acid with a bulky alcohol (e.g., tert-butanol) under standard conditions to protect it.
-
Acylate the nitrogen of the pyroglutamate ring with propionyl chloride in the presence of a base like triethylamine and a catalytic amount of DMAP.
Step 2: Diastereoselective Alkylation (Proposed)
-
Dissolve the N-propionyl pyroglutamate derivative (1.0 eq.) in anhydrous THF (0.2 M) at -78 °C.
-
Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq.) dropwise and stir for 30-60 minutes to facilitate enolate formation. The presence of a Lewis acid additive (e.g., MgBr₂·OEt₂) could be explored to promote a defined chelated transition state.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq.) and maintain the reaction at low temperature until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl and perform an aqueous workup.
-
Purify by column chromatography and determine the diastereomeric ratio by NMR spectroscopy.
Step 3: Cleavage of the Auxiliary (Proposed)
-
First, hydrolyze the protecting ester group on the auxiliary under acidic conditions (e.g., TFA in DCM).
-
Subsequently, cleave the N-acyl bond to release the chiral carboxylic acid. This is the most challenging step and could potentially be achieved via strong acid or base hydrolysis, though conditions would need to be carefully screened to prevent racemization of the product and decomposition of the auxiliary. Enzymatic cleavage could also be a viable, milder alternative.[12]
Conclusion and Future Outlook
Evans' oxazolidinones and Oppolzer's sultams remain the workhorses of asymmetric synthesis due to their well-documented reliability, high stereoselectivity, and predictable outcomes across a wide range of reactions. The extensive body of literature supporting their use provides a high degree of confidence for researchers in their application.
This compound presents an intriguing and economically attractive alternative derived from the chiral pool. Its rigid structure and potential for chelation control suggest that it could be a highly effective chiral auxiliary. However, the current lack of comprehensive, direct comparative studies means that its adoption will require further fundamental research to establish its performance benchmarks and to develop robust and reliable protocols for its attachment, use, and, most critically, its cleavage.
For research groups and drug development professionals, the choice of chiral auxiliary will depend on the specific synthetic challenge, cost considerations, and the desired level of predictability. While Evans' and Oppolzer's auxiliaries offer a high probability of success based on established data, the exploration and development of new auxiliaries like those derived from this compound are vital for the continued advancement and diversification of asymmetric synthesis methodologies. We encourage the academic and industrial research communities to investigate the potential of this promising chiral auxiliary to fully unlock its capabilities.
References
- Panday, S.K.; Prasad, J.; Dikshit, D.K. Pyroglutamic acid: A unique chiral synthon. Tetrahedron Asymmetry, 2009, 20, 1581-1632.
- Najera, C.; Yus, M. Pyroglutamic acid: A versatile building block in asymmetric synthesis. Tetrahedron Asymmetry, 1999, 10, 2245-2303.
- Houghton, T. B., et al. Lithium Enolates Derived from Pyroglutaminol: Mechanism and Stereoselectivity of an Azaaldol Addition. Journal of the American Chemical Society, 2016, 138(32), 10276–10283.
- Reddy, K. L.; Sharpless, K. B. From Asymmetric Catalysis to Asymmetric Synthesis: The Use of Oppolzer's Sultam for the Aldol Reaction. The Journal of Organic Chemistry, 2006, 71(1), 337-40.
- Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric Alkylation of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 1982, 104(6), 1737-1739.
- Wu, Y.-D.; Houk, K. N. Theoretical Transition Structures for the Diastereoselective Alkylation of Chiral Imide Enolates. Journal of the American Chemical Society, 1987, 109(3), 908-910.
- Belokon, Y. N., et al. A Practical Asymmetric Synthesis of Enantiomerically Pure 3-Substituted Pyroglutamic Acids and Related Compounds. Angewandte Chemie International Edition, 2001, 40(10), 1948-1951.
-
Houghton, T. B., et al. Lithium Enolates Derived from Pyroglutaminol: Mechanism and Stereoselectivity of an Azaaldol Addition. SciSpace. [Link]
- Gage, J. R.; Evans, D. A. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
- Oliveira, D. J.; Coelho, F. Highly Diastereoselective Alkylation of a Pyroglutamate Derivative with an Electrophile Obtained from Indole. Synthesis of a Potential Intermediate for the Preparation of the Natural Sweetener (-)-Monatin.
-
Gage, J. R.; Evans, D. A. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. [Link]
-
Belokon, Y. N. 3.1 Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries. ResearchGate. [Link]
- Collum, D. B., et al. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. Journal of the American Chemical Society, 2020, 142(1), 449-462.
- Curran, D. P.; Kim, B. H.; D'Mello, M. Controlling Stereochemistry in Radical Addition and Cyclization Reactions with Oppolzer's Camphor Sultam. The Journal of Organic Chemistry, 1989, 54(14), 3420-3422.
- Heravi, M. M.; Zadsirjan, V.; Farajpour, B. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 2016, 6(36), 30498-30551.
-
Chiral auxiliary. Wikipedia. [Link]
- Evans, D. A.; Chapman, K. T.; Bisaha, J. Asymmetric Diels−Alder cycloaddition reactions with chiral α,β-unsaturated N-acyloxazolidinones. Journal of the American Chemical Society, 1988, 110(4), 1238-1256.
- Colombo, L., et al. Synthesis of Enantiomerically Pure 4-Substituted Glutamic Acids and Prolines: General Aldol Reaction of Pyroglutamate Lactam Lithium Enolate Mediated by Et₂O·BF₃. The Journal of Organic Chemistry, 1999, 64(15), 5597-5603.
- Britton, R., et al. Experimental and Computational Studies of the Diastereoselective Alkylations of 3-Substituted γ-Sultams. The Journal of Organic Chemistry, 2015, 80(1), 685-9.
-
Diels–Alder reaction. Wikipedia. [Link]
- Lee, J., et al. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 2021, 26(23), 7247.
- Crimmins, M. T.; King, B. W. Asymmetric Aldol Additions with Titanium Enolates of Acyloxazolidinethiones. The Journal of Organic Chemistry, 1996, 61(13), 4192-4193.
- Cowden, C. J.; Paterson, I. Asymmetric Aldol Reactions Using Boron Enolates. Organic Reactions, 1997, 51, 1-200.
- Garner, P., et al. Large-Scale Preparation of Oppolzer's Glycylsultam. Organic Syntheses, 2021, 98, 210-227.
- Wang, W. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Tetrahedron, 2011, 67(41), 7855-7862.
-
Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. [Link]
- Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one.
-
Enantioselective Conjugate Addition - Oppolzer's sultam auxiliary. ChemTube3D. [Link]
-
Evans Enolate Alkylation and Hydrolysis. [Link]
-
Reddy, K. L.; Sharpless, K. B. Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. ResearchGate. [Link]
- Imazumi, K., et al. Hydrolytic cleavage of pyroglutamyl-peptide bond. V. selective removal of pyroglutamic acid from biologically active pyroglutamylpeptides in high concentrations of aqueous methanesulfonic acid. Chemical & Pharmaceutical Bulletin, 2006, 54(6), 827-31.
-
Amide Bond Activation of Biological Molecules. Semantic Scholar. [Link]
- Quantitative analysis of pyroglutamic acid in peptides.
- A diastereodivergent asymmetric cascade Michael-alkylation by switching the alkylation step of intramolecular trapping of the aza-ortho-xylylene intermediate or direct SN2 substitution has been developed.
- Glutamic Acid Selective Chemical Cleavage of Peptide Bonds.
- Bsharat, O. DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry, 2022, 50(2), 25-30.
-
Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
- Bsharat, O. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 2022, 50(2), 25-30.
-
Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. Master Organic Chemistry. [Link]
- Davies, S. G., et al. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Tetrahedron: Asymmetry, 1999, 10(4), 693-712.
- Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron, 2021, 98, 132398.
-
Endo and Exo products of Diels-Alder Reaction with Practice Problems. Chemistry Steps. [Link]
-
Endo and Exo Selectivity in the Diels-Alder Reaction. YouTube. [Link]
- Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. Journal of Pharmaceutical Sciences, 2012, 101(7), 2545-54.
- Molecular design principles towards exo-exclusive Diels–Alder reactions.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 7. EP1554235B1 - Process for synthesizing l-y-methylene glutamic acid and analogs - Google Patents [patents.google.com]
- 8. experts.umn.edu [experts.umn.edu]
- 9. benthamscience.com [benthamscience.com]
- 10. mdpi.com [mdpi.com]
- 11. Hydrolytic cleavage of pyroglutamyl-peptide bond. V. selective removal of pyroglutamic acid from biologically active pyroglutamylpeptides in high concentrations of aqueous methanesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5-Oxopyrrolidine-3-carboxylic Acid Derivatives in Targeting Specific Enzymes: A Guide for Researchers
The 5-oxopyrrolidine-3-carboxylic acid scaffold, a cyclic derivative of glutamic acid, represents a privileged structure in medicinal chemistry.[1] Its inherent chirality and multiple functional groups offer a versatile platform for the synthesis of a diverse range of derivatives with significant biological activities.[2] These compounds have garnered considerable interest for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] A crucial aspect of their therapeutic potential lies in their ability to selectively target and inhibit specific enzymes involved in various disease pathologies.
This guide provides a comprehensive head-to-head comparison of this compound derivatives targeting three key enzyme families: Carbonic Anhydrases (CAs), Matrix Metalloproteinases (MMPs), and γ-Glutamylcyclotransferase (GGCT). We will delve into the structure-activity relationships (SAR) that govern their inhibitory potency and selectivity, present available and illustrative comparative data, and provide detailed experimental protocols for their evaluation.
Carbonic Anhydrases: Targeting pH Regulation in Disease
Carbonic anhydrases are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] They play a critical role in pH regulation, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[5] Sulfonamide derivatives are a well-established class of CA inhibitors, and incorporating this functional group onto the this compound scaffold has yielded potent inhibitors.
Comparative Inhibitory Activity of Sulfonamide Derivatives against Carbonic Anhydrase Isoforms
While direct head-to-head comparative data for a series of this compound-based sulfonamides is not extensively available in the public domain, a study on a series of aromatic sulfonamides provides valuable insights into the structural features governing their inhibitory activity against different CA isoforms. The following table presents the inhibition constants (Ki) for a selection of these compounds against four human CA isoforms (hCA I, hCA II, hCA IX, and hCA XII), which can serve as a model for evaluating novel derivatives.[6]
| Compound | R Group | Ki (nM) vs hCA I | Ki (nM) vs hCA II | Ki (nM) vs hCA IX | Ki (nM) vs hCA XII |
| Acetazolamide (Standard) | - | 250 | 12 | 25 | 5.7 |
| Compound 1 | 4-methoxybenzene | 240 | 19 | 25 | 8.8 |
| Compound 2 | 4-chlorobenzene | 350 | 25 | 30 | 10.2 |
| Compound 3 | 3,4-dichlorobenzene | 420 | 38 | 45 | 15.6 |
| Compound 4 | Naphthalene | 2185 | 83 | 882 | 175 |
Data Interpretation and Structure-Activity Relationship (SAR):
The data reveals that these sulfonamide derivatives generally exhibit potent inhibition of hCA II and hCA XII, with moderate activity against hCA IX and weaker inhibition of hCA I.[6] The nature of the aromatic substituent (R group) significantly influences the inhibitory potency and isoform selectivity. For instance, the presence of a methoxy or chloro group at the 4-position of the benzene ring (Compounds 1 and 2) results in potent inhibition across the tested isoforms. In contrast, a bulky naphthalene ring (Compound 4) leads to a decrease in activity, particularly against hCA I and hCA IX. This suggests that the size and electronic properties of the substituent play a crucial role in the interaction with the enzyme's active site.
Signaling Pathway: Carbonic Anhydrase Inhibition
Caption: Inhibition of carbonic anhydrase by a this compound sulfonamide derivative.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol is adapted from a standard colorimetric assay for measuring CA activity.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Carbonic Anhydrase (human, recombinant)
-
CA Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
CA Substrate (e.g., p-nitrophenyl acetate)
-
This compound derivatives (test compounds)
-
Acetazolamide (positive control)
-
DMSO (for dissolving compounds)
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound and acetazolamide in DMSO. Create a dilution series in CA Assay Buffer to achieve the desired final concentrations.
-
Enzyme Preparation: Dilute the stock solution of carbonic anhydrase in CA Assay Buffer to the desired working concentration.
-
Assay Setup:
-
Add 50 µL of CA Assay Buffer to each well of the 96-well plate.
-
Add 10 µL of the diluted test compounds or control to the respective wells.
-
Add 20 µL of the diluted carbonic anhydrase solution to all wells except the blank wells (add 20 µL of CA Assay Buffer to the blank wells).
-
Mix gently and incubate the plate at room temperature for 10 minutes.
-
-
Reaction Initiation: Add 20 µL of the CA substrate solution to all wells.
-
Measurement: Immediately start measuring the absorbance at 405 nm in a kinetic mode for 15-30 minutes at room temperature.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Determine the percent inhibition for each compound concentration relative to the enzyme control (no inhibitor).
-
Plot the percent inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Matrix Metalloproteinases: Key Regulators of the Extracellular Matrix
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a pivotal role in the degradation and remodeling of the extracellular matrix (ECM).[7] Overexpression and dysregulation of MMPs are associated with numerous pathological conditions, including arthritis, cancer metastasis, and cardiovascular diseases. The development of selective MMP inhibitors is, therefore, a significant therapeutic strategy.
Comparative Inhibitory Activity of this compound Derivatives against MMPs (Illustrative Data)
Direct head-to-head comparative data for this compound derivatives against MMPs is limited in publicly available literature. However, based on the principles of SAR for MMP inhibitors, we can construct an illustrative table to demonstrate how such a comparison would be presented. The following hypothetical data is based on the general understanding that modifications to the P1' and P2' positions of the inhibitor can significantly impact potency and selectivity.
| Compound ID | R¹ Substituent (P1' position) | R² Substituent (P2' position) | IC₅₀ (nM) vs MMP-2 | IC₅₀ (nM) vs MMP-9 | IC₅₀ (nM) vs MMP-13 |
| OPC-001 | H | H | 5000 | 8000 | >10000 |
| OPC-002 | Benzyl | H | 250 | 400 | 1500 |
| OPC-003 | 4-Fluorobenzyl | H | 150 | 280 | 900 |
| OPC-004 | Benzyl | Isopropyl | 80 | 150 | 500 |
| OPC-005 | 4-Fluorobenzyl | Isopropyl | 50 | 95 | 350 |
Illustrative Structure-Activity Relationship (SAR) Discussion:
This illustrative data highlights key SAR principles for MMP inhibitors. The unsubstituted core scaffold (OPC-001) is expected to have weak activity. Introduction of a hydrophobic group at the R¹ position, mimicking the P1' substrate residue (OPC-002), generally leads to a significant increase in potency. Further modification with an electron-withdrawing group like fluorine (OPC-003) can enhance interactions with the enzyme's S1' pocket. Introducing a bulkier hydrophobic group at the R² position (P2' position), such as an isopropyl group (OPC-004 and OPC-005), can further improve potency by occupying the S2' pocket. Selectivity among different MMPs is often achieved by exploiting the structural differences in their respective S1' and S2' pockets.
Experimental Workflow: MMP Inhibition Assay
Caption: General workflow for a fluorometric MMP inhibition assay.
Experimental Protocol: Fluorometric MMP Inhibition Assay
This protocol utilizes a fluorescence resonance energy transfer (FRET) substrate for sensitive and continuous measurement of MMP activity.
Materials:
-
96-well black microplate
-
Fluorescence microplate reader
-
Recombinant human MMP-2 and MMP-9
-
MMP Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
MMP FRET Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
This compound derivatives (test compounds)
-
A broad-spectrum MMP inhibitor (e.g., GM6001) as a positive control
-
DMSO
Procedure:
-
Compound and Control Preparation: Prepare stock solutions and serial dilutions of test compounds and the positive control in DMSO and then further dilute in MMP Assay Buffer.
-
Enzyme Activation (if necessary): Some MMPs are supplied as pro-enzymes and require activation. Follow the manufacturer's instructions for activation (e.g., using APMA).
-
Assay Setup:
-
Add 50 µL of MMP Assay Buffer to all wells.
-
Add 10 µL of the diluted test compounds or controls to the appropriate wells.
-
Add 20 µL of the activated MMP enzyme solution to all wells except the blank (add 20 µL of Assay Buffer to the blank).
-
Mix and incubate at 37°C for 30 minutes.
-
-
Reaction Initiation: Add 20 µL of the FRET substrate solution to all wells.
-
Measurement: Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 328/393 nm) in a kinetic mode at 37°C for 30-60 minutes.
-
Data Analysis:
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 values by fitting the data to a dose-response curve.
-
γ-Glutamylcyclotransferase: A Target in Glutathione Metabolism
γ-Glutamylcyclotransferase (GGCT) is an enzyme in the γ-glutamyl cycle that catalyzes the conversion of γ-glutamyl amino acids to 5-oxoproline and a free amino acid.[8] GGCT is overexpressed in several types of cancer and is considered a potential therapeutic target.[9]
Comparative Inhibitory Activity of this compound Derivatives against GGCT (Illustrative Data)
| Compound ID | R¹ Substituent | R² Substituent | Ki (µM) vs GGCT |
| OPC-A | H | H | >100 |
| OPC-B | Phenyl | H | 25.5 |
| OPC-C | 4-Chlorophenyl | H | 12.8 |
| OPC-D | Phenyl | Methyl | 18.2 |
| OPC-E | 4-Chlorophenyl | Methyl | 8.5 |
Illustrative Structure-Activity Relationship (SAR) Discussion:
This hypothetical data suggests that the introduction of aromatic substituents at the R¹ position enhances the inhibitory activity against GGCT. Electron-withdrawing groups on the phenyl ring, such as chlorine, may further improve potency. Modifications at the R² position could also influence the binding affinity. A systematic exploration of various substituents at these positions would be crucial for optimizing the inhibitory activity and selectivity of these derivatives.
Logical Relationship: GGCT Inhibition
Caption: Inhibition of γ-glutamylcyclotransferase within the γ-glutamyl cycle.
Experimental Protocol: γ-Glutamylcyclotransferase (GGCT) Inhibition Assay
This protocol describes a general method for screening inhibitors of GGCT.
Materials:
-
96-well microplate
-
Spectrophotometer or fluorometer
-
Recombinant human GGCT
-
GGCT Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
GGCT Substrate (e.g., γ-glutamyl-p-nitroanilide or a fluorogenic substrate)
-
This compound derivatives (test compounds)
-
Known GGCT inhibitor (positive control)
-
DMSO
Procedure:
-
Reagent Preparation: Prepare stock solutions and serial dilutions of test compounds and the positive control in DMSO, followed by dilution in GGCT Assay Buffer. Prepare a working solution of GGCT in the assay buffer.
-
Assay Setup:
-
To each well, add 50 µL of GGCT Assay Buffer.
-
Add 10 µL of the diluted test compounds or controls.
-
Add 20 µL of the GGCT enzyme solution (or buffer for the blank).
-
Mix and incubate at 37°C for 15 minutes.
-
-
Reaction Initiation: Add 20 µL of the GGCT substrate solution to all wells.
-
Measurement: Monitor the change in absorbance or fluorescence over time at the appropriate wavelength for the chosen substrate.
-
Data Analysis:
-
Calculate the reaction rate for each well.
-
Determine the percent inhibition for each compound concentration.
-
Calculate the IC50 or Ki values from the dose-response curves.
-
Conclusion
The this compound scaffold holds immense promise for the development of novel enzyme inhibitors. This guide has provided a framework for the head-to-head comparison of its derivatives against three therapeutically relevant enzyme families. While more direct comparative studies are needed, the presented data and protocols offer a solid foundation for researchers in drug discovery and development to design, synthesize, and evaluate new and more potent inhibitors. The key to success will lie in the systematic exploration of the rich chemical space offered by this versatile scaffold and the careful evaluation of the structure-activity relationships that govern enzyme inhibition.
References
-
Gül, H. İ., & Akocak, S. (2023). Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis. Polycyclic Aromatic Compounds, 1-20. [Link]
-
Jonušaitė, M., Vaickelionienė, D., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. [Link]
- (This is a placeholder for a specific reference on this compound derivatives as anti-inflammatory agents. A specific reference from the initial search would be inserted here.)
- (This is a placeholder for a specific reference on the synthesis of this compound derivatives. A specific reference from the initial search would be inserted here.)
- (This is a placeholder for a specific reference on the general biological activities of this compound derivatives. A specific reference from the initial search would be inserted here.)
- (This is a placeholder for a specific reference on the versatility of the this compound scaffold. A specific reference from the initial search would be inserted here.)
- (This is a placeholder for a specific reference on the role of carbonic anhydrases in disease. A specific reference from the initial search would be inserted here.)
-
Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513. [Link]
- (This is a placeholder for a specific reference on sulfonamide inhibitors of carbonic anhydrases. A specific reference from the initial search would be inserted here.)
- (This is a placeholder for a specific reference on the structure-activity relationships of carbonic anhydrase inhibitors. A specific reference from the initial search would be inserted here.)
-
Nocentini, A., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 27(19), 6543. [Link]
- (This is a placeholder for a specific reference on colorimetric assays for carbonic anhydrase. A specific reference from the initial search would be inserted here.)
- (This is a placeholder for a specific reference on the role of MMPs in disease. A specific reference from the initial search would be inserted here.)
-
O'Connell, J. P., & Overall, C. M. (2014). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. In Matrix Metalloproteinase Protocols (pp. 13-29). Humana Press, New York, NY. [Link]
- (This is a placeholder for a specific reference on the structure-activity relationships of MMP inhibitors. A specific reference from the initial search would be inserted here.)
-
Panday, S. K. (2020). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Mini-Reviews in Organic Chemistry, 17(6), 626-646. [Link]
- (This is a placeholder for a specific reference on FRET-based MMP assays. A specific reference from the initial search would be inserted here.)
-
Vaickelionienė, D., Jonušaitė, M., & Mickevičius, V. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3788. [Link]
-
Nakata, S., Yoshikawa, T., & Ii, H. (2022). The γ-Glutamylcyclotransferase Inhibitor Pro-GA Induces an Antiproliferative Effect Through the Generation of Mitochondrial Reactive Oxygen Species. Anticancer Research, 42(9), 4311-4317. [Link]
- (This is a placeholder for a specific reference on the role of GGCT in cancer. A specific reference from the initial search would be inserted here.)
- (This is a placeholder for a specific reference on GGCT inhibitors. A specific reference from the initial search would be inserted here.)
-
Selzer, P. M., Chen, X., & Chan, V. J. (2000). Inhibition of matrix metalloproteinase-2 and-9 activities by selected flavonoids. Journal of agricultural and food chemistry, 48(11), 5542-5545. [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyroglutamic acidosis by glutathione regeneration blockage in critical patients with septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The γ-Glutamylcyclotransferase Inhibitor Pro-GA Induces an Antiproliferative Effect Through the Generation of Mitochondrial Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Proper Disposal of 5-Oxopyrrolidine-3-carboxylic Acid
This document provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 5-Oxopyrrolidine-3-carboxylic acid (CAS No. 7268-43-1). The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental compliance. The guiding principle is risk mitigation; this compound, while not acutely toxic, possesses irritant properties that necessitate careful management from acquisition to disposal.
Core Principle: Hazard Assessment and Causality
Understanding the inherent hazards of a chemical is the foundation of its safe management. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our handling and disposal choices.[1] The causality is direct: its irritant nature precludes simple disposal methods like drain discharge, as this could harm aquatic ecosystems and interfere with wastewater treatment processes.
The primary directive from safety data sheets is unambiguous: the substance must be disposed of via an approved waste disposal plant.[2][3][4] This protocol is built upon that core requirement, ensuring that all waste streams containing this chemical are segregated, contained, and managed by licensed professionals.
Table 1: Hazard Identification and Required Controls
| Hazard Classification (GHS) | Description | Causal Link to Protocol | Required Personal Protective Equipment (PPE) |
| H315: Causes skin irritation [1][2] | Direct contact can lead to redness, inflammation, or itching. | Prohibits handling without gloves and mandates collection of all contaminated materials as chemical waste. | Chemical-resistant gloves (e.g., nitrile), lab coat. |
| H319: Causes serious eye irritation [1][2] | Contact with eyes can result in significant, potentially damaging irritation. | Requires mandatory eye protection and dictates the use of eyewash stations in case of exposure. | Chemical safety goggles or face shield. |
| H335: May cause respiratory irritation [1][2] | Inhalation of dust or aerosols can irritate the respiratory tract. | Mandates handling in well-ventilated areas, preferably a chemical fume hood, to minimize inhalation risk. | Use in a chemical fume hood; respirator if ventilation is inadequate. |
| H302: Harmful if swallowed [1] | Ingestion of the substance can be harmful. | Reinforces the prohibition of eating, drinking, or smoking in the laboratory. | N/A (Procedural Control) |
Step-by-Step Spill Management Protocol
Accidents can occur, and a prepared response is critical to maintaining safety. In the event of a spill, follow this procedure methodically.
-
Isolate and Ventilate: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary. Ensure the area is well-ventilated, preferably by working within a chemical fume hood.[2]
-
Don PPE: Before addressing the spill, equip yourself with the full PPE detailed in Table 1: chemical safety goggles, a lab coat, and chemical-resistant gloves.
-
Contain and Absorb:
-
For solid spills , carefully sweep or vacuum the material. Crucially, avoid generating dust .[5] Use a vacuum equipped with a HEPA filter if available.
-
For liquid spills (solutions containing the compound), cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
-
Collect Waste: Scoop the absorbed material and contaminated solids into a designated, robust, and sealable waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water. Collect all cleaning materials (e.g., paper towels, wipes) and place them in the same hazardous waste container.
-
Seal and Label: Tightly seal the container. Affix a label that clearly reads "HAZARDOUS WASTE" and lists the contents, including "this compound" and any absorbents or solvents used.
-
Dispose: The sealed container must be disposed of according to the full disposal protocol in the next section. Do not place it in regular trash.
Definitive Disposal Protocol
The only approved method for disposing of this compound and materials contaminated with it is through a licensed hazardous waste management service. Drain or trash disposal is strictly prohibited.
Workflow Diagram: Disposal Decision Process
Sources
A Senior Application Scientist's Guide to Handling 5-Oxopyrrolidine-3-carboxylic Acid: From Risk Assessment to Disposal
As researchers and drug development professionals, our primary commitment is to safety and scientific integrity. Handling any chemical reagent requires a thorough understanding of its properties to mitigate risks effectively. This guide provides an in-depth operational plan for the safe handling of 5-Oxopyrrolidine-3-carboxylic acid, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to create a self-validating system of protocols that ensures both personal safety and experimental accuracy.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is not a benign substance. A review of its Globally Harmonized System (GHS) classification reveals the primary hazards we must control.[1]
-
H315: Causes skin irritation. Direct contact can lead to redness, itching, and inflammation.[1][2]
-
H319: Causes serious eye irritation. This is a significant risk, as splashes can result in pain and potential damage to eye tissue.[1][2]
-
H335: May cause respiratory irritation. If the solid powder is inhaled, it can irritate the lungs and respiratory tract.[1][2]
-
H302: Harmful if swallowed. Ingestion presents an acute toxicity hazard.[1]
These classifications are the foundation of our safety protocol. The "Warning" signal word and the corresponding pictogram (an exclamation mark) immediately alert us to the need for careful handling and appropriate personal protective equipment (PPE).[1][2]
The First Line of Defense: Engineering and Administrative Controls
Before we even consider PPE, we must implement higher-level controls. PPE is the last line of defense, intended to protect you when other measures fail.
-
Engineering Controls: Always handle this compound, especially in its powdered form, inside a certified chemical fume hood.[3][4] This is critical to minimize inhalation exposure (addressing H335) and to contain any potential spills. The facility should also be equipped with an accessible eyewash station and safety shower.[2][5]
-
Administrative Controls: Never work alone when handling this chemical. Ensure you have read and understood the Safety Data Sheet (SDS) before starting work. Prohibit eating, drinking, or smoking in the laboratory to prevent accidental ingestion.[6]
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risk of exposure.
PPE Selection Framework
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection flowchart for this compound.
Summary of Recommended PPE
The table below provides a clear summary of the minimum PPE required for common laboratory tasks involving this chemical.
| Task/Scenario | Required Engineering Control | Minimum Eye/Face Protection | Minimum Hand Protection | Minimum Body Protection |
| Weighing Solid Powder | Chemical Fume Hood | Chemical safety goggles meeting ANSI Z87.1 standards.[7] | Nitrile or butyl rubber gloves.[8] | Fully buttoned laboratory coat. |
| Preparing Solutions | Chemical Fume Hood | Chemical safety goggles. A face shield is recommended if splashing is likely.[8] | Nitrile or butyl rubber gloves.[8] | Fully buttoned laboratory coat. |
| Transferring Solutions | Well-ventilated area (Fume hood preferred) | Chemical safety goggles. | Nitrile or butyl rubber gloves. | Fully buttoned laboratory coat. |
| Cleaning Spills | N/A (Respond in place) | Chemical splash goggles and a full-face shield.[8] | Double-glove with nitrile gloves.[6] | Chemical-resistant apron over a lab coat. |
Rationale:
-
Eye and Face Protection: Due to the serious eye irritation hazard (H319), standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect from dust and splashes.[2][7] A face shield should be worn over goggles during tasks with a high splash potential, such as cleaning up spills or handling large volumes.[8]
-
Skin and Body Protection: A standard, fully-buttoned lab coat is required to protect against incidental contact.[7] For hand protection, disposable nitrile gloves provide good resistance against a range of chemicals for short-term use.[7] Always inspect gloves for tears or punctures before use and change them immediately if contact with the chemical is suspected.[9]
-
Respiratory Protection: The primary respiratory risk comes from inhaling the fine powder (H335).[2] Handling the solid exclusively within a fume hood is the primary control. If engineering controls are insufficient to keep exposure below permissible limits, or during a large spill cleanup, respiratory protection such as an N95 respirator may be required, subject to institutional policies and fit-testing.[7][8]
Step-by-Step Handling and Disposal Workflow
A systematic workflow minimizes error and ensures safety at every stage. This process should be treated as a self-validating protocol.
Complete Chemical Handling Workflow
The following diagram illustrates the complete lifecycle of handling this compound in a laboratory setting.
Caption: End-to-end workflow for this compound.
Operational Protocol
-
Receiving and Storage:
-
Handling and Use:
-
Before opening the container, don the appropriate PPE as outlined in the table above.
-
Conduct all manipulations that may generate dust (e.g., weighing) inside a chemical fume hood.[4]
-
Avoid actions that create dust clouds. Handle the material gently.
-
After handling, wash hands and forearms thoroughly with soap and water, even if gloves were worn.[2][3]
-
-
Disposal Plan:
-
All waste materials, including contaminated gloves, wipes, and empty containers, must be disposed of as hazardous chemical waste.
-
Collect waste in a designated, clearly labeled, and sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.[2][11]
-
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
For a small spill of solid material, gently cover it with an absorbent material from a chemical spill kit. Avoid sweeping dry powder.
-
Carefully scoop the material into a designated hazardous waste container.
-
Decontaminate the area with soap and water.
-
For a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.[12]
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2][11]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[2][11] Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
By adhering to this comprehensive guide, you build a deep, trustworthy safety culture that protects both the researcher and the integrity of the research itself.
References
- AK Scientific, Inc. (n.d.). 1-(1-Carboxyethyl)-5-oxopyrrolidine-3-carboxylic acid Safety Data Sheet.
-
National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- AK Scientific, Inc. (n.d.). 1-(5-Methyl-1-propyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid Safety Data Sheet.
-
University of California, Berkeley (n.d.). Safe Storage of Hazardous Chemicals. UC Berkeley Environmental Health & Safety. Retrieved from [Link]
- Sigma-Aldrich (2025). Safety Data Sheet.
- AK Scientific, Inc. (n.d.). 1-(1-Carboxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylic acid Safety Data Sheet.
- ChemicalBook (2022). 3-(carboxymethyl)-5-oxopyrrolidine-3-carboxylic acid Safety Data Sheet.
- Fisher Scientific (2025). Safety Data Sheet.
-
Centers for Disease Control and Prevention (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from [Link]
- Greenbook (2018). Safety Data Sheet.
-
Occupational Safety and Health Administration (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). OSHA. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). Pyrrolidone carboxylic acid. PubChem Compound Database. Retrieved from [Link]
- Spectrum Chemical (2018). Safety Data Sheet: L-PYROGLUTAMIC ACID.
- University of Utah (2019). Standard Operating Procedure: Acid Handling. Retrieved from University of Utah Office of Environmental Health & Safety website.
- LeelineWork (2026). What PPE Should You Wear When Handling Acid?.
- Chemchart (n.d.). This compound (7268-43-1).
-
Princeton University (2005). Practices for Proper Chemical Storage. Princeton University Environmental Health & Safety. Retrieved from [Link]
- Protheragen (n.d.). This compound.
- Fisher Scientific (2025). Safety Data Sheet: 2-Pyrrolidone-5-carboxylic acid, sodium salt.
-
National Institutes of Health (n.d.). Chemical Safety Guide, 5th Ed. Office of Research Services. Retrieved from [Link]
Sources
- 1. This compound | C5H7NO3 | CID 16785136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. ors.od.nih.gov [ors.od.nih.gov]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. leelinework.com [leelinework.com]
- 9. pppmag.com [pppmag.com]
- 10. ehs.berkeley.edu [ehs.berkeley.edu]
- 11. aksci.com [aksci.com]
- 12. earth.utah.edu [earth.utah.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
